molecular formula C14H17BF2N4O B605992 BODIPY FL Hydrazide

BODIPY FL Hydrazide

Cat. No.: B605992
M. Wt: 306.12 g/mol
InChI Key: WFYHYVNCFIXKNN-UHFFFAOYSA-N
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Description

BDP FL is a bright and photostable dye for FAM channel. It possesses great photostability, quantum yield approaching unity. This dye is well-suited for microscopy and fluorescence polarization assays. Hydrazide group provides easy conjugation with carbonyl compounds (aldehydes, and ketones).

Properties

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BF2N4O/c1-9-7-10(2)20-13(9)8-12-4-3-11(5-6-14(22)19-18)21(12)15(20,16)17/h3-4,7-8H,5-6,18H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYHYVNCFIXKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NN)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BF2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to BODIPY™ FL Hydrazide

This guide provides a comprehensive overview of BODIPY™ FL Hydrazide, a versatile fluorescent probe for the detection and labeling of carbonyl-containing molecules. It covers the core chemical structure, photophysical properties, reaction mechanisms, and detailed protocols for its application in biological research.

Introduction

BODIPY™ FL Hydrazide is a bright, green-fluorescent dye belonging to the boron-dipyrromethene (BODIPY) family.[] Characterized by high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental pH and polarity, BODIPY dyes are exceptional tools for bioimaging and analysis.[2][3] The key feature of BODIPY FL Hydrazide is its terminal hydrazide moiety (-NHNH₂), which serves as a reactive handle for the covalent labeling of aldehydes and ketones.[4]

This reactivity makes it an ideal probe for labeling glycoproteins, polysaccharides, and other biomolecules containing or modified to contain carbonyl groups.[5] Its applications are prominent in fluorescence microscopy, flow cytometry, high-throughput screening, and drug discovery.

Chemical Structure and Physicochemical Properties

The core of this compound is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure, which is responsible for its robust fluorescent properties.

  • IUPAC Name: 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionic acid, hydrazide

  • Molecular Formula: C₁₄H₁₇BF₂N₄O

  • Appearance: Brown to orange solid

The key physicochemical and spectral properties are summarized in the table below.

PropertyValueCitations
Molecular Weight 306.12 g/mol
Excitation Maximum (λex) ~503 nm
Emission Maximum (λem) ~509 - 516 nm
Molar Extinction Coeff. (ε) ~92,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.97
Fluorescence Lifetime (τ) ~5.7 nanoseconds
Solubility Soluble in polar organic solvents (DMSO, DMF), methanol; poorly soluble in water.
Storage Conditions Store at -20°C in the dark, desiccated. Can be shipped at room temperature for short periods.

Mechanism of Action and Labeling Chemistry

The primary utility of this compound lies in its specific reaction with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This reaction is a nucleophilic addition-elimination process.

For biological applications, particularly for labeling glycoproteins, target aldehyde groups are often not naturally present. They can be generated through mild oxidation of cis-diols in carbohydrate residues (like sialic acids) using sodium periodate (NaIO₄). The reaction proceeds in two main stages:

  • Oxidation: Glycoprotein sugar moieties are oxidized with NaIO₄ to create reactive aldehydes.

  • Hydrazone Formation: The hydrazide group of the BODIPY dye nucleophilically attacks the aldehyde, forming a covalent hydrazone linkage. This bond can be further stabilized by reduction with an agent like sodium cyanoborohydride to form a more stable alkylhydrazine bond, though the hydrazone is often sufficient for many applications.

Diagram of the Labeling Reaction

G cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Hydrazone Formation Glycoprotein Glycoprotein (with cis-diols) OxidizedGlycoprotein Oxidized Glycoprotein (with aldehyde groups) Glycoprotein->OxidizedGlycoprotein  NaIO₄ (Sodium Periodate) LabeledGlycoprotein Fluorescently Labeled Glycoprotein (Hydrazone) OxidizedGlycoprotein->LabeledGlycoprotein  Nucleophilic  Attack BODIPY BODIPY FL Hydrazide BODIPY->LabeledGlycoprotein

Caption: Chemical labeling workflow for glycoproteins.

Experimental Protocols

Protocol 4.1: General Labeling of Glycoproteins (e.g., Antibodies)

This protocol describes the site-specific labeling of glycoproteins by oxidizing their carbohydrate domains to create aldehydes for reaction with this compound.

Materials:

  • Glycoprotein (e.g., IgG antibody)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 15 mM Glycerol or similar quenching agent

  • Anhydrous DMSO

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 2-5 mg/mL.

  • Oxidation:

    • Prepare a fresh 20-100 mM solution of NaIO₄ in ice-cold Reaction Buffer. Protect from light.

    • Add the NaIO₄ solution to the protein solution to achieve a final concentration of 1-10 mM. Note: 1 mM periodate selectively targets terminal sialic acids, while >10 mM will oxidize other sugars.

    • Incubate the reaction for 30-60 minutes on ice in the dark.

  • Quenching (Optional but Recommended): Stop the oxidation by adding a quenching solution (e.g., glycerol) to a final concentration of 15 mM and incubate for 10 minutes on ice.

  • Purification: Immediately remove excess periodate and quenching agent by passing the solution through a desalting column pre-equilibrated with Reaction Buffer (pH 5.5).

  • Dye Preparation: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add the this compound stock solution to the purified, oxidized glycoprotein solution. A final dye concentration of 5-10 mM is a good starting point.

    • Incubate for 2 hours to overnight at room temperature, protected from light.

  • Final Purification: Remove unreacted dye by extensive dialysis or by using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Storage: Store the labeled glycoprotein at 4°C for short-term use or at -20°C (with glycerol) for long-term storage.

Protocol 4.2: Fluorescent Imaging of Live Cells

This protocol provides a general workflow for visualizing cellular components labeled with BODIPY FL conjugates.

Materials:

  • Cells grown on chambered coverglass

  • BODIPY FL-labeled molecule of interest (e.g., a lipid or drug)

  • Cell culture medium (e.g., DMEM)

  • Hoechst 33342 or DAPI for nuclear counterstain

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

  • Cell Culture: Plate cells on a chambered coverglass and grow to the desired confluency.

  • Labeling:

    • Prepare the BODIPY FL-labeled probe at the desired final concentration in cell culture medium.

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate for the desired time (e.g., 30 minutes to 2 hours) at 37°C and 5% CO₂. The optimal time and concentration must be determined empirically.

  • Washing: Gently wash the cells two to three times with warm culture medium or PBS to remove the unbound probe.

  • Counterstaining (Optional): To visualize nuclei, incubate cells with a nuclear stain like Hoechst 33342 (e.g., 1 µg/mL) for 10-20 minutes at room temperature.

  • Final Wash: Perform a final wash with warm medium or PBS.

  • Imaging:

    • Immediately image the live cells using a fluorescence microscope.

    • Detect BODIPY FL fluorescence using a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~500-550 nm).

    • Detect the nuclear stain using a DAPI filter set if applicable.

Applications and Significance

This compound is a cornerstone reagent for glycobiology and drug development due to its specificity and excellent photophysical properties.

  • Glycoprotein Profiling: Enables the fluorescent labeling of glycoproteins on cell surfaces, in cell lysates, or after separation by gel electrophoresis. This is critical for studying changes in glycosylation associated with disease states like cancer.

  • Drug Delivery and Tracking: Drugs functionalized with a hydrazide group can be conjugated to carrier molecules or tracked directly within cells. The BODIPY fluorophore allows for real-time visualization of drug localization and release.

  • High-Sensitivity Analysis: Its high extinction coefficient and quantum yield make it suitable for highly sensitive detection in applications like HPLC with fluorescence detection (HPLC/FLD), providing significantly better limits of detection than traditional labels.

  • Cellular Imaging: As a hydrophobic dye, it is well-suited for labeling lipids and membranes, providing crisp, high-contrast images in fluorescence microscopy.

Workflow for Glycoprotein Analysis

G start Start: Live Cells or Protein Lysate oxidation Oxidize Glycans (NaIO₄) start->oxidation labeling Label with This compound oxidation->labeling separation Separate Labeled Proteins (e.g., SDS-PAGE) labeling->separation analysis Analyze separation->analysis imaging Fluorescence Imaging (In-gel or Microscopy) analysis->imaging hplc HPLC-FLD Analysis analysis->hplc ms Mass Spectrometry (Glycan Profiling) analysis->ms

Caption: Experimental workflow for glycoprotein analysis.

Disclaimer: This document is for research informational purposes only. Protocols should be optimized for specific experimental contexts. BODIPY is a trademark of Thermo Fisher Scientific.

References

BODIPY FL Hydrazide: A Technical Guide to the Mechanism of Action for Carbonyl Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core mechanism of action of BODIPY FL Hydrazide as a fluorescent probe for the detection of carbonyl groups, particularly in the context of biological research and drug development. This guide covers the underlying chemical principles, quantitative fluorescence data, and detailed experimental protocols for its application in various research methodologies.

Introduction to Carbonyl Detection and Oxidative Stress

Protein carbonylation is a type of protein oxidation that results from the covalent modification of protein side chains by reactive oxygen species (ROS) or by-products of oxidative stress, leading to the formation of ketone or aldehyde groups.[1] This modification is a key biomarker for oxidative stress and has been implicated in the pathology of numerous diseases, including neurodegenerative disorders, diabetes, and aging-related conditions.[2][3][4] The detection and quantification of carbonylated proteins are therefore crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. This compound has emerged as a highly sensitive and photostable fluorescent probe for the detection of these carbonyl groups in biological samples.[5]

Core Mechanism of Action

The detection of carbonyl groups by this compound is based on a two-step chemical reaction. The initial step involves the reaction of the hydrazide moiety of the BODIPY FL molecule with an aldehyde or ketone group on a target molecule, such as a carbonylated protein. This reaction forms a reversible Schiff base linkage, resulting in a BODIPY FL hydrazone.

To ensure a stable covalent bond, a second step involving a reduction of the Schiff base is typically performed. A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is used to convert the hydrazone into a stable alkyl hydrazide linkage. This two-step process ensures the stable and specific labeling of carbonylated molecules for subsequent detection and analysis.

BODIPY_Hydrazide BODIPY FL Hydrazide Schiff_Base Reversible Schiff Base (Hydrazone) BODIPY_Hydrazide->Schiff_Base Nucleophilic addition Carbonyl Aldehyde or Ketone (on protein) Carbonyl->Schiff_Base Stable_Product Stable Alkyl Hydrazide Linkage Schiff_Base->Stable_Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Schiff_Base

This compound reaction with a carbonyl group.

Quantitative Data and Fluorometric Properties

BODIPY FL is a bright and highly photostable green-fluorescent dye. Its fluorescence is characterized by high quantum yields and a narrow emission bandwidth, making it an excellent fluorophore for sensitive detection. The spectral properties of this compound are largely retained in its hydrazone form, allowing for robust detection of the labeled molecules.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~503 nm
Emission Maximum (λem)~509 nm
Molar Extinction Coefficient (ε)~92,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ)~0.97

Table 2: Comparison of BODIPY Hydrazide and its Hydrazone Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)NotesReference
BODIPY-substituted hydrazine (BHA)420-LowWeakly fluorescent before reaction.
BHA-Formaldehyde Hydrazone-4660.40Significant fluorescence increase upon reaction.
3-chloro-5-hydrazino-BDP--WeakWeakly fluorescent before reaction.
Hydrazone from aliphatic aldehyde5135430.11 (in dioxane)Fluorescence "turn-on" upon hydrazone formation.
Hydrazone from aromatic aldehyde5315590.21 (in dioxane)Fluorescence properties are influenced by the carbonyl source.

Experimental Protocols

Labeling of Carbonylated Proteins in Solution

This protocol is a general guideline for labeling carbonylated proteins in a protein extract.

  • Sample Preparation: Prepare the protein extract in a suitable buffer.

  • Derivatization with this compound:

    • Add a final concentration of 1 mM this compound to the protein sample.

    • Incubate the mixture in the dark at room temperature for 2 hours with gentle agitation.

  • Reduction of Schiff Base:

    • Add a final concentration of 10 mM sodium cyanoborohydride.

    • Incubate for an additional 30 minutes at room temperature in the dark.

  • Removal of Excess Dye: Remove unreacted this compound by protein precipitation (e.g., with trichloroacetic acid) or through a desalting column.

  • Analysis: The labeled proteins are now ready for downstream analysis such as SDS-PAGE and fluorescence imaging.

In-gel Detection of Carbonylated Proteins (2D-Oxi Electrophoresis)

This protocol is adapted for the detection of carbonylated proteins in a 2D gel.

  • Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the protein concentration.

  • Derivatization:

    • To 20 µg of protein extract, add a solution of this compound to a final concentration of 10 µM.

    • Incubate for 2 hours in the dark at room temperature.

  • First Dimension (Isoelectric Focusing): Rehydrate the IEF strip with the labeled protein sample and perform isoelectric focusing according to the manufacturer's instructions.

  • Second Dimension (SDS-PAGE): Equilibrate the IEF strip and run the second dimension on an SDS-PAGE gel.

  • Fluorescence Imaging: After electrophoresis, visualize the labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission filters for BODIPY FL.

  • Total Protein Staining: Subsequently, stain the gel with a total protein stain (e.g., Coomassie Blue or SYPRO Ruby) to normalize the carbonylation signal to the total protein amount in each spot.

Flow Cytometry Analysis of Cellular Carbonylation

This protocol allows for the quantification of total cellular protein carbonylation in a cell population.

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with experimental compounds to induce oxidative stress if required.

  • Cell Harvesting and Fixation: Harvest the cells and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Labeling:

    • Resuspend the cells in a solution containing 1 µM this compound.

    • Incubate for 1-2 hours at room temperature in the dark.

  • Washing: Wash the cells twice with PBS to remove excess dye.

  • Flow Cytometry: Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and a filter appropriate for detecting the emission of BODIPY FL (typically around 515-530 nm).

Fluorescence Microscopy of Cellular Carbonylation

This protocol is for the visualization of carbonylated proteins within cells.

  • Cell Culture and Treatment: Grow cells on coverslips and apply experimental treatments.

  • Fixation and Permeabilization: Fix and permeabilize the cells as described in the flow cytometry protocol.

  • Labeling: Incubate the cells with 1 µM this compound for 1-2 hours at room temperature in the dark.

  • Washing: Wash the coverslips three times with PBS.

  • Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium. Visualize the cellular fluorescence using a fluorescence microscope with a filter set suitable for BODIPY FL.

Signaling Pathways and Experimental Workflows

Oxidative Stress and Protein Carbonylation Pathway

Oxidative stress, characterized by an overproduction of ROS, is a central mechanism leading to protein carbonylation. ROS can directly oxidize amino acid side chains or react with polyunsaturated fatty acids to generate reactive aldehydes that subsequently modify proteins.

cluster_0 Cellular Stressors cluster_1 Cellular Response UV, Pathogens, Toxins UV, Pathogens, Toxins ROS Reactive Oxygen Species (ROS) Production UV, Pathogens, Toxins->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Carbonylation Protein Carbonylation ROS->Protein_Carbonylation Direct oxidation Reactive_Aldehydes Reactive Aldehydes Lipid_Peroxidation->Reactive_Aldehydes Reactive_Aldehydes->Protein_Carbonylation Michael addition Cellular_Damage Cellular Damage and Dysfunction Protein_Carbonylation->Cellular_Damage

Oxidative stress leading to protein carbonylation.
Experimental Workflow for Carbonyl Detection

The general workflow for detecting carbonylated biomolecules using this compound involves sample preparation, labeling, removal of excess probe, and subsequent analysis. The specific steps may vary depending on the sample type and the analytical method used.

cluster_analysis Analytical Methods Sample_Prep Sample Preparation (Cells, Tissues, Protein Extract) Labeling Labeling with This compound Sample_Prep->Labeling Reduction Reduction of Schiff Base Labeling->Reduction Purification Removal of Excess Probe Reduction->Purification Analysis Analysis Purification->Analysis SDS_PAGE SDS-PAGE / 2D-PAGE Analysis->SDS_PAGE Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Microscopy Fluorescence Microscopy Analysis->Microscopy

General experimental workflow for carbonyl detection.

Conclusion

This compound is a powerful tool for the sensitive and specific detection of carbonyl groups in a wide range of biological samples. Its excellent photophysical properties and straightforward reaction mechanism make it an ideal probe for studying oxidative stress and its role in health and disease. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

A Technical Guide to the Synthesis and Characterization of BODIPY-Appended Hydrazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of BODIPY-appended hydrazines. These fluorescent compounds have garnered significant interest due to their versatile photophysical properties and their utility as probes and sensors in various biological and chemical systems. This document details the synthetic methodologies, characterization techniques, and key quantitative data, offering a valuable resource for researchers in chemistry, biology, and drug development.

Introduction to BODIPY-Appended Hydrazines

Boron-dipyrromethene (BODIPY) dyes are a class of highly fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability.[1][2][3] The functionalization of the BODIPY core with a hydrazine moiety introduces a reactive group that can participate in various chemical reactions, making these compounds ideal for the development of fluorescent probes and sensors.[4][5] The hydrazine group can act as a recognition site for specific analytes, and its interaction with the BODIPY fluorophore often leads to a change in the photophysical properties, enabling "turn-on" or ratiometric fluorescence sensing.

Synthesis of BODIPY-Appended Hydrazines

The synthesis of BODIPY-appended hydrazines can be broadly categorized into two main strategies: nucleophilic substitution on a pre-formed BODIPY core and condensation reactions with a hydrazine-containing moiety.

A common and facile method involves the nucleophilic substitution of a suitable leaving group on the BODIPY core with hydrazine hydrate. Halogenated or methylthio-substituted BODIPYs are often used as precursors.

Experimental Protocol: Synthesis of a meso-hydrazinyl BODIPY

  • Dissolve the meso-chloro-BODIPY precursor (1.0 mmol) in 20 mL of absolute ethanol.

  • Slowly add 80% hydrazine hydrate (10 drops) to the solution at room temperature.

  • Stir the reaction mixture for 5 minutes.

  • Remove the solvent under reduced pressure (in vacuo).

  • Purify the crude product by flash chromatography on silica gel to obtain the desired BODIPY-appended hydrazine.

A similar procedure can be followed using an 8-methylthio-BODIPY precursor, where the reaction is stirred for 30 minutes.

Another versatile method is the condensation reaction between an aldehyde-functionalized BODIPY and a hydrazine derivative, such as 2-hydrazinopyridine, to form a hydrazone linkage.

Experimental Protocol: Synthesis of a BODIPY-Hydrazone

  • Dissolve the aldehyde-functionalized BODIPY (1.0 equiv) in a suitable solvent (e.g., ethanol).

  • Add the corresponding hydrazine derivative (e.g., 2-hydrazinopyridine, 1.0 equiv).

  • Add a catalytic amount of acid (e.g., a few drops of acetic acid).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with a cold solvent (e.g., ethanol).

  • If necessary, purify the product further by recrystallization or column chromatography.

Experimental Workflow: Synthesis of BODIPY-Appended Hydrazines

G cluster_0 Nucleophilic Substitution cluster_1 Condensation Reaction BODIPY-Cl meso-Chloro-BODIPY Reaction1 Reaction in Ethanol BODIPY-Cl->Reaction1 Hydrazine1 Hydrazine Hydrate Hydrazine1->Reaction1 Product1 BODIPY-Hydrazine Reaction1->Product1 BODIPY-CHO Aldehyde-BODIPY Reaction2 Acid-Catalyzed Condensation BODIPY-CHO->Reaction2 Hydrazine2 Hydrazine Derivative Hydrazine2->Reaction2 Product2 BODIPY-Hydrazone Reaction2->Product2

Caption: General synthetic workflows for BODIPY-appended hydrazines.

Characterization Techniques

A comprehensive characterization of newly synthesized BODIPY-appended hydrazines is crucial to confirm their structure and purity. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are used to elucidate the molecular structure. The incorporation of a second BODIPY dye onto a hydrazine fragment can result in a downfield shift in the ¹⁹F and ¹¹B NMR spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.

  • UV-Visible Absorption Spectroscopy: This technique is used to determine the absorption maxima (λ_abs) of the compounds, which is characteristic of the BODIPY core.

  • Fluorescence Spectroscopy: This is used to measure the emission maxima (λ_em) and fluorescence quantum yield (Φ_f). Many BODIPY-hydrazines are non-fluorescent and exhibit a "turn-on" response upon reaction with an analyte.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify characteristic functional groups, such as the N-H and C=N stretching vibrations in BODIPY-hydrazones.

  • Cyclic Voltammetry (CV): CV is used to investigate the redox properties of the molecules. The incorporation of a hydrazine moiety can introduce new reduction events.

Quantitative Data Summary

The photophysical and electrochemical properties of BODIPY-appended hydrazines are highly dependent on the substitution pattern of the BODIPY core and the nature of the hydrazine moiety. A summary of representative data is presented below.

Compound Typeλ_abs (nm)λ_em (nm)Φ_fExcited State Lifetime (ns)E_red (V vs. Cp₂Fe/Cp₂Fe⁺)Ref
meso-Hydrazinyl-BODIPY (BHA)307N/A (non-fluorescent)---
BHA + Formaldehyde (Product 2)3374680.40--
Generic BODIPY-Hydrazine---2-6-1.70 (average)
Pyridylhydrazone-BODIPY (BODIPY-PH)-----
BODIPY-PH + Fe³⁺-----

Signaling and Sensing Mechanisms

BODIPY-appended hydrazines are often designed as fluorescent probes that operate through specific signaling mechanisms upon interaction with a target analyte.

In some designs, the hydrazine group acts as an electron donor, and the BODIPY core acts as an electron acceptor. In the "off" state, photoinduced electron transfer or a twisted intramolecular charge transfer (TICT) state can quench the fluorescence. Upon reaction of the hydrazine with an analyte (e.g., formaldehyde), this ICT process is inhibited, leading to a "turn-on" fluorescence response.

Signaling Pathway: ICT-Based Sensing

G Probe BODIPY-Hydrazine (Non-fluorescent) Reaction Reaction Probe->Reaction ICT_off TICT State (Fluorescence Quenching) Probe->ICT_off Excitation Analyte Analyte (e.g., Formaldehyde) Analyte->Reaction Product BODIPY-Hydrazone (Fluorescent) Reaction->Product ICT_on ICT State (Fluorescence Emission) Product->ICT_on Excitation G Probe Pyridylhydrazone-BODIPY (Low Fluorescence) Cyclization Cyclization Reaction Probe->Cyclization Isomerization C=N Isomerization (Quenching) Probe->Isomerization HOCl Hypochlorous Acid HOCl->Cyclization Product Triazolopyridine-BODIPY (High Fluorescence) Cyclization->Product Rigid Rigid Structure (Emission) Product->Rigid

References

Technical Guide: Solubility and Application of BODIPY™ FL Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics and handling protocols for BODIPY™ FL Hydrazide, a versatile green-fluorescent dye. It is designed to provide researchers with the necessary technical information for its effective use in labeling applications involving aldehydes and ketones, such as the study of glycoproteins and polysaccharides.

Core Properties and Solubility

BODIPY™ FL Hydrazide is a bright, photostable fluorescent dye featuring a hydrazide reactive group.[1] This moiety readily reacts with carbonyl compounds (aldehydes and ketones) to form a hydrazone, a type of Schiff base.[2][3][4][5] Its fluorescence is characterized by sharp emission peaks and is largely insensitive to environmental pH, making it a robust tool for cellular imaging and analysis. The dye's solubility is highly dependent on the solvent system employed.

Data Presentation: Solubility Overview

The following table summarizes the quantitative and qualitative solubility data for BODIPY™ FL Hydrazide in dimethyl sulfoxide (DMSO) and aqueous solutions.

Solvent SystemMolar ConcentrationGravimetric ConcentrationNotesSource(s)
DMSO ~408.34 mM125 mg/mLRequires sonication for complete dissolution. Use of anhydrous (newly opened) DMSO is critical as the compound's solubility is significantly impacted by absorbed water.
Aqueous Solution (Water) 20.2 mM6.94 g/LDescribed as "poorly soluble". This value may represent a maximum achievable concentration under specific conditions, not a readily soluble state.
Other Solvents Not QuantifiedNot QuantifiedSoluble in polar organic solvents like DMF and methanol. Moderately soluble in acetonitrile and dichloromethane (DCM).

Experimental Protocols

Proper handling and preparation of BODIPY™ FL Hydrazide solutions are crucial for successful and reproducible experimental outcomes.

2.1 Preparation of a DMSO Stock Solution (e.g., 10 mM)

This protocol outlines the steps to prepare a concentrated stock solution in DMSO, which can be further diluted for working solutions.

  • Acclimation: Allow the vial of solid BODIPY™ FL Hydrazide powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Use a new, unopened bottle of anhydrous, high-purity DMSO. Hygroscopic DMSO that has absorbed moisture from the air will significantly reduce the solubility of the dye.

  • Dissolution: Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for 1 mg of powder with MW ~306.12 g/mol , add ~327 µL for a 10 mM stock).

  • Aid Dissolution: Vortex the solution thoroughly. To achieve maximum solubility, sonicate the vial in an ultrasonic water bath for several minutes. Gentle warming to 37°C can also be employed. Visually inspect the solution to ensure no solid particulates remain.

  • Storage: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months, protected from light.

2.2 Preparation of an Aqueous Working Solution

Stock solutions in DMSO are typically diluted into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) immediately before use.

  • Retrieve Stock: Thaw a single aliquot of the DMSO stock solution.

  • Dilution: Add the required volume of the DMSO stock to your aqueous buffer of choice (e.g., PBS, serum-free media) to reach the final working concentration (typically in the 1-10 µM range).

  • Mixing: Mix thoroughly by vortexing or flicking the tube. The working solution is now ready for use in your labeling protocol.

Visualization of Mechanisms and Workflows

3.1 Reaction Pathway for Carbonyl Labeling

BODIPY™ FL Hydrazide labels biomolecules through a two-step process. Initially, the hydrazide group reacts with an aldehyde or ketone to form a reversible hydrazone bond (a Schiff base). This bond can then be stabilized through chemical reduction to form a stable, covalent linkage.

G cluster_reactants Reactants cluster_products Products BODIPY BODIPY-NHNH₂ (Hydrazide) SchiffBase BODIPY-N-N=C-Biomolecule (Reversible Hydrazone) BODIPY->SchiffBase Reaction Carbonyl Biomolecule-C=O (Aldehyde/Ketone) Carbonyl->SchiffBase StableLinkage BODIPY-NH-NH-CH-Biomolecule (Stable Linkage) SchiffBase->StableLinkage Reduction (e.g., NaBH₃CN)

Caption: Reaction of BODIPY™ FL Hydrazide with a carbonyl group.

3.2 Experimental Workflow: Glycoprotein Labeling on Live Cells

This diagram illustrates a typical workflow for labeling cell surface glycoproteins. The process involves the oxidation of sialic acid sugars to generate aldehydes, followed by reaction with the dye.

G node_start Start: Live Cell Suspension node_oxidize 1. Oxidize Sugars (e.g., 1 mM NaIO₄, 15 min, 4°C) node_start->node_oxidize node_wash1 2. Wash Cells (Quench with glycerol, then PBS) node_oxidize->node_wash1 node_label 3. Label with Dye (Incubate with BODIPY FL Hydrazide working solution) node_wash1->node_label node_reduce 4. (Optional) Reduce & Stabilize (e.g., Sodium Cyanoborohydride) node_label->node_reduce node_wash2 5. Wash Cells (Remove unbound dye) node_reduce->node_wash2 node_analyze 6. Analyze (Flow Cytometry or Fluorescence Microscopy) node_wash2->node_analyze

Caption: Workflow for fluorescent labeling of cell surface glycoproteins.

References

BODIPY FL Hydrazide: A Technical Guide to its Photophysical Properties and Applications in Bio-Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties, specifically the quantum yield and extinction coefficient, of BODIPY FL Hydrazide. It details the experimental protocols for the determination of these key parameters and for its application in the fluorescent labeling of biomolecules. Furthermore, this guide illustrates the experimental workflows and a relevant signaling pathway using schematic diagrams to facilitate a deeper understanding of its practical applications in research and drug development.

Core Photophysical Properties

This compound is a highly efficient and photostable green-fluorescent dye. Its exceptional brightness and reactivity make it a valuable tool for labeling aldehydes and ketones on biomolecules such as polysaccharides and glycoproteins. The key quantitative photophysical parameters of this compound are summarized in the table below.

PropertyValueUnits
Fluorescence Quantum Yield (Φ) 0.97-
Molar Extinction Coefficient (ε) 92,000M⁻¹cm⁻¹
Excitation Maximum (λex) 503nm
Emission Maximum (λem) 509nm

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a crucial parameter for quantifying the concentration of a substance in solution using the Beer-Lambert law.

Materials:

  • This compound

  • Spectrophotometer-grade solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a precise volume of DMSO to prepare a concentrated stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Absorbance Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax ≈ 503 nm) using the UV-Vis spectrophotometer. Use the same solvent as a blank.

  • Data Analysis: Plot the absorbance values against the corresponding concentrations. The data should yield a linear relationship. The molar extinction coefficient is calculated from the slope of this line according to the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the concentration.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • This compound solution of known absorbance

  • Fluorescence standard with a known quantum yield in a similar emission range (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

  • Spectrofluorometer with an excitation and emission monochromator

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Solution Preparation: Prepare dilute solutions of both the this compound and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Absorbance Spectra: Record the absorbance spectra of both the sample and the standard.

  • Fluorescence Spectra: Record the corrected fluorescence emission spectra of both the sample and the standard, exciting at the same wavelength.

  • Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Labeling of Glycoproteins with this compound

This compound reacts with aldehyde or ketone groups to form a stable hydrazone bond. In glycoproteins, these functional groups can be generated by the mild oxidation of sialic acid residues.

Materials:

  • Glycoprotein (e.g., an antibody)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Labeling buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)

  • Quenching solution (e.g., 10 mM glycerol or ethylene glycol)

  • Desalting column or dialysis tubing for purification

  • Anhydrous DMSO

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in the labeling buffer.

    • Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution.

    • Incubate the reaction in the dark for 20-30 minutes at room temperature.

    • Quench the reaction by adding the quenching solution.

    • Remove excess periodate and quenching reagent by passing the solution through a desalting column equilibrated with the labeling buffer.

  • Labeling Reaction:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Add the this compound solution to the oxidized glycoprotein solution. A molar excess of the dye is typically used.

    • Incubate the reaction for 2-4 hours at room temperature in the dark.

  • Purification:

    • Remove the unreacted dye by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Visualizations

The following diagrams illustrate the experimental workflow for glycoprotein labeling and a relevant signaling pathway where this compound can be utilized as a detection reagent.

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Labeling cluster_purification Step 3: Purification Glycoprotein Glycoprotein (with sialic acids) Periodate Add Sodium meta-periodate Glycoprotein->Periodate Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehyde groups) Periodate->Oxidized_Glycoprotein BODIPY BODIPY FL Hydrazide Labeled_Glycoprotein BODIPY-Labeled Glycoprotein Oxidized_Glycoprotein->Labeled_Glycoprotein BODIPY->Labeled_Glycoprotein Purification Size-Exclusion Chromatography Labeled_Glycoprotein->Purification Purified_Product Purified Labeled Glycoprotein Purification->Purified_Product signaling_pathway Oxidative_Stress Cellular Oxidative Stress (e.g., from ROS) Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Carbonylation Protein Carbonylation (Aldehyde/Ketone Formation) Protein_Damage->Carbonylation BODIPY_Labeling Labeling with This compound Carbonylation->BODIPY_Labeling Detection Detection of Carbonylated Proteins (Fluorescence Microscopy, Western Blot, etc.) BODIPY_Labeling->Detection

A Technical Guide to BODIPY Dyes: Advantages and Applications in High-Performance Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold has emerged as a superior class of fluorophores for the design of fluorescent probes.[][2] Their exceptional photophysical properties, including high fluorescence quantum yields, large molar absorption coefficients, and sharp emission spectra, set them apart from traditional dyes like fluorescein and rhodamine.[3] Furthermore, their remarkable chemical and photostability, coupled with a unique insensitivity to environmental polarity and pH, make them ideal for robust and reproducible assays in complex biological systems. The true power of the BODIPY core lies in its structural versatility; its framework can be precisely modified to fine-tune spectral properties and introduce functionalities for sensing a wide array of analytes, from metal ions to reactive oxygen species (ROS), and for imaging specific cellular microenvironments and organelles. This guide provides an in-depth overview of the core advantages of BODIPY dyes, quantitative photophysical data, and conceptual frameworks for their application in advanced biological research.

Core Advantages of BODIPY Dyes

BODIPY dyes offer a powerful combination of features that overcome the limitations of many conventional fluorescent probes.

Superior Photophysical Properties
  • High Brightness: BODIPY dyes are renowned for their exceptionally high fluorescence quantum yields (Φ), often approaching 1.0, even in aqueous environments. This, combined with large molar extinction coefficients (ε > 80,000 M⁻¹cm⁻¹), results in intensely bright fluorescent signals, enabling the sensitive detection of low-abundance targets.

  • Narrow Emission Spectra: A key advantage is their characteristically sharp and narrow emission peaks. This minimizes spectral overlap (crosstalk) in multicolor imaging experiments, allowing for more accurate and reliable multiplexed detection compared to dyes with broader emission profiles.

  • Small Stokes Shift: The BODIPY core exhibits a uniquely small Stokes shift (the difference between the absorption and emission maxima).

Environmental Insensitivity

A defining feature of the BODIPY core is its relative insensitivity to changes in solvent polarity and pH. This stability ensures a more consistent and predictable fluorescent signal in the fluctuating and heterogeneous environments found within living cells, reducing artifacts and improving data reliability.

Exceptional Stability
  • Photostability: Compared to traditional dyes, BODIPY fluorophores exhibit remarkable resistance to photobleaching, even under prolonged and intense light exposure. This high photostability is critical for long-term time-lapse imaging and dynamic monitoring of cellular processes.

  • Chemical Stability: The BODIPY core is chemically robust and stable under a wide range of physiological conditions, making it suitable for demanding in vitro and in vivo applications.

Structural Versatility and Tunability

The BODIPY scaffold is highly amenable to chemical modification at multiple positions. This synthetic tractability is perhaps its most significant advantage, allowing for:

  • Spectral Tuning: Modifications to the core structure can systematically shift the absorption and emission wavelengths across the visible and into the near-infrared (NIR) spectrum (from ~500 nm to over 900 nm). This allows for the creation of a palette of dyes compatible with various laser lines and optical filter sets.

  • Functionalization: Specific recognition moieties can be readily attached to the BODIPY core to create probes that respond to specific analytes (e.g., metal ions, ROS, pH) or environmental properties (e.g., viscosity, polarity).

  • Targeted Localization: By conjugating targeting ligands, BODIPY probes can be directed to specific subcellular organelles like mitochondria, lysosomes, or lipid droplets, enabling high-resolution imaging of organelle function and dynamics.

Quantitative Photophysical Properties

The photophysical properties of BODIPY dyes can be precisely tuned through chemical substitution. The following table summarizes key data for several common BODIPY derivatives, showcasing their performance.

BODIPY Derivativeλ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Primary Application Area
BODIPY FL ~503~512> 80,000~0.90 - 1.0General Labeling, Fluorescein Substitute
BODIPY 493/503 ~493~503~80,000HighNeutral Lipid Staining
BODIPY R6G ~528~547HighHighRhodamine 6G Substitute
BODIPY TMR ~543~569HighHighTetramethylrhodamine Substitute
BODIPY TR ~592~618HighHighTexas Red Substitute
Iodinated BODIPY ~530~543~80,000Low (~0.01)Photosensitizer (PDT), Triplet State Probe
Aza-BODIPY 650 - 800650 - 800HighHighNIR Imaging, Photodynamic Therapy

Note: Values are approximate and can vary depending on the solvent and specific chemical conjugation.

Methodologies and Workflows

Detailed Experimental Protocol: General Cellular Staining

The following protocol is a representative example for staining live cells with a BODIPY-based probe. Optimization is required depending on the cell type and specific probe.

Materials:

  • BODIPY probe stock solution (e.g., 1-5 mM in anhydrous DMSO).

  • Live cells cultured on glass-bottom dishes or coverslips.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Complete cell culture medium.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Probe Preparation: Prepare a working solution of the BODIPY probe by diluting the DMSO stock solution in pre-warmed complete culture medium or PBS to a final concentration typically ranging from 100 nM to 10 µM. Vortex briefly to ensure complete mixing.

  • Cell Preparation: Aspirate the culture medium from the cells. Wash the cells once with pre-warmed PBS to remove residual serum and media components.

  • Staining: Add the BODIPY working solution to the cells, ensuring the entire cell monolayer is covered.

  • Incubation: Incubate the cells for a period ranging from 15 to 60 minutes at 37°C in a CO₂ incubator. Incubation time must be optimized for the specific probe and cell line to achieve sufficient signal with minimal background.

  • Washing: After incubation, aspirate the staining solution. Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed medium or an appropriate imaging buffer to the cells. Mount the dish or coverslip onto the stage of a fluorescence microscope.

  • Data Acquisition: Acquire images using the appropriate excitation laser line and emission filter for the specific BODIPY dye. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching, although BODIPY dyes are highly resistant.

Conceptual Signaling Pathway: Detection of Oxidative Stress

BODIPY probes are powerful tools for visualizing signaling events like the generation of reactive oxygen species (ROS). Probes can be designed to react specifically with analytes such as hydrogen peroxide (H₂O₂) or nitric oxide (NO), leading to a "turn-on" fluorescence response.

The diagram below illustrates a simplified workflow where a cell, under inflammatory or metabolic stress, produces ROS. A specialized BODIPY probe, engineered with a ROS-cleavable linker, detects this change.

G cluster_cell Cellular Environment Stress Cellular Stress (e.g., Inflammation, Hypoxia) Mito Mitochondria Stress->Mito Induces ROS ROS Production (e.g., H₂O₂) Mito->ROS Generates Probe_Active Highly Fluorescent BODIPY Dye ROS->Probe_Active Activates Probe_Inactive Non-Fluorescent BODIPY Probe Probe_Inactive->ROS Reacts with Signal Fluorescence Signal Probe_Active->Signal Emits Microscope Fluorescence Microscope Signal->Microscope Detected by

Diagram 1: Detection of ROS-mediated signaling.

Applications in Fluorescent Probe Design

The tunability of the BODIPY core has led to the development of sophisticated probes for a wide range of applications.

Probes for Ions and Small Molecules

By incorporating specific chelating groups, BODIPY dyes have been engineered into highly selective and sensitive sensors for various metal ions, including Au³⁺, Cu²⁺, Fe³⁺, and Zn²⁺. These probes often operate via mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where ion binding modulates the fluorescence output, resulting in a "turn-on" or ratiometric signal.

Probes for Microenvironment Properties
  • Viscosity: "Molecular rotors" based on the BODIPY scaffold are a prominent class of viscosity sensors. In these probes, intramolecular rotation around a single bond is hindered in viscous environments. This restriction of movement blocks a non-radiative decay pathway, causing a dramatic increase in fluorescence intensity or lifetime, which can be quantitatively correlated to the microviscosity of organelles or the cytoplasm.

  • Polarity: While the core BODIPY structure is largely insensitive to solvent polarity, specific derivatives can be designed to be sensitive to their environment. This feature allows for the creation of probes that can map the polarity of different cellular compartments, such as lipid droplets and membranes.

Probes in Bio-imaging and Theranostics

The excellent brightness and photostability of BODIPY dyes make them ideal for high-resolution, long-term cellular imaging. They are used to stain lipids, membranes, and other cellular components with high specificity. Furthermore, by incorporating heavy atoms like iodine or bromine, the intersystem crossing efficiency can be increased, turning the BODIPY dye into an effective photosensitizer. Upon light activation, these photosensitizers generate cytotoxic ROS, a mechanism used in Photodynamic Therapy (PDT) for cancer treatment. This dual function as both an imaging agent and a therapeutic agent makes BODIPY dyes a powerful platform for theranostics.

The workflow for developing and applying a targeted BODIPY probe is outlined below.

G A 1. Probe Design - Select BODIPY Core (Spectral Range) - Choose Recognition Moiety (Analyte) - Add Targeting Group (Localization) B 2. Chemical Synthesis - Multi-step organic synthesis - Purification & Characterization (NMR, MS) A->B Leads to C 3. In Vitro Characterization - Test selectivity & sensitivity - Measure photophysical properties B->C Requires D 4. Cellular Imaging - Live or fixed cell staining - Confocal microscopy / FLIM C->D Validates for E 5. Data Analysis - Image processing - Quantification of fluorescence signal D->E Generates data for

Diagram 2: General workflow for BODIPY probe development.

Conclusion

BODIPY dyes represent a premier class of fluorophores whose advantages—superior brightness, unparalleled stability, and exceptional versatility—make them indispensable tools in modern biological and biomedical research. Their robust and tunable nature allows for the rational design of high-performance probes that can visualize and quantify a vast range of biological processes with high fidelity. As synthetic methodologies continue to advance, the development of novel BODIPY-based probes, particularly in the NIR window for deep-tissue imaging, will continue to push the boundaries of fluorescence imaging, diagnostics, and therapy.

References

BODIPY® FL Hydrazide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of BODIPY® FL Hydrazide for fluorescent labeling.

Core Properties of BODIPY® FL Hydrazide

BODIPY® FL Hydrazide is a bright, green-fluorescent dye widely utilized for the covalent labeling of biomolecules. Its primary application lies in the detection and analysis of glycoproteins and polysaccharides. The hydrazide functional group specifically reacts with aldehyde or ketone moieties, which can be natively present or, more commonly, introduced into carbohydrates through mild oxidation. This specificity allows for targeted labeling of the glycan portions of biomolecules, minimizing interference with protein structure and function.

There are two commonly referenced forms of BODIPY® FL Hydrazide, which can lead to confusion regarding its properties. The table below clarifies the distinction between the free base and its hydrochloride salt.

PropertyBODIPY® FL Hydrazide (Free Base)BODIPY® FL Hydrazide (Hydrochloride)
CAS Number 178388-71-1[1]2183473-45-0[2]
Molecular Formula C₁₄H₁₇BF₂N₄O[3]C₁₄H₁₈BClF₂N₄O[2]
Molecular Weight ~306.12 g/mol [4]~342.58 g/mol
Appearance Brown to red solid powderBrown to orange solid
Excitation (λex) ~495-503 nm~503 nm
Emission (λem) ~509-516 nm~509 nm
Solubility Soluble in polar organic solvents (DMSO, DMF), methanol; moderately soluble in acetonitrile, DCM; poorly soluble in water.Soluble in polar organic solvents (DMSO, DMF), methanol; moderately soluble in acetonitrile, DCM; poorly soluble in water.

Experimental Protocols

The most prevalent use of BODIPY® FL Hydrazide is in the fluorescent labeling of glycoproteins. This process typically involves two main steps: the oxidation of the carbohydrate side chains to generate aldehydes, followed by the reaction of these aldehydes with the hydrazide group of the dye.

Protocol for Labeling of Glycoproteins

This protocol provides a general framework for the labeling of glycoproteins, such as antibodies, using BODIPY® FL Hydrazide. Optimization may be required for specific proteins and experimental setups.

Materials:

  • Purified Glycoprotein (e.g., IgG antibody)

  • BODIPY® FL Hydrazide

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution (e.g., 1 M ethylene glycol or 200 mM Sodium Sulfite)

  • Anhydrous DMSO

  • Purification Column (e.g., Sephadex G-25 desalting column)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Oxidation of the Glycoprotein:

    • Dissolve the glycoprotein in the Reaction Buffer to a concentration of approximately 5 mg/mL.

    • Prepare a fresh solution of 20 mM sodium meta-periodate in the Reaction Buffer. This solution should be used immediately.

    • Add an equal volume of the periodate solution to the glycoprotein solution.

    • Incubate the mixture for 5-20 minutes at room temperature in the dark. The mild oxidation with periodate cleaves the vicinal diols in the sugar residues, primarily sialic acids, to form aldehyde groups.

    • Quench the reaction by adding the Quenching Solution.

    • Remove excess periodate and quenching reagent by desalting the glycoprotein solution using a desalting column equilibrated with the Reaction Buffer.

  • Labeling with BODIPY® FL Hydrazide:

    • Prepare a stock solution of BODIPY® FL Hydrazide in anhydrous DMSO (e.g., 50 mM).

    • Add the BODIPY® FL Hydrazide stock solution to the oxidized glycoprotein solution. A 10- to 50-fold molar excess of the dye to the protein is a common starting point.

    • Incubate the reaction mixture for 2-4 hours at room temperature in the dark with gentle stirring. During this incubation, the hydrazide group of the dye reacts with the generated aldehyde groups on the glycoprotein to form a stable hydrazone bond.

  • Purification of the Labeled Glycoprotein:

    • Remove the unreacted BODIPY® FL Hydrazide by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the fluorescently labeled glycoprotein, which will elute first. The smaller, unconjugated dye molecules will be retained on the column and elute later.

    • Monitor the elution by measuring the absorbance at 280 nm (for the protein) and ~503 nm (for the BODIPY® FL dye).

    • Pool the fractions containing the labeled protein.

  • Storage:

    • Store the purified, labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer (e.g., BSA) and storing at -20°C or -80°C.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the experimental processes and related biological pathways, the following diagrams have been generated using the DOT language.

G cluster_oxidation Step 1: Oxidation of Glycoprotein cluster_labeling Step 2: Labeling Reaction cluster_purification Step 3: Purification Glycoprotein Glycoprotein (with cis-diols) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehyde groups) Glycoprotein->Oxidized_Glycoprotein Mild Oxidation (RT, in dark) NaIO4 Sodium meta-periodate (NaIO₄) NaIO4->Glycoprotein Labeled_Glycoprotein Fluorescently Labeled Glycoprotein Oxidized_Glycoprotein->Labeled_Glycoprotein Hydrazone Bond Formation (RT, in dark) BODIPY_Hydrazide BODIPY FL Hydrazide BODIPY_Hydrazide->Oxidized_Glycoprotein Desalting_Column Desalting Column (e.g., Sephadex G-25) Labeled_Glycoprotein->Desalting_Column Purified_Product Purified Labeled Glycoprotein Desalting_Column->Purified_Product Elutes First Unreacted_Dye Unreacted Dye Desalting_Column->Unreacted_Dye Retained/Elutes Later

Caption: Workflow for the fluorescent labeling of glycoproteins using BODIPY® FL Hydrazide.

While BODIPY® FL Hydrazide itself is a labeling reagent and not directly involved in signaling pathways, other BODIPY® conjugates are instrumental in studying cellular processes. For instance, BODIPY® FL C5-Ceramide is a fluorescent analog of ceramide that is widely used to investigate sphingolipid metabolism and trafficking, which are integral to various signaling events.

G cluster_uptake Cellular Uptake and Transport cluster_metabolism Metabolism and Signaling BODIPY_Ceramide BODIPY FL C5-Ceramide (exogenous) Plasma_Membrane Plasma Membrane BODIPY_Ceramide->Plasma_Membrane Incorporation ER Endoplasmic Reticulum Plasma_Membrane->ER Vesicular or Non-vesicular Transport Golgi Golgi Apparatus ER->Golgi CERT-mediated or Vesicular Transport Sphingomyelin BODIPY FL Sphingomyelin Golgi->Sphingomyelin Synthesis Glucosylceramide BODIPY FL Glucosylceramide Golgi->Glucosylceramide Synthesis Signaling_Events Downstream Signaling Events Sphingomyelin->Signaling_Events Glucosylceramide->Signaling_Events

Caption: Simplified pathway of BODIPY® FL C5-Ceramide metabolism and its role in studying lipid signaling.

References

Foundational Principles of BODIPY Staining Techniques: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular imaging and analysis, the ability to precisely visualize and quantify specific cellular components and processes is paramount. Among the arsenal of fluorescent probes available, BODIPY (boron-dipyrromethene) dyes have emerged as a powerful and versatile tool, particularly for the investigation of lipid biology and oxidative stress. Their unique photophysical properties, including high fluorescence quantum yields, sharp emission spectra, and relative insensitivity to environmental polarity and pH, make them superior to many traditional fluorescent dyes.[1][2][] This technical guide delves into the foundational principles of BODIPY staining techniques, providing an in-depth exploration of their mechanism of action, experimental protocols, and data interpretation for researchers, scientists, and professionals in drug development.

Core Principles of BODIPY Dyes

The utility of BODIPY dyes in cellular staining is rooted in their distinct chemical structure and resulting fluorescence characteristics. The core structure, a dipyrromethene ligand complexed with a boron difluoride moiety, can be chemically modified at various positions to create a diverse palette of probes with tailored spectral properties and cellular targets.[]

Mechanism of Action: The primary mechanism underpinning the application of many BODIPY dyes in cellular imaging is their lipophilicity.[] This property drives their passive diffusion across cellular membranes and subsequent accumulation in nonpolar environments. For instance, dyes like BODIPY 493/503 are highly soluble in neutral lipids, leading to their specific and bright staining of lipid droplets. These organelles, central to lipid storage and metabolism, are crucial in various physiological and pathological states, including obesity, diabetes, and cancer.

Key Advantages of BODIPY Dyes:

  • High Photostability: BODIPY dyes are more resistant to photobleaching compared to traditional dyes like fluorescein, enabling prolonged imaging and time-lapse studies.

  • Narrow Emission Spectra: Their sharp emission peaks minimize spectral overlap, making them ideal for multicolor imaging experiments.

  • High Quantum Yield: Many BODIPY dyes exhibit fluorescence quantum yields approaching 1.0, resulting in bright signals.

  • Environmental Insensitivity: The fluorescence of most BODIPY dyes is not significantly affected by solvent polarity or pH, leading to more reliable and reproducible staining.

  • Low Cytotoxicity: At typical working concentrations, BODIPY dyes exhibit low toxicity, making them well-suited for live-cell imaging.

Common BODIPY Dyes and Their Applications

The versatility of the BODIPY core has led to the development of a wide range of fluorescent probes. The table below summarizes the properties and applications of some commonly used BODIPY dyes.

BODIPY DyeExcitation Max (nm)Emission Max (nm)Primary Application(s)
BODIPY 493/503 493503Staining of neutral lipids in lipid droplets.
BODIPY FL ~500~506General purpose green fluorescent label, substitute for fluorescein.
BODIPY 505/515 505515Staining of lipid droplets, suitable for multiplexing with other green/blue channels.
BODIPY 581/591 C11 581 (reduced), 488 (oxidized)591 (reduced), 510 (oxidized)Ratiometric sensor for lipid peroxidation.
BODIPY TR ~589~617Red fluorescent label.

Experimental Protocols

Accurate and reproducible results with BODIPY staining hinge on meticulous adherence to optimized protocols. Below are detailed methodologies for common applications.

Staining of Lipid Droplets in Live Cells with BODIPY 493/503

This protocol is designed for the visualization of lipid droplets in living cells, allowing for the real-time observation of their dynamics.

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Live-cell imaging chamber or coverslips

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency in a suitable vessel for imaging.

  • Preparation of Staining Solution: Prepare a fresh working solution of BODIPY 493/503 at a final concentration of 0.5–2 µM in pre-warmed cell culture medium or PBS. It is crucial to vortex the solution well upon dilution from the DMSO stock to prevent dye aggregation.

  • Cell Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove any residual serum.

  • Staining: Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or HBSS to remove unbound dye and reduce background fluorescence.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with standard green fluorescence filter sets (e.g., excitation ~488 nm, emission ~520 nm).

Live_Cell_Lipid_Droplet_Staining cluster_prep Preparation cluster_stain Staining cluster_imaging Analysis A Culture Cells to 70-80% Confluency C Wash Cells with PBS/HBSS A->C B Prepare 0.5-2 µM BODIPY 493/503 Working Solution D Incubate with Staining Solution (15-30 min, 37°C) B->D C->D E Wash Cells to Remove Excess Dye D->E F Live-Cell Imaging (Fluorescence Microscopy) E->F

Experimental workflow for live-cell lipid droplet staining.

Staining of Lipid Droplets in Fixed Cells with BODIPY 493/503

Fixation can be necessary for certain experimental designs, such as immunofluorescence co-staining.

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

Procedure:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • Staining: Prepare a 0.5–5 µM working solution of BODIPY 493/503 in PBS. Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.

Ratiometric Imaging of Lipid Peroxidation with BODIPY 581/591 C11

BODIPY 581/591 C11 is a valuable tool for assessing oxidative stress by detecting lipid peroxidation. Upon oxidation of its polyunsaturated butadienyl moiety, the dye's fluorescence emission shifts from red (~590 nm) to green (~510 nm). This ratiometric shift allows for a quantitative measure of lipid peroxidation that is independent of dye concentration.

Materials:

  • BODIPY 581/591 C11 stock solution (10 mM in DMSO)

  • Cell culture medium or HBSS

  • Inducer of oxidative stress (e.g., cumene hydroperoxide) (optional, for positive control)

Procedure:

  • Cell Preparation: Culture cells in an appropriate imaging vessel.

  • Staining: Prepare a working solution of BODIPY 581/591 C11 at a final concentration of 1-2 µM in cell culture medium or HBSS. Incubate the cells with the staining solution for 30 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS.

  • Induction of Lipid Peroxidation (Optional): Treat cells with an inducing agent (e.g., 100-200 µM cumene hydroperoxide for 2 hours) to elicit a positive response.

  • Imaging: Acquire images using a fluorescence microscope with two filter sets: one for the reduced form (red fluorescence; e.g., Ex: ~580 nm, Em: ~600 nm) and one for the oxidized form (green fluorescence; e.g., Ex: ~488 nm, Em: ~520 nm).

  • Analysis: The ratio of the green to red fluorescence intensity is calculated to quantify the extent of lipid peroxidation.

Lipid_Peroxidation_Pathway cluster_process Lipid Peroxidation Detection ROS Reactive Oxygen Species (ROS) Lipid Polyunsaturated Lipid (in cell membrane) ROS->Lipid Oxidation PeroxidatedLipid Peroxidized Lipid Lipid->PeroxidatedLipid BODIPY_reduced BODIPY 581/591 C11 (Reduced Form) BODIPY_oxidized BODIPY 581/591 C11 (Oxidized Form) BODIPY_reduced->BODIPY_oxidized Oxidation by Peroxidized Lipid Red_Fluorescence Red Fluorescence (~591 nm) BODIPY_reduced->Red_Fluorescence Emits Green_Fluorescence Green Fluorescence (~510 nm) BODIPY_oxidized->Green_Fluorescence Emits

Signaling pathway of BODIPY 581/591 C11 in lipid peroxidation.

Quantitative Data Analysis

BODIPY staining is amenable to quantitative analysis, providing valuable numerical data to complement qualitative observations.

Fluorescence Microscopy:

  • Intensity Measurement: The mean fluorescence intensity within defined regions of interest (e.g., individual lipid droplets or whole cells) can be quantified using image analysis software.

  • Object Counting and Sizing: The number, size, and distribution of lipid droplets can be automatically analyzed.

Flow Cytometry:

  • Flow cytometry allows for the high-throughput quantification of fluorescence intensity in thousands of individual cells, providing population-level data on lipid content.

Troubleshooting

Common issues encountered during BODIPY staining and their potential solutions are outlined below.

IssuePotential Cause(s)Suggested Solution(s)
Weak Fluorescence Signal - Insufficient dye concentration- Short incubation time- Poor cell health- Optimize dye concentration (typically 0.5–2 µM)- Increase incubation time slightly- Ensure cells are healthy and not over-confluent
High Background Fluorescence - Incomplete removal of unbound dye- Presence of residual culture medium- Perform thorough washing steps before and after staining- Use a mild buffer like PBS or HBSS for washing
Dye Aggregation - Poor solubility of the dye in aqueous solution- Vigorously shake or vortex the working solution after diluting the DMSO stock- Prepare fresh staining solution for each experiment
Photobleaching - Prolonged exposure to excitation light- Minimize light exposure- Use an anti-fade mounting medium for fixed cells

Conclusion

BODIPY dyes represent a cornerstone of modern fluorescent labeling techniques, offering unparalleled advantages for the study of cellular lipids and oxidative stress. Their bright, stable, and specific staining properties, combined with their suitability for both live and fixed cell applications, empower researchers to investigate complex cellular processes with high fidelity. By understanding the foundational principles of BODIPY staining and adhering to optimized protocols, scientists can generate robust and reliable data, advancing our understanding of cellular function in health and disease and aiding in the development of novel therapeutics.

References

The Rise of BODIPY: A Technical Guide to the Discovery and Development of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synthesis, photophysical properties, and diverse applications of BODIPY-based fluorescent probes, tailored for researchers, scientists, and drug development professionals.

The field of fluorescent probes has been revolutionized by the emergence of BODIPY (boron-dipyrromethene) dyes, a versatile class of fluorophores renowned for their exceptional photophysical properties.[1][2] Characterized by high fluorescence quantum yields, sharp and intense absorption and emission peaks, and remarkable photostability, BODIPY-based probes have become indispensable tools in a myriad of scientific disciplines, from fundamental cell biology to cutting-edge drug discovery.[][4] This technical guide provides a comprehensive overview of the discovery, development, and application of these powerful molecular imaging agents.

Core Structure and Photophysical Advantages

The core structure of BODIPY consists of a dipyrromethene ligand complexed with a boron difluoride moiety (BF2). This rigid and symmetric framework is responsible for many of its desirable fluorescent properties.[5] Unlike many traditional fluorescent dyes, BODIPY derivatives are relatively insensitive to solvent polarity and pH changes, ensuring reliable performance in complex biological environments. Furthermore, the BODIPY core can be readily functionalized at various positions, allowing for the fine-tuning of its spectral properties and the introduction of specific recognition elements for targeted applications. This synthetic versatility has led to the development of a vast library of BODIPY probes with absorption and emission profiles spanning the visible to the near-infrared (NIR) spectrum.

Key Applications in Research and Drug Development

The unique characteristics of BODIPY dyes have enabled their application in a wide range of research areas:

  • Cellular Imaging: BODIPY probes are widely used for high-resolution imaging of subcellular structures and dynamics. Their high brightness and photostability make them ideal for long-term live-cell imaging and super-resolution microscopy techniques.

  • Sensing of Analytes: By incorporating specific recognition moieties, BODIPY dyes can be transformed into highly sensitive and selective fluorescent probes for a variety of analytes, including metal ions, reactive oxygen species (ROS), and changes in environmental parameters like viscosity.

  • Drug Delivery and Theranostics: The excellent photophysical properties of BODIPY dyes make them promising candidates for theranostic applications, where they can simultaneously act as imaging agents and photosensitizers for photodynamic therapy (PDT). Their ability to be conjugated with drugs allows for the real-time tracking of drug delivery and release.

Quantitative Data of Representative BODIPY Probes

The following tables summarize the key photophysical properties of several commonly used BODIPY-based fluorescent probes.

Probe NameExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Application
BODIPY FL 505513>0.9~80,000General labeling
BODIPY 493/503 493503~0.9~80,000Lipid droplet staining
BODIPY 581/591 C11 581591--Lipid peroxidation sensor
BODIPY TR 589617~0.5~100,000Red fluorescent labeling
Aza-BODIPY 650-800670-820VariableVariableNIR imaging, PDT

Data is approximate and can vary depending on the solvent and local environment.

Experimental Protocols

General Protocol for Staining Lipid Droplets with BODIPY 493/503

This protocol provides a general guideline for staining lipid droplets in cultured cells. Optimization may be required for specific cell types and experimental conditions.

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of BODIPY 493/503 in high-quality anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-5 mM.

  • Staining Solution: Dilute the stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-5 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS to remove unbound dye.

  • Imaging: Add fresh culture medium or PBS to the cells and image immediately using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~510-530 nm).

Synthesis of a Simple BODIPY Core

The following is a representative two-step synthesis for a basic BODIPY core structure.

Step 1: Condensation Reaction

Two equivalents of a pyrrole derivative are condensed with one equivalent of an aldehyde in the presence of an acid catalyst (e.g., trifluoroacetic acid, TFA) in a suitable solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature.

Step 2: Oxidation and Boron Complexation

The resulting dipyrromethane intermediate is then oxidized using an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Following oxidation, triethylamine (TEA) is added, followed by boron trifluoride etherate (BF₃·OEt₂) to form the stable BODIPY core.

Visualizing Key Processes

The following diagrams illustrate fundamental concepts and workflows related to BODIPY probes.

Synthesis_Workflow Pyrrole Pyrrole Derivative Condensation Condensation Pyrrole->Condensation Aldehyde Aldehyde Aldehyde->Condensation Acid Acid Catalyst (e.g., TFA) Acid->Condensation Dipyrromethane Dipyrromethane Intermediate Condensation->Dipyrromethane Oxidation Oxidation Dipyrromethane->Oxidation Oxidant Oxidant (e.g., DDQ) Oxidant->Oxidation Dipyrromethene Dipyrromethene Oxidation->Dipyrromethene Complexation Boron Complexation Dipyrromethene->Complexation TEA Triethylamine (TEA) TEA->Complexation BF3 BF3 Etherate BF3->Complexation BODIPY BODIPY Core Complexation->BODIPY

Caption: General workflow for the synthesis of the BODIPY core structure.

Viscosity_Sensing_Mechanism cluster_low Low Viscosity cluster_high High Viscosity LowViscosity Rotor-Stator BODIPY (Free Rotation) NonRadiative Non-Radiative Decay (Energy Dissipation) LowViscosity->NonRadiative Fast Rotation LowFluorescence Low Fluorescence NonRadiative->LowFluorescence HighViscosity Rotor-Stator BODIPY (Restricted Rotation) Radiative Radiative Decay (Fluorescence Emission) HighViscosity->Radiative Slow Rotation HighFluorescence High Fluorescence Radiative->HighFluorescence Excitation Light Excitation Excitation->LowViscosity Excitation->HighViscosity

Caption: Mechanism of viscosity sensing using a BODIPY-based molecular rotor.

Metal_Ion_Sensing Probe BODIPY Probe + Chelator Complex Probe-Metal Complex Probe->Complex MetalIon Metal Ion (e.g., Fe³⁺) MetalIon->Complex Quenched Fluorescence Quenching (or Enhancement) Complex->Quenched Binding Event

Caption: General principle of metal ion detection using a BODIPY-based fluorescent probe.

Future Perspectives

The development of BODIPY-based fluorescent probes is a rapidly evolving field. Current research focuses on extending their absorption and emission further into the NIR-II window for deeper tissue imaging, improving their water solubility for biological applications, and designing novel multi-functional probes for simultaneous sensing and therapy. The continued innovation in the design and synthesis of these remarkable fluorophores promises to further expand their impact on scientific research and clinical practice.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with BODIPY FL Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL Hydrazide is a robust and photostable green fluorescent dye that serves as a valuable tool for live-cell imaging. Its primary application lies in the detection of aldehydes and ketones, which are key functional groups in various biological molecules and processes. The hydrazide moiety of BODIPY FL reacts with carbonyl groups to form a stable hydrazone, leading to a significant increase in fluorescence. This reactivity makes it an excellent probe for two main applications in living cells: the labeling of cell surface glycoproteins and the detection of protein carbonylation, a hallmark of oxidative stress.

BODIPY dyes, in general, are known for their sharp emission peaks, high quantum yield, and relative insensitivity to environmental polarity and pH, making them ideal for quantitative imaging in complex cellular environments.[1] This application note provides detailed protocols for the use of BODIPY FL Hydrazide in live-cell imaging, with a focus on detecting oxidative stress through protein carbonylation.

Principle of Detection

The staining mechanism of this compound relies on the chemical reaction between its hydrazide group (-NHNH₂) and carbonyl groups (aldehydes and ketones) present on biomolecules.[2] This reaction forms a Schiff base, which can be further stabilized, though this is more common in fixed-cell protocols. In live-cell imaging, the formation of the hydrazone itself results in a fluorescent signal that can be readily detected.

Applications in Live-Cell Imaging:

  • Detection of Oxidative Stress: Oxidative stress in cells leads to the formation of reactive oxygen species (ROS), which can damage cellular components, including proteins. This damage often results in the introduction of carbonyl groups into protein side chains, a process known as protein carbonylation.[3][4] this compound can be used to detect and quantify the extent of protein carbonylation, providing a direct measure of oxidative stress.[3]

  • Labeling of Glycoproteins: The carbohydrate chains of glycoproteins on the cell surface can be mildly oxidized to generate aldehyde groups. This compound can then be used to label these glycoproteins, allowing for the visualization of the glycocalyx and the study of its dynamics.

Quantitative Data Summary

ParameterValueReference(s)
Excitation Maximum (λex)~503 nm
Emission Maximum (λem)~509 nm
Recommended Working Concentration (Live Cells)0.1 - 10 µM
Recommended Incubation Time (Live Cells)15 - 60 minutes
Solvent for Stock SolutionAnhydrous DMSO

Experimental Protocols

Protocol 1: Detection of Protein Carbonylation in Live Cells

This protocol describes the use of this compound to detect and visualize protein carbonylation in live cells as a marker for oxidative stress.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cells of interest cultured on imaging-compatible dishes or coverslips

  • Inducer of oxidative stress (e.g., hydrogen peroxide (H₂O₂), menadione, or other relevant compounds)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Cell Preparation and Induction of Oxidative Stress:

    • Plate cells on imaging dishes or coverslips and culture until they reach the desired confluency (typically 70-80%).

    • To induce oxidative stress, treat the cells with an appropriate agent. For example, incubate cells with 100-500 µM H₂O₂ in a serum-free medium for 1-2 hours at 37°C. The optimal concentration and incubation time should be determined experimentally for each cell type and stress-inducing agent.

    • Include an untreated control group of cells for comparison.

  • Staining with this compound:

    • After inducing oxidative stress, wash the cells twice with warm PBS or live-cell imaging medium to remove the stress-inducing agent.

    • Prepare a fresh working solution of this compound by diluting the stock solution in a pre-warmed serum-free medium or PBS to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.

    • Incubate the cells with the this compound working solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells two to three times with warm PBS or live-cell imaging medium to remove any unbound dye.

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for green fluorescence (Excitation: ~490-505 nm; Emission: ~510-530 nm).

    • Acquire images from both the treated and control cells using identical imaging parameters (e.g., exposure time, laser power).

  • Image Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ or CellProfiler).

    • Compare the fluorescence intensity between the oxidative stress-induced cells and the control cells to determine the relative increase in protein carbonylation.

Protocol 2: Labeling of Cell Surface Glycoproteins in Live Cells

This protocol provides a method for labeling glycoproteins on the surface of living cells using this compound following mild oxidation.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium periodate (NaIO₄)

  • Cells of interest cultured in imaging-compatible dishes

Procedure:

  • Preparation of Reagents:

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a fresh solution of 1 mM sodium periodate in PBS.

  • Cell Preparation and Oxidation:

    • Culture cells to the desired confluency on imaging dishes.

    • Wash the cells gently twice with cold PBS.

    • To generate aldehydes on cell surface sialic acids, treat the cells with 1 mM sodium periodate in PBS for 15-20 minutes on ice in the dark.

    • Gently wash the cells three times with cold PBS to remove any remaining periodate.

  • Staining with this compound:

    • Prepare a working solution of 2-10 µM this compound in a pre-warmed serum-free medium or PBS.

    • Incubate the cells with the staining solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Remove the staining solution and wash the cells two to three times with warm PBS or live-cell imaging medium.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cell surface fluorescence using a confocal or widefield fluorescence microscope with the appropriate filter set.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture cells to 70-80% confluency stress_induction Induce oxidative stress (e.g., H₂O₂ treatment) cell_culture->stress_induction control_cells Prepare untreated control cells cell_culture->control_cells wash1 Wash cells with warm PBS stress_induction->wash1 control_cells->wash1 stain Incubate with This compound (1-5 µM, 30-60 min) wash1->stain wash2 Wash cells to remove unbound dye stain->wash2 image Live-cell fluorescence microscopy wash2->image analyze Quantify fluorescence intensity image->analyze

Caption: Experimental workflow for detecting protein carbonylation.

staining_mechanism cluster_reactants Reactants cluster_product Product bodipy BODIPY FL Hydrazide hydrazone Fluorescent BODIPY-Protein Adduct (Hydrazone) bodipy->hydrazone Reaction protein Protein with Carbonyl Group (Aldehyde/Ketone) protein->hydrazone

Caption: Staining mechanism of this compound.

References

Application Notes and Protocols: BODIPY FL Hydrazide for Glycoprotein and Polysaccharide Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL Hydrazide is a highly efficient fluorescent probe for the covalent labeling of glycoproteins and polysaccharides. This green-fluorescent dye reacts with aldehyde or ketone groups present on sugar residues to form a stable hydrazone linkage, which can be further stabilized by reduction.[1] The exceptional photophysical properties of the BODIPY FL fluorophore, including high quantum yield and photostability, make it a superior choice for sensitive detection in various applications.[2][3][] This document provides detailed protocols for the labeling of glycoproteins and polysaccharides, along with quantitative data and visualizations to guide researchers in their experimental design.

The labeling strategy typically involves a two-step process. First, cis-diol groups within the sugar moieties of the glycoprotein or polysaccharide are oxidized using a mild oxidizing agent like sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups.[5] Subsequently, the hydrazide group of BODIPY FL reacts with these newly formed aldehydes to create a fluorescently tagged biomolecule. This method allows for the site-specific labeling of the glycan portions of glycoproteins, leaving the protein backbone unmodified and preserving its biological activity.

Key Applications

Fluorescently labeling glycoproteins and polysaccharides with this compound enables a wide range of applications in glycobiology, cell biology, and drug development:

  • High-Performance Liquid Chromatography (HPLC) Analysis: Labeled glycans can be sensitively detected and quantified in complex mixtures, offering a significant improvement over traditional methods.

  • Fluorescence Microscopy: Visualize the localization and trafficking of glycoproteins and polysaccharides in live or fixed cells.

  • Cell-Based Assays: Study the interaction of glycans with cell surface receptors and their uptake by cells.

  • Drug Delivery: Track the biodistribution and cellular uptake of polysaccharide-based drug delivery systems.

Quantitative Data Summary

The use of this compound for glycan labeling offers significant advantages in terms of detection sensitivity. The following table summarizes key quantitative metrics.

ParameterValueSignificanceReference
Excitation Maximum (λex) ~505 nmOptimal for excitation with common light sources like the argon-ion laser.
Emission Maximum (λem) ~513 nmEmits a bright green fluorescence, suitable for detection with standard FITC filter sets.
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹Indicates a high ability to absorb light, contributing to the brightness of the fluorophore.
Fluorescence Quantum Yield (Φ) ~0.92 (in methanol)Represents a high efficiency of converting absorbed light into emitted fluorescence.
Detection Sensitivity Low tens of femtomole (HPLC/FLD)Enables the analysis of minute amounts of sample, crucial for precious biological samples.
Sensitivity Improvement At least 30 times more sensitive than 2-aminobenzamide labelingProvides a substantial advantage over commonly used labeling methods for glycan analysis.

Experimental Protocols

Protocol 1: Labeling of Glycoproteins

This protocol details the site-specific labeling of glycoproteins by oxidizing their carbohydrate moieties followed by conjugation with this compound.

Materials:

  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Purification tools: Desalting column (e.g., Sephadex G-25) or dialysis tubing (appropriate MWCO)

  • Deionized water

Procedure:

  • Glycoprotein Preparation: Dissolve the glycoprotein in the Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Oxidation of Glycoprotein:

    • Prepare a fresh 20 mM solution of sodium meta-periodate in Labeling Buffer.

    • Add the periodate solution to the glycoprotein solution. A 10-fold molar excess of periodate to glycoprotein is a good starting point.

    • Incubate the reaction mixture in the dark for 20-30 minutes at room temperature with gentle stirring.

    • Stop the reaction and remove excess periodate by passing the solution through a desalting column pre-equilibrated with Labeling Buffer.

  • Labeling with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add the this compound solution to the oxidized glycoprotein solution. A 50-fold molar excess of the hydrazide to the glycoprotein is recommended.

    • Incubate the mixture for 2-4 hours at room temperature in the dark with gentle stirring.

  • Purification of Labeled Glycoprotein:

    • Remove unreacted this compound by size-exclusion chromatography (desalting column) or by dialysis against a large volume of an appropriate buffer (e.g., PBS, pH 7.4) at 4°C for 48-72 hours with frequent buffer changes.

  • Storage: Store the purified, labeled glycoprotein at -20°C or -80°C, protected from light.

Protocol 2: Labeling of Polysaccharides

This protocol describes the labeling of polysaccharides that have reducing ends or can be oxidized to generate aldehyde groups.

Materials:

  • Polysaccharide of interest

  • This compound

  • Sodium meta-periodate (NaIO₄) (optional, for polysaccharides without sufficient reducing ends)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Purification tools: Dialysis tubing (appropriate MWCO) or size-exclusion chromatography columns

  • Deionized water

Procedure:

  • Polysaccharide Preparation: Dissolve the polysaccharide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • (Optional) Oxidation of Polysaccharide:

    • If the polysaccharide lacks a sufficient number of aldehyde or ketone groups, perform an oxidation step as described in Protocol 1, Step 2.

  • Labeling with this compound:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Add the this compound solution to the polysaccharide solution. A 10 to 50-fold molar excess of the hydrazide to the estimated number of reactive sites on the polysaccharide is a good starting point.

    • Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C in the dark with gentle stirring.

  • Stabilization of the Hydrazone Bond (Optional but Recommended):

    • For a more stable linkage, the hydrazone bond can be reduced to a hydrazide bond. Prepare a fresh solution of sodium cyanoborohydride (NaCNBH₃) in the Reaction Buffer. Add it to the reaction mixture to a final concentration of approximately 10 mM.

    • Incubate for an additional 1-2 hours at room temperature.

  • Purification of Labeled Polysaccharide:

    • Purify the labeled polysaccharide to remove unreacted dye and by-products using dialysis against deionized water for 48-72 hours at 4°C with frequent water changes, or by using size-exclusion chromatography.

  • Lyophilization and Storage:

    • Freeze the purified solution and lyophilize to obtain the fluorescently labeled polysaccharide as a powder.

    • Store the lyophilized product at -20°C, protected from light.

Visualizations

The following diagrams illustrate the chemical reaction and experimental workflow for labeling glycoproteins and polysaccharides with this compound.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Labeling cluster_2 Step 3: Reduction (Optional) glycan Glycan (cis-diol) periodate NaIO₄ glycan->periodate aldehyde Glycan (aldehyde) periodate->aldehyde Oxidation bodipy BODIPY FL Hydrazide aldehyde->bodipy hydrazone Labeled Glycan (Hydrazone bond) bodipy->hydrazone Schiff Base Formation reducing_agent Reducing Agent (e.g., NaCNBH₃) hydrazone->reducing_agent stable_conjugate Stable Labeled Glycan reducing_agent->stable_conjugate Reduction

Caption: Chemical reaction for labeling glycans with this compound.

G start Start: Glycoprotein/Polysaccharide Sample oxidation 1. Oxidation with NaIO₄ start->oxidation purification1 2. Purification (Desalting/Dialysis) oxidation->purification1 labeling 3. Labeling with This compound purification1->labeling reduction 4. Reduction with NaCNBH₃ (Optional) labeling->reduction purification2 5. Final Purification (Dialysis/Chromatography) reduction->purification2 end End: Fluorescently Labeled Glycoconjugate purification2->end analysis Downstream Applications: - HPLC - Microscopy - Cell-based assays end->analysis

Caption: Experimental workflow for glycoprotein and polysaccharide labeling.

References

Application Notes and Protocols for Lipid Droplet Quantification using BODIPY Dyes in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid droplets are dynamic cellular organelles central to lipid metabolism, energy homeostasis, and various signaling pathways.[1][2][3][4] Their accurate quantification is crucial for research in metabolic diseases, oncology, and drug development. This document provides detailed application notes and protocols for the quantification of intracellular lipid droplets using flow cytometry, a high-throughput method for analyzing single cells.

While various lipophilic dyes are available, this guide focuses on the use of BODIPY 493/503 , a green fluorescent dye that specifically stains neutral lipids within lipid droplets.[] It is important to note that while the user requested information on "BODIPY FL Hydrazide," the established and widely validated fluorophore for lipid droplet quantification by flow cytometry is BODIPY 493/503 . BODIPY-FL is more commonly used as a labeling dye. Therefore, the following protocols are based on the use of BODIPY 493/503 for accurate and reproducible results.

Flow cytometry offers a powerful platform for quantifying lipid content in thousands of cells, providing statistically robust data ideal for screening and population-level studies. The fluorescence intensity measured by the flow cytometer is directly proportional to the cellular lipid content.

Principle of Lipid Droplet Staining and Quantification

The workflow for lipid droplet quantification by flow cytometry involves staining cells with a lipophilic dye, such as BODIPY 493/503, followed by analysis on a flow cytometer.

G cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture & Treatment Staining 2. Staining with BODIPY 493/503 Cell_Culture->Staining Cell_Harvesting 3. Cell Harvesting Staining->Cell_Harvesting Flow_Cytometry 4. Flow Cytometry Analysis Cell_Harvesting->Flow_Cytometry Data_Analysis 5. Data Analysis Flow_Cytometry->Data_Analysis G cluster_pathway Lipid Droplet Metabolism Fatty_Acids Fatty Acids TAG_Synthesis Triacylglycerol (TAG) Synthesis Fatty_Acids->TAG_Synthesis Energy_Production Energy Production (β-oxidation) Fatty_Acids->Energy_Production Membrane_Synthesis Membrane Synthesis Fatty_Acids->Membrane_Synthesis Signaling Signaling Molecules Fatty_Acids->Signaling Lipid_Droplet Lipid Droplet (Storage of TAGs) TAG_Synthesis->Lipid_Droplet Lipolysis Lipolysis Lipid_Droplet->Lipolysis Lipolysis->Fatty_Acids G cluster_data_analysis Data Analysis Workflow FCS_Files 1. Acquire FCS Files Gating 2. Gate on Single Cells (FSC vs SSC) FCS_Files->Gating Histogram 3. Generate Fluorescence Histogram (e.g., FITC Channel) Gating->Histogram MFI 4. Calculate Mean Fluorescence Intensity (MFI) Histogram->MFI Comparison 5. Compare MFI between Samples MFI->Comparison

References

Application Notes and Protocols for Labeling Aldehydes and Ketones with BODIPY™ FL Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL Hydrazide is a bright, photostable green-fluorescent dye that serves as an excellent tool for the covalent labeling of aldehydes and ketones.[1] Its reactivity with carbonyl groups on a wide range of molecules, from small metabolites to large glycoproteins, makes it a versatile probe in various biological and chemical applications. This document provides detailed protocols for the labeling of both small molecules and glycoproteins, methods for purification and analysis, and an exemplary application in studying the role of glycosylation in Epidermal Growth Factor Receptor (EGFR) signaling.

The core of the labeling chemistry involves the reaction of the hydrazide moiety of BODIPY™ FL with an aldehyde or ketone to form a hydrazone bond.[1] This reaction is initially reversible but can be stabilized through reduction with an appropriate agent like sodium cyanoborohydride to form a stable linkage.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of BODIPY™ FL Hydrazide and its hydrazone conjugates. This data is essential for the quantitative analysis of labeled molecules.

PropertyBODIPY™ FL HydrazideBODIPY™ FL Hydrazone (Aliphatic Aldehyde)BODIPY™ FL Hydrazone (Aromatic Aldehyde)
Maximum Excitation (λex) ~495 nm[1]~513 nm[2]~531 nm
Maximum Emission (λem) ~516 nm~543 nm~559 nm
Molar Extinction Coefficient (ε) >80,000 cm⁻¹M⁻¹Not ReportedNot Reported
Fluorescence Quantum Yield (Φ) High (close to 1.0 in some conditions)~0.11 (in dioxane)~0.21 (in dioxane)
Molecular Weight ~306.12 g/mol Dependent on the aldehyde/ketoneDependent on the aldehyde/ketone

Experimental Protocols

Protocol 1: Labeling of Small Molecule Aldehydes and Ketones

This protocol is designed for the labeling of small molecules containing an aldehyde or ketone functional group.

Materials:

  • BODIPY™ FL Hydrazide

  • Aldehyde- or ketone-containing small molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.0

  • (Optional) Sodium Cyanoborohydride (NaBH₃CN) for stabilization

  • (Optional) Quenching solution: 1 M Tris-HCl, pH 7.5

  • Thin Layer Chromatography (TLC) plates and appropriate solvent system

  • 1,2-Dichloroethane for extraction

Procedure:

  • Prepare Stock Solutions:

    • Dissolve BODIPY™ FL Hydrazide in anhydrous DMF or DMSO to a final concentration of 10 mM. Store protected from light at -20°C.

    • Dissolve the aldehyde- or ketone-containing small molecule in the Reaction Buffer to a desired concentration (e.g., 1-10 mM).

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the small molecule solution with a 1.5 to 2-fold molar excess of the BODIPY™ FL Hydrazide stock solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours, protected from light. The reaction progress can be monitored by TLC.

  • (Optional) Reductive Amination for Stabilization:

    • To create a more stable bond, add a 10-fold molar excess of sodium cyanoborohydride to the reaction mixture.

    • Incubate for an additional 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • (Optional) Quenching:

    • Add a small volume of the quenching solution to consume any unreacted BODIPY™ FL Hydrazide.

  • Purification:

    • For purification of labeled small molecules, a liquid-liquid extraction can be performed. Add an equal volume of 1,2-dichloroethane to the aqueous reaction mixture.

    • Vortex thoroughly and centrifuge to separate the phases. The unreacted, more hydrophobic BODIPY™ FL Hydrazide will preferentially partition into the organic phase.

    • Carefully collect the aqueous phase containing the labeled small molecule. Repeat the extraction if necessary.

    • Alternatively, purification can be achieved by reverse-phase High-Performance Liquid Chromatography (HPLC).

Protocol 2: Labeling of Glycoproteins

This protocol is adapted for the labeling of glycoproteins, which first requires the generation of aldehyde groups through oxidation of sugar moieties.

Materials:

  • Glycoprotein of interest (e.g., antibody, receptor)

  • BODIPY™ FL Hydrazide

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Sodium meta-periodate (NaIO₄)

  • Labeling Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Quenching Solution: 15% v/v Ethylene Glycol or 100 mM Glycerol

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous DMSO

Procedure:

  • Oxidation of Glycoprotein:

    • Dissolve the glycoprotein in Oxidation Buffer to a concentration of 1-10 mg/mL.

    • Prepare a fresh solution of 20 mM sodium meta-periodate in the same buffer.

    • Add the periodate solution to the glycoprotein solution to a final periodate concentration of 1-10 mM.

    • Incubate the reaction on ice for 15-30 minutes in the dark.

    • Quench the reaction by adding the Quenching Solution and incubate on ice for an additional 10 minutes.

    • Remove excess periodate and quenching reagents by passing the solution through a desalting column equilibrated with Labeling Buffer.

  • Labeling Reaction:

    • Prepare a 50 mM stock solution of BODIPY™ FL Hydrazide in anhydrous DMSO.

    • Add a 50- to 100-fold molar excess of the BODIPY™ FL Hydrazide stock solution to the oxidized glycoprotein solution.

    • Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light.

  • Purification:

    • Remove unreacted BODIPY™ FL Hydrazide by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Analysis of Labeling Efficiency

The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined spectrophotometrically.

  • Measure the absorbance of the purified labeled glycoprotein at 280 nm (A₂₈₀) and at the maximum absorbance of the BODIPY™ FL hydrazone (A_max, approximately 513-531 nm).

  • Calculate the protein concentration using the following formula:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • Where CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm, and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the BODIPY™ FL hydrazone.

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Application Example: Studying EGFR Glycosylation and Signaling

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase whose function is modulated by N-glycosylation. Aberrant glycosylation of EGFR is implicated in various cancers. BODIPY™ FL Hydrazide can be used to label the glycans on EGFR to study their role in receptor dimerization and downstream signaling.

Experimental Workflow

The following diagram outlines an experimental workflow to investigate the impact of glycosylation on EGFR signaling using BODIPY™ FL Hydrazide labeling.

EGFR_Glycosylation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_labeling Glycan Labeling cluster_stimulation_analysis Stimulation & Analysis A Culture Cancer Cells (e.g., A431 - high EGFR expression) B Treat with Glycosylation Inhibitor (e.g., Tunicamycin) A->B Inhibition C Oxidize Cell Surface Glycans (Sodium Periodate) B->C Preparation for Labeling D Label with BODIPY FL Hydrazide C->D Labeling E Stimulate with EGF D->E Experimental Stimulation H Fluorescence Microscopy D->H Imaging Analysis F Lyse Cells & Immunoprecipitate EGFR E->F Protein Isolation G Analyze by SDS-PAGE & Western Blot F->G Biochemical Analysis

Caption: Experimental workflow for studying EGFR glycosylation.

Signaling Pathway Context

The binding of EGF to its receptor, EGFR, induces a conformational change that promotes receptor dimerization. This dimerization is crucial for the activation of the intracellular tyrosine kinase domain, leading to autophosphorylation and the initiation of downstream signaling cascades that regulate cell proliferation, survival, and migration. N-glycosylation of the EGFR ectodomain plays a significant role in stabilizing the receptor's conformation, which in turn influences ligand binding and dimerization efficiency. By labeling the glycans with BODIPY™ FL Hydrazide, researchers can visualize the localization of EGFR on the cell surface and, in conjunction with techniques like FRET (Förster Resonance Energy Transfer), study how changes in glycosylation affect receptor dimerization upon EGF stimulation.

EGFR_Signaling_Pathway cluster_intracellular Intracellular Space EGF EGF EGFR_mono EGFR Monomer (Glycosylated) EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Activated) EGFR_mono->EGFR_dimer Dimerization P1 Autophosphorylation EGFR_dimer->P1 Kinase Activation P2 Downstream Signaling (e.g., MAPK, PI3K/Akt) P1->P2 Signal Transduction P3 Cellular Response (Proliferation, Survival) P2->P3 Outcome

Caption: EGFR signaling pathway highlighting dimerization.

By following the provided protocols and leveraging the quantitative data, researchers can effectively utilize BODIPY™ FL Hydrazide as a powerful tool for investigating the roles of aldehydes and ketones in a multitude of biological and chemical systems.

References

Application Notes: BODIPY™ FL Hydrazide for Detecting Protein Carbonylation in Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, can lead to cellular damage.[1][2] One of the major consequences of oxidative stress is protein carbonylation, an irreversible modification of protein side chains that introduces ketone or aldehyde groups.[3][4][5] The accumulation of carbonylated proteins is a hallmark of oxidative damage and has been linked to aging and a variety of pathological conditions. BODIPY™ FL Hydrazide is a fluorescent probe that provides a direct, sensitive, and reliable method for the detection and quantification of protein carbonylation, serving as a critical biomarker for oxidative stress.

This document provides detailed protocols for the application of BODIPY™ FL Hydrazide in various experimental settings to aid researchers in assessing protein carbonylation.

Principle of the Assay

BODIPY™ FL Hydrazide reacts with carbonyl groups (aldehydes and ketones) on oxidized proteins to form a stable hydrazone bond. The BODIPY™ FL fluorophore is a bright, photostable, green-fluorescent dye, which allows for the direct detection of carbonylated proteins without the need for secondary antibodies, a requirement of the traditional 2,4-dinitrophenylhydrazine (DNPH) method. This streamlined approach minimizes background signal and simplifies the experimental workflow.

Data Presentation

Table 1: Spectral Properties and Storage of BODIPY™ FL Hydrazide
PropertySpecification
Excitation Maximum (λex)495 nm
Emission Maximum (λem)516 nm
Recommended Laser Line488 nm
Recommended Emission Filter500 – 570 nm
Storage ConditionsStore at -20°C in the dark; stock solutions can be stored at -80°C for up to 6 months.
Table 2: Reagent Concentrations and Incubation Parameters
StepReagent/ParameterConcentration/SettingIncubation TimeTemperature
Induction of Oxidative Stress Hydrogen Peroxide (in cell culture)500 µM1 hour37°C
Cell Permeabilization Acetone100%15 minutesRoom Temperature
BODIPY™ FL Hydrazide Labeling (in-cell) BODIPY™ FL Hydrazide (from 10 mM stock)10 µL per sample3 hours4°C
BODIPY™ FL Hydrazide Labeling (in-gel/in-solution) BODIPY™ FL Hydrazide10 µM1-2 hoursRoom Temperature
Nuclear Staining (optional) Hoechst 332581 µg/mL20 minutesRoom Temperature

Experimental Protocols

Protocol 1: Detection of Protein Carbonylation by SDS-PAGE and In-Gel Fluorescence

This protocol is suitable for visualizing carbonylated proteins in a protein lysate.

1. Sample Preparation and Induction of Oxidative Stress: a. Culture cells (e.g., C2C12 myoblasts) to 70-80% confluency. b. To induce oxidative stress, treat cells with 500 µM hydrogen peroxide in serum-free media for 1 hour at 37°C. An untreated control should be run in parallel. c. Harvest cells, wash with ice-cold PBS, and lyse using a suitable lysis buffer containing a protease inhibitor cocktail. d. Quantify the protein concentration of the lysates.

2. Derivatization of Protein Carbonyls: a. In a microcentrifuge tube, dilute 20-50 µg of protein lysate with PBS to a final volume of 45 µL. b. Add 5 µL of a 100 µM BODIPY™ FL Hydrazide working solution (final concentration: 10 µM). c. Incubate for 1-2 hours at room temperature, protected from light.

3. SDS-PAGE and Imaging: a. Add Laemmli sample buffer to the labeled protein samples and boil for 5 minutes. b. Load samples onto a polyacrylamide gel and perform electrophoresis. c. After electrophoresis, image the gel using a fluorescent imager with a 488 nm excitation source and a 500-570 nm emission filter. d. For a loading control, the gel can be subsequently stained with a total protein stain like Coomassie Blue.

Protocol 2: Quantification of Protein Carbonylation by Flow Cytometry

This method allows for the quantification of protein carbonylation on a single-cell basis.

1. Cell Preparation and Treatment: a. Grow cells in suspension or harvest adherent cells. b. Induce oxidative stress as described in Protocol 1, step 1b. c. Harvest the cells and wash them twice with PBS.

2. Cell Fixation and Permeabilization: a. Fix the cells by resuspending the cell pellet in ice-cold acetone and incubating for 15 minutes. b. Wash the cells three times with PBS to remove the acetone.

3. Cell Labeling: a. Resuspend the fixed and permeabilized cells in PBS. b. Add 10 µL of a 10 mM BODIPY™ FL Hydrazide stock solution. c. Incubate for 3 hours at 4°C, protected from light. d. Wash the cells three times with PBS to remove unbound dye.

4. Flow Cytometry Analysis: a. Resuspend the final cell pellet in a suitable buffer for flow cytometry. b. Analyze the samples on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter. c. Use unstained and untreated cells as negative controls to set the appropriate gates.

Protocol 3: Visualization of Protein Carbonylation by Fluorescence Microscopy

This protocol allows for the in-situ visualization of protein carbonylation.

1. Cell Culture and Treatment: a. Seed cells on glass coverslips or in chambered slides and allow them to adhere. b. Induce oxidative stress as outlined in Protocol 1, step 1b.

2. Cell Fixation, Permeabilization, and Labeling: a. Fix and permeabilize the cells as described in Protocol 2, step 2. b. Label the cells with BODIPY™ FL Hydrazide as described in Protocol 2, step 3.

3. Nuclear Counterstaining (Optional): a. For nuclear visualization, incubate the cells with 1 µg/mL Hoechst 33258 for 20 minutes at room temperature. b. Wash the cells twice with PBS.

4. Imaging: a. Mount the coverslips onto microscope slides using an appropriate mounting medium. b. Image the cells using a fluorescence microscope equipped with filter sets for BODIPY™ FL (FITC channel) and, if used, Hoechst (DAPI channel).

Visualizations

cluster_stress Oxidative Stress cluster_damage Cellular Damage cluster_carbonylation Protein Carbonylation ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation DirectOxidation Direct Amino Acid Side-Chain Oxidation ROS->DirectOxidation Mitochondria Mitochondrial ETC Mitochondria->ROS Enzymes NADPH Oxidase, etc. Enzymes->ROS ReactiveAldehydes Reactive Aldehydes (e.g., 4-HNE, MDA) LipidPeroxidation->ReactiveAldehydes CarbonylatedProteins Carbonylated Proteins (Aldehyde & Ketone Groups) DirectOxidation->CarbonylatedProteins Primary Carbonylation ReactiveAldehydes->CarbonylatedProteins Secondary Carbonylation

Caption: Oxidative stress pathways leading to protein carbonylation.

cluster_prep 1. Sample Preparation cluster_label 2. Labeling cluster_detect 3. Detection & Analysis Start Cells or Tissue InduceStress Induce Oxidative Stress Start->InduceStress Harvest Harvest & Lyse/ Fix & Permeabilize InduceStress->Harvest Label Incubate with BODIPY™ FL Hydrazide Harvest->Label SDS_PAGE SDS-PAGE & In-Gel Fluorescence Label->SDS_PAGE FlowCytometry Flow Cytometry Label->FlowCytometry Microscopy Fluorescence Microscopy Label->Microscopy Analyze Image & Data Analysis SDS_PAGE->Analyze FlowCytometry->Analyze Microscopy->Analyze

Caption: General experimental workflow for protein carbonylation detection.

References

Application Notes and Protocols for Fluorescence Microscopy Sample Preparation with BODIPY™ FL Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL Hydrazide is a bright, green-fluorescent dye that serves as a versatile tool for labeling aldehydes and ketones in a variety of biological samples. Its primary application lies in the detection and visualization of glycoproteins and other carbohydrate-containing molecules after periodate oxidation. The hydrazide moiety of the dye reacts specifically with carbonyl groups, forming a stable hydrazone bond. This covalent labeling strategy is highly specific and robust, making it ideal for fluorescence microscopy applications. BODIPY™ FL boasts exceptional photophysical properties, including a high fluorescence quantum yield and extinction coefficient, rendering it a highly sensitive probe for cellular imaging.[1] Its fluorescence is also relatively insensitive to environmental factors such as solvent polarity and pH.[2] These characteristics, combined with its narrow emission spectrum, minimize spectral overlap in multicolor imaging experiments.[1]

Principle of Labeling

The labeling of biomolecules with BODIPY™ FL Hydrazide is typically a two-step process. First, aldehyde or ketone groups are generated on the target molecule. In the case of glycoproteins, this is achieved by mild oxidation of vicinal diols in the sugar residues (e.g., sialic acids) using sodium meta-periodate (NaIO₄).[3][4] This reaction cleaves the carbon-carbon bond of the diol and creates two aldehyde groups. In the second step, the hydrazide group of BODIPY™ FL Hydrazide nucleophilically attacks the newly formed aldehydes to form a stable hydrazone linkage, covalently attaching the fluorophore to the target. This reaction is most efficient at a slightly acidic to neutral pH.

Data Presentation

Photophysical and Chemical Properties of BODIPY™ FL Hydrazide
PropertyValueReference(s)
Excitation Maximum (λex)~495-503 nm
Emission Maximum (λem)~509-516 nm
Molecular Weight~306.12 g/mol
Recommended SolventDimethyl sulfoxide (DMSO)
Recommended Staining Concentrations and Incubation Times
Sample TypeStaining ConcentrationIncubation TimeTemperatureReference(s)
Live Cells0.1–2 µM15–30 minutes37°C
Fixed Cells0.5–5 µM20–60 minutesRoom Temperature
Tissue Sections1–10 µM30–60 minutesRoom Temperature
Glycoprotein Labeling (in solution)5-10 mM2 hours to overnightRoom Temperature

Experimental Protocols

Protocol 1: Labeling of Cell Surface Glycoproteins in Adherent Cells

This protocol describes the labeling of glycoproteins on the surface of adherent cells for fluorescence microscopy.

Materials:

  • Adherent cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS), pH 6.5 and pH 7.4

  • Sodium meta-periodate (NaIO₄)

  • BODIPY™ FL Hydrazide

  • Anhydrous DMSO

  • Glycerol or other quenching agent

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Mounting medium

Procedure:

  • Cell Preparation: Culture adherent cells to 70-80% confluency on sterile glass coverslips.

  • Washing: Gently wash the cells twice with ice-cold PBS, pH 6.5.

  • Oxidation: Prepare a fresh 1-10 mM solution of NaIO₄ in ice-cold PBS, pH 6.5. Protect the solution from light. Add the NaIO₄ solution to the cells and incubate for 15-20 minutes on ice in the dark.

  • Quenching: Stop the oxidation reaction by adding glycerol to a final concentration of 10 mM and incubating for 5 minutes on ice.

  • Washing: Wash the cells three times with ice-cold PBS, pH 7.4 to remove residual periodate and quenching reagent.

  • Labeling: Prepare a 0.5-5 µM working solution of BODIPY™ FL Hydrazide in PBS, pH 7.4 from a stock solution in DMSO. Ensure the final DMSO concentration does not exceed 1-2%. Add the labeling solution to the cells and incubate for 30-120 minutes at 4°C or room temperature, protected from light.

  • Washing: Remove the labeling solution and wash the cells three times with ice-cold PBS, pH 7.4 to remove unbound dye.

  • Fixation (Optional but Recommended): Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: If fixed, wash the cells three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., FITC or GFP filter set).

Protocol 2: Labeling of Glycoproteins in Fixed Cells

This protocol is suitable for labeling glycoproteins in cells that have been previously fixed.

Materials:

  • Fixed cells on coverslips (fixed with 4% PFA)

  • PBS, pH 6.5 and pH 7.4

  • Sodium meta-periodate (NaIO₄)

  • BODIPY™ FL Hydrazide

  • Anhydrous DMSO

  • Glycerol

  • Mounting medium

Procedure:

  • Cell Preparation: Start with cells that have been fixed with 4% PFA for 15 minutes at room temperature and washed with PBS.

  • Oxidation: Follow steps 3-5 from Protocol 1.

  • Labeling: Prepare a 0.5-5 µM working solution of BODIPY™ FL Hydrazide in PBS, pH 7.4. Add to the fixed cells and incubate for 20-60 minutes at room temperature in the dark.

  • Washing: Remove the labeling solution and wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips and visualize as described in Protocol 1.

Protocol 3: Staining of Glycoproteins in Tissue Sections

This protocol provides a general guideline for labeling glycoproteins in paraffin-embedded or frozen tissue sections.

Materials:

  • Deparaffinized and rehydrated tissue sections or frozen tissue sections

  • PBS, pH 6.5 and pH 7.4

  • Sodium meta-periodate (NaIO₄)

  • BODIPY™ FL Hydrazide

  • Anhydrous DMSO

  • Glycerol

  • Mounting medium

Procedure:

  • Section Preparation: Deparaffinize and rehydrate paraffin-embedded tissue sections through a series of xylene and ethanol washes. For frozen sections, bring them to room temperature.

  • Oxidation: Follow steps 3-5 from Protocol 1, applying the solutions directly to the tissue sections.

  • Labeling: Prepare a 1-10 µM working solution of BODIPY™ FL Hydrazide in PBS, pH 7.4. Apply the solution to the tissue sections and incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.

  • Washing: Gently wash the sections three times with PBS.

  • Mounting and Imaging: Mount the sections with a coverslip using an appropriate mounting medium and visualize as described in Protocol 1.

Visualizations

cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Labeling cluster_visualization Step 3: Visualization Glycoprotein Glycoprotein (with vicinal diols) Aldehyde Glycoprotein (with aldehyde groups) Glycoprotein->Aldehyde Periodate Oxidation Aldehyde2 Glycoprotein (with aldehyde groups) NaIO4 NaIO₄ LabeledGlycoprotein Fluorescently Labeled Glycoprotein Aldehyde2->LabeledGlycoprotein Hydrazone Formation BODIPY BODIPY FL Hydrazide LabeledGlycoprotein2 Fluorescently Labeled Glycoprotein Microscopy Fluorescence Microscopy LabeledGlycoprotein2->Microscopy Excitation & Emission

Caption: Chemical pathway for labeling glycoproteins with BODIPY FL Hydrazide.

start Start: Adherent Cells on Coverslip wash1 Wash with ice-cold PBS (pH 6.5) start->wash1 oxidation Incubate with NaIO₄ (1-10 mM) on ice wash1->oxidation quench Quench with Glycerol oxidation->quench wash2 Wash with ice-cold PBS (pH 7.4) quench->wash2 labeling Incubate with BODIPY FL Hydrazide (0.5-5 µM) wash2->labeling wash3 Wash with PBS (pH 7.4) labeling->wash3 fixation Fix with 4% PFA (Optional) wash3->fixation mount Mount Coverslip fixation->mount image Image with Fluorescence Microscope mount->image

References

Application Notes and Protocols for Site-Specific Conjugation of BODIPY™ FL Hydrazide to Antibodies and Other Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled antibodies and proteins are indispensable tools in a wide array of research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and high-throughput screening. The choice of fluorophore and the conjugation strategy are critical for producing high-quality, functional conjugates. BODIPY™ FL dye is a versatile fluorophore characterized by its high fluorescence quantum yield, sharp emission peak, and relative insensitivity to pH and solvent polarity.[1][2][3]

This application note provides a detailed protocol for the site-specific conjugation of BODIPY™ FL Hydrazide to the carbohydrate moieties of antibodies and other glycoproteins.[4][5] This method offers a significant advantage over traditional amine-reactive labeling (e.g., using NHS esters) by targeting the Fc region of the antibody. This preserves the integrity of the antigen-binding sites (Fab fragments), resulting in homogeneously labeled conjugates with optimal immunoreactivity. The underlying chemistry involves the oxidation of cis-diol groups within the sugar residues of the glycoprotein to generate reactive aldehyde groups, which then form a stable hydrazone bond with the hydrazide group of the BODIPY™ dye.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful conjugation of BODIPY™ FL Hydrazide to antibodies and proteins.

Table 1: Reagent and Buffer Compositions

Reagent/BufferCompositionpHPurpose
Oxidation Buffer0.1 M Sodium Acetate5.5Optimal for periodate oxidation.
Conjugation Buffer0.1 M Sodium Acetate5.5Facilitates hydrazone bond formation.
Quenching Solution10 mM Ethylene GlycolN/AStops the oxidation reaction.
Storage BufferPhosphate-Buffered Saline (PBS)7.2-7.4For final storage of the conjugate.

Table 2: Recommended Reaction Parameters

ParameterRecommended ValueRangeNotes
Antibody Concentration≥ 2 mg/mL1-10 mg/mLHigher concentrations can improve conjugation efficiency.
Sodium meta-periodate Molar Excess20-fold10 to 100-foldEmpirically determine for optimal labeling.
BODIPY™ FL Hydrazide Molar Excess10 to 20-fold5 to 50-foldOptimize based on desired degree of labeling (DOL).
Oxidation Incubation Time30-60 minutes20-90 minutesPerform in the dark at room temperature.
Conjugation Incubation Time30-60 minutes30-120 minutesPerform in the dark at room temperature.

Table 3: Spectral Properties of BODIPY™ FL

PropertyWavelength (nm)
Excitation Maximum (λex)~495-503 nm
Emission Maximum (λem)~511-516 nm

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of BODIPY™ FL Hydrazide to a glycoprotein, such as an antibody.

Materials and Equipment
  • Antibody or glycoprotein of interest

  • BODIPY™ FL Hydrazide

  • Sodium meta-periodate (NaIO₄)

  • Ethylene glycol

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Phosphate-Buffered Saline (PBS, pH 7.2-7.4)

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

  • Reaction tubes (protected from light)

  • Pipettes and tips

  • Rotator or shaker

Protocol Steps

Step 1: Antibody Preparation

  • Buffer Exchange: If the antibody is in a buffer containing amines (e.g., Tris) or other interfering substances, it must be exchanged into 0.1 M Sodium Acetate Buffer (pH 5.5). This can be achieved through dialysis or by using a desalting column.

  • Concentration Adjustment: Adjust the antibody concentration to a minimum of 2 mg/mL in the Sodium Acetate Buffer.

Step 2: Generation of Aldehyde Groups (Oxidation)

  • Prepare Periodate Solution: Immediately before use, dissolve sodium meta-periodate in 0.1 M Sodium Acetate Buffer (pH 5.5) to the desired final concentration. A 20-fold molar excess of periodate to antibody is a common starting point.

  • Oxidation Reaction: Add the freshly prepared sodium periodate solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark, with gentle mixing.

  • Quenching: Stop the oxidation reaction by adding ethylene glycol to a final concentration of 10 mM. Incubate for 10 minutes at room temperature.

  • Purification: Remove excess periodate and byproducts by passing the oxidized antibody solution through a desalting column equilibrated with 0.1 M Sodium Acetate Buffer (pH 5.5).

Step 3: Conjugation of BODIPY™ FL Hydrazide

  • Prepare Dye Solution: Prepare a stock solution of BODIPY™ FL Hydrazide in a suitable organic solvent like DMSO or DMF.

  • Conjugation Reaction: To the purified, oxidized antibody solution, add the BODIPY™ FL Hydrazide stock solution. A 10 to 20-fold molar excess of the dye over the antibody is a recommended starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark with gentle shaking.

Step 4: Purification of the Conjugate

  • Removal of Unreacted Dye: Separate the labeled antibody from unreacted BODIPY™ FL Hydrazide using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2-7.4).

  • Collect Fractions: Collect the fractions containing the fluorescently labeled antibody, which will typically be the first colored fractions to elute.

Step 5: Characterization of the Conjugate

  • Determine Protein Concentration: Measure the absorbance of the conjugate at 280 nm (A₂₈₀).

  • Determine Dye Concentration: Measure the absorbance of the conjugate at the excitation maximum of BODIPY™ FL (~495 nm) (A₄₉₅).

  • Calculate Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be calculated using the Beer-Lambert law.

Visualization of Workflow and Chemistry

experimental_workflow cluster_prep Step 1: Antibody Preparation cluster_oxidation Step 2: Oxidation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification A Start with Antibody Solution B Buffer Exchange into 0.1 M Sodium Acetate (pH 5.5) A->B C Adjust Concentration to >2 mg/mL B->C D Add Sodium meta-periodate C->D E Incubate 30-60 min in the dark D->E F Quench with Ethylene Glycol E->F G Purify via Desalting Column F->G H Add BODIPY™ FL Hydrazide G->H I Incubate 30-60 min in the dark H->I J Purify via Desalting Column (PBS, pH 7.4) I->J K Collect Labeled Antibody J->K reaction_pathway cluster_antibody Antibody Glycan cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Final Product Ab_Glycan cis-diol on Carbohydrate Chain Aldehyde Aldehyde Groups Ab_Glycan->Aldehyde Periodate Oxidation Periodate NaIO₄ (Oxidation) BODIPY BODIPY™ FL Hydrazide Conjugate Antibody-BODIPY™ FL Conjugate (Hydrazone Bond) BODIPY->Conjugate Aldehyde->Conjugate Hydrazone Formation

References

BODIPY FL Hydrazide: Applications and Protocols in Neuroscience and Cell Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY® FL Hydrazide is a versatile fluorescent probe that serves as a powerful tool in cell biology and neuroscience. Its core structure, a boron-dipyrromethene (BODIPY) dye, is renowned for its exceptional photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and excellent photostability. The hydrazide functional group provides a reactive handle for the specific labeling of aldehydes and ketones, making it an ideal reagent for the detection and quantification of carbonyl-containing biomolecules.

This document provides detailed application notes and experimental protocols for two primary uses of BODIPY FL Hydrazide: the labeling of glycoproteins and the detection of protein carbonylation as a key indicator of oxidative stress. While direct, detailed protocols for neuroscience-specific applications are not extensively documented, the fundamental principles and methods described herein are highly applicable to neurobiological research, particularly in the study of neurodegenerative diseases where glycosylation changes and oxidative damage are critical pathological features.

Core Applications and Methodologies

Fluorescent Labeling of Glycoproteins

Glycosylation is a fundamental post-translational modification that plays a crucial role in protein folding, stability, and function. Changes in glycosylation patterns are associated with numerous physiological and pathological processes, including cancer and neurological disorders. This compound enables the sensitive detection of glycoproteins on cell surfaces, in cell lysates, and on blots.

The underlying principle of this application is a two-step chemical process. First, the cis-diol groups present in the sialic acid residues of glycoproteins are oxidized using a mild oxidizing agent, such as sodium periodate (NaIO₄), to generate reactive aldehyde groups. Subsequently, the hydrazide moiety of this compound reacts with these aldehydes to form a stable, fluorescent hydrazone bond.

cluster_0 Chemical Reaction Glycoprotein Glycoprotein Aldehyde Aldehyde Glycoprotein->Aldehyde Oxidation (NaIO₄) Labeled_Glycoprotein Fluorescently Labeled Glycoprotein Aldehyde->Labeled_Glycoprotein Hydrazone Formation BODIPY_FL_Hydrazide BODIPY FL Hydrazide BODIPY_FL_Hydrazide->Labeled_Glycoprotein cluster_1 Workflow for Labeling Cell Surface Glycoproteins A 1. Prepare Cells (Wash with PBS, pH 6.5) B 2. Oxidation (Incubate with NaIO₄ on ice) A->B C 3. Quench Reaction (Add Glycerol) B->C D 4. Wash Cells (PBS, pH 7.4) C->D E 5. Labeling (Incubate with this compound) D->E F 6. Final Washes (PBS, pH 7.4) E->F G 7. Imaging (Fluorescence Microscopy) F->G cluster_2 Workflow for Detection of Carbonylated Proteins A 1. Prepare Protein Sample (Cell Lysate or Tissue Homogenate) B 2. Derivatization with This compound A->B C 3. Protein Precipitation (TCA) B->C D 4. Wash Pellet to Remove Excess Dye C->D E 5. Resuspend Labeled Proteins D->E F 6. Quantification (Fluorometry, Gel Electrophoresis, or Western Blot) E->F

Application Notes and Protocols for High-Throughput Screening Assays Using BODIPY™ FL Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL Hydrazide is a versatile fluorescent probe that is particularly useful for the detection and quantification of aldehydes and ketones.[1] Its bright green fluorescence, high quantum yield, and photostability make it an excellent reagent for various biochemical assays, including high-throughput screening (HTS) applications in drug discovery.[2] This document provides detailed application notes and protocols for the use of BODIPY™ FL Hydrazide in HTS assays, with a specific focus on the screening of enzyme inhibitors.

The core principle of this assay lies in the reaction of the hydrazide moiety of the non-fluorescent BODIPY™ FL Hydrazide with an aldehyde or ketone group. This reaction forms a stable hydrazone, which results in a significant increase in fluorescence intensity.[3] This "turn-on" fluorescence provides a direct and sensitive measure of the concentration of the aldehyde or ketone product of an enzymatic reaction.

Key Features of BODIPY™ FL Hydrazide

  • High Sensitivity: Detects low concentrations of aldehydes and ketones.

  • Photostability: Resistant to photobleaching, allowing for stable signal detection over time.

  • Bright Green Fluorescence: Excitation and emission spectra are compatible with standard fluorescence plate readers.

  • Versatility: Can be used to assay a variety of enzymes that produce aldehyde or ketone products.

Applications in High-Throughput Screening

BODIPY™ FL Hydrazide is particularly well-suited for HTS campaigns aimed at identifying inhibitors of enzymes that generate aldehyde or ketone products. A prime example of such a target is Monoamine Oxidase B (MAO-B), a key enzyme in the metabolic pathway of neurotransmitters and a target for drugs treating neurodegenerative diseases.[4][5]

Signaling Pathway: Monoamine Oxidase B (MAO-B) Catalysis

MAO-B catalyzes the oxidative deamination of monoamines, such as benzylamine, producing the corresponding aldehyde (benzaldehyde), hydrogen peroxide (H₂O₂), and ammonia (NH₃). The aldehyde product can be detected by BODIPY™ FL Hydrazide.

MAO_B_Pathway Substrate Monoamine (e.g., Benzylamine) MAOB MAO-B Substrate->MAOB Products Aldehyde (e.g., Benzaldehyde) + H₂O₂ + NH₃ MAOB->Products Oxidative Deamination Detection BODIPY FL Hydrazide (Fluorescent Signal) Products->Detection Reaction Inhibitor MAO-B Inhibitor Inhibitor->MAOB Inhibition HTS_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection A Compound Plating (Test Compounds & Controls) B Enzyme Addition (MAO-B) A->B C Pre-incubation B->C D Substrate Addition (Benzylamine) C->D E Incubation D->E F Detection Reagent Addition (this compound & NaCNBH₃) E->F G Incubation F->G H Fluorescence Reading (Ex/Em = 495/516 nm) G->H I Data Analysis H->I

References

Application Notes and Protocols: BODIPY® FL Hydrazide for In Situ Detection of Reactive Oxygen Species (ROS)-Induced Protein Carbonylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. While ROS play crucial roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. One of the major consequences of oxidative stress is the carbonylation of proteins, where ROS attack amino acid side chains (such as proline, arginine, lysine, and threonine), leading to the formation of aldehyde and ketone groups. This irreversible modification can lead to a loss of protein function and cellular damage.

BODIPY® FL Hydrazide is a bright, green-fluorescent dye that serves as an excellent tool for the in situ detection and quantification of ROS-induced protein carbonylation. The hydrazide moiety of the probe reacts specifically with the carbonyl groups on oxidized proteins to form a stable hydrazone bond. This covalent labeling allows for the sensitive and specific detection of carbonylated proteins in cells and tissue samples using various fluorescence-based techniques. This application note provides detailed protocols for the use of BODIPY® FL Hydrazide in fluorescence microscopy and flow cytometry to assess oxidative stress.

Product Information

PropertyValue
Full Name BODIPY® FL C₃H₆N₂O
Molecular Formula C₁₄H₁₇BF₂N₄O
Molecular Weight 322.12 g/mol
Appearance Orange solid
Solubility Soluble in DMSO, DMF, and acetonitrile
Excitation (Ex) Max ~505 nm
Emission (Em) Max ~511 nm
Quantum Yield High
Photostability High

Mechanism of Detection

BODIPY® FL Hydrazide does not directly react with ROS. Instead, it detects a key downstream biomarker of oxidative stress: protein carbonylation. The process is a two-step mechanism:

  • ROS-Induced Protein Carbonylation: Cellular macromolecules, particularly proteins, are oxidized by excessive ROS, leading to the formation of carbonyl groups (aldehydes and ketones) on the amino acid side chains.

  • Hydrazone Formation: BODIPY® FL Hydrazide is introduced to the cells. The hydrazide group on the probe selectively reacts with the newly formed carbonyl groups on the proteins, forming a stable, fluorescent hydrazone. The intensity of the green fluorescence is directly proportional to the level of protein carbonylation, and thus serves as a quantitative measure of oxidative damage.

BODIPY FL Hydrazide Mechanism ROS Reactive Oxygen Species (ROS) Protein Native Protein ROS->Protein Oxidative Stress CarbonylatedProtein Carbonylated Protein (with Aldehyde/Ketone) Protein->CarbonylatedProtein Oxidation FluorescentProtein Fluorescently Labeled Protein CarbonylatedProtein->FluorescentProtein Hydrazone Formation BODIPY BODIPY® FL Hydrazide (non-fluorescently bound) BODIPY->FluorescentProtein

Figure 1: Mechanism of protein carbonylation detection by BODIPY® FL Hydrazide.

Application: In Situ Detection of Protein Carbonylation by Fluorescence Microscopy

This protocol describes the use of BODIPY® FL Hydrazide for the visualization of protein carbonylation in cultured cells.

Materials Required
  • BODIPY® FL Hydrazide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • ROS-inducing agent (e.g., hydrogen peroxide (H₂O₂), menadione)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC or GFP channel)

Experimental Protocol

Microscopy Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Seed cells on coverslips/imaging dishes induce Induce Oxidative Stress (e.g., with H₂O₂) start->induce wash1 Wash with PBS induce->wash1 fix Fix cells (4% PFA) wash1->fix permeabilize Permeabilize cells (0.1% Triton X-100) fix->permeabilize stain Incubate with BODIPY® FL Hydrazide permeabilize->stain wash2 Wash with PBS stain->wash2 counterstain Nuclear Counterstain (optional, e.g., DAPI) wash2->counterstain image Image with Fluorescence Microscope counterstain->image

Figure 2: Experimental workflow for fluorescence microscopy.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of BODIPY® FL Hydrazide in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Culture and Treatment: a. Seed cells on glass coverslips or in imaging-compatible multi-well plates and allow them to adhere overnight. b. Induce oxidative stress by treating the cells with a known ROS-inducing agent. A typical positive control is to treat cells with 100-500 µM H₂O₂ for 1-2 hours. Include an untreated control group. c. After treatment, wash the cells twice with PBS.

  • Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10 minutes at room temperature. d. Wash the cells three times with PBS.

  • BODIPY® FL Hydrazide Staining: a. Prepare a working solution of 10-50 µM BODIPY® FL Hydrazide in PBS. The optimal concentration should be determined empirically for your cell type and experimental conditions. b. Incubate the permeabilized cells with the BODIPY® FL Hydrazide working solution for 1-2 hours at room temperature, protected from light. c. Wash the cells three times with PBS to remove unbound probe.

  • Counterstaining and Imaging: a. (Optional) Incubate the cells with a nuclear counterstain such as DAPI (1 µg/mL) or Hoechst 33342 (1 µg/mL) for 10 minutes. b. Wash the cells twice with PBS. c. Mount the coverslips on microscope slides with an appropriate mounting medium. d. Visualize the cells using a fluorescence microscope. BODIPY® FL Hydrazide can be visualized using a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~515 nm).

Application: Quantification of Protein Carbonylation by Flow Cytometry

This protocol allows for the quantitative analysis of protein carbonylation in a cell population.

Materials Required
  • Same as for fluorescence microscopy, with the addition of:

  • Trypsin-EDTA or other cell detachment solution

  • FACS tubes

  • Flow cytometer with a 488 nm laser

Experimental Protocol
  • Preparation of Stock Solution: As described in the microscopy protocol.

  • Cell Culture and Treatment: a. Culture cells in multi-well plates or flasks. b. Induce oxidative stress as described in the microscopy protocol. c. After treatment, detach the cells using Trypsin-EDTA and collect them by centrifugation. d. Wash the cell pellet twice with cold PBS.

  • Fixation and Permeabilization: a. Resuspend the cell pellet in 100 µL of 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature. b. Add 1 mL of PBS and centrifuge to pellet the cells. c. Resuspend the fixed cells in 100 µL of ice-cold 0.1% Triton™ X-100 in PBS and incubate for 10 minutes on ice.

  • BODIPY® FL Hydrazide Staining: a. Add 1 mL of PBS to the permeabilized cells and centrifuge. b. Resuspend the cell pellet in 100 µL of 10-50 µM BODIPY® FL Hydrazide in PBS. c. Incubate for 1-2 hours at room temperature, protected from light. d. Wash the cells twice with PBS.

  • Flow Cytometry Analysis: a. Resuspend the final cell pellet in 300-500 µL of PBS. b. Analyze the cells on a flow cytometer using the 488 nm laser for excitation and detecting the emission in the green channel (e.g., 530/30 nm filter). c. Gate on the cell population of interest and quantify the mean fluorescence intensity, which corresponds to the level of protein carbonylation.

Flow Cytometry Workflow cluster_prep_flow Cell Preparation cluster_staining_flow Staining cluster_analysis_flow Analysis start_flow Culture and treat cells induce_flow Induce Oxidative Stress start_flow->induce_flow detach_flow Detach and wash cells induce_flow->detach_flow fix_flow Fix and Permeabilize detach_flow->fix_flow stain_flow Incubate with BODIPY® FL Hydrazide fix_flow->stain_flow wash_flow Wash cells stain_flow->wash_flow analyze_flow Analyze on Flow Cytometer wash_flow->analyze_flow

Figure 3: Experimental workflow for flow cytometry.

Data Interpretation and Quantitative Summary

The fluorescence intensity of BODIPY® FL Hydrazide is proportional to the amount of carbonylated proteins. Data can be presented as relative fluorescence units (RFU) or as a fold change over the untreated control.

ParameterFluorescence MicroscopyFlow Cytometry
Primary Output Images showing localization and intensity of fluorescenceHistograms of fluorescence intensity per cell
Quantitative Metric Mean fluorescence intensity per cell or per areaMean fluorescence intensity of the cell population
Typical Control Untreated cellsUntreated cells
Positive Control Cells treated with H₂O₂ or other oxidantCells treated with H₂O₂ or other oxidant

Broader Context: Direct vs. Indirect ROS Detection with BODIPY Dyes

While BODIPY® FL Hydrazide is an excellent tool for detecting the consequences of ROS activity, it is important to understand that other BODIPY-based probes have been developed for the direct detection of specific ROS. These probes typically incorporate a ROS-reactive moiety that, upon oxidation, modulates the fluorescence properties of the BODIPY core.

For example, some BODIPY probes are functionalized with a boronate group, which is cleaved by hydrogen peroxide (H₂O₂), leading to a "turn-on" fluorescence response. Other derivatives are designed to react with hypochlorite or hydroxyl radicals, each with a specific reaction mechanism that alters the probe's photophysical properties. The choice of probe therefore depends on whether the research question is focused on the presence of specific ROS or the overall oxidative damage to cellular components.

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence Incomplete removal of unbound probeIncrease the number and duration of wash steps.
Concentration of the probe is too highPerform a titration to determine the optimal probe concentration.
Weak or no signal in positive control Inefficient permeabilizationIncrease permeabilization time or try a different detergent (e.g., saponin).
Insufficient oxidative stressIncrease the concentration or duration of the ROS-inducing agent.
Probe degradationEnsure the stock solution is stored properly at -20°C and protected from light.
High cell death Fixation/permeabilization is too harshReduce the concentration or duration of the fixative/detergent.
Toxicity of the ROS-inducing agentTitrate the concentration of the ROS-inducing agent to find a balance between inducing oxidative stress and maintaining cell viability.

Troubleshooting & Optimization

reducing background fluorescence in BODIPY FL Hydrazide staining

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in BODIPY® FL Hydrazide staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is BODIPY® FL Hydrazide and what does it stain?

BODIPY® FL Hydrazide is a green-fluorescent dye that reacts with aldehyde and ketone groups found in polysaccharides and glycoproteins.[1][2] This reaction forms a Schiff base, which can be stabilized with a reducing agent like sodium borohydride.[1][2] It is commonly used to detect aldehydes, which can be indicators of oxidative stress or lipid peroxidation, or can be introduced through aldehyde-based fixatives.[3]

Q2: What are the primary causes of high background fluorescence in BODIPY® FL Hydrazide staining?

High background fluorescence can obscure specific signals and complicate data interpretation. Common causes include:

  • Autofluorescence: Many cells and tissues naturally fluoresce due to endogenous molecules like NADH, flavins, and lipofuscin.

  • Excess Dye Concentration: Using a high concentration of BODIPY® FL Hydrazide can lead to non-specific binding and incomplete removal of unbound dye.

  • Fixation-Induced Fluorescence: Aldehyde fixatives, such as formaldehyde and glutaraldehyde, can leave unreacted aldehyde groups that bind to the hydrazide dye, increasing background signal.

  • Inadequate Washing: Insufficient washing after staining can leave residual, unbound dye in the sample.

  • Non-Specific Binding: The hydrophobic nature of BODIPY® dyes can lead to non-specific binding to lipids and proteins.

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence is a common issue that can be addressed by optimizing your staining protocol. Below are specific troubleshooting steps.

Problem 1: Diffuse Background Fluorescence Across the Entire Sample

This is often caused by autofluorescence from the tissue or fixation-induced fluorescence.

Solution: Quenching and Blocking

Treating the sample with a quenching agent can reduce autofluorescence and block unreacted aldehyde groups from the fixative. Sodium borohydride (NaBH₄) is a common and effective quenching agent.

Detailed Protocol: Sodium Borohydride Quenching

This protocol is intended for tissues fixed with formaldehyde or glutaraldehyde.

  • Deparaffinize and Rehydrate: For paraffin-embedded sections, deparaffinize with xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval (if necessary): Perform antigen retrieval as required for your specific target.

  • Sodium Borohydride Treatment:

    • Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in ice-cold PBS.

    • Immerse the slides in the NaBH₄ solution for 30 minutes at room temperature. Caution: Sodium borohydride will generate gas bubbles; ensure adequate ventilation.

  • Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.

  • Staining: Proceed with your standard BODIPY® FL Hydrazide staining protocol.

Troubleshooting Table: Quenching and Washing Optimization

ParameterRecommendationExpected Impact on BackgroundNotes
Sodium Borohydride (NaBH₄) Concentration 0.1% in ice-cold PBSSignificantly reduces aldehyde-induced autofluorescence.Prepare fresh. Incubation times may need optimization (e.g., 30 minutes at room temperature).
Washing Steps (Post-staining) 3 washes of 5-10 minutes each in PBS.Effectively removes unbound dye.Adding a mild detergent like 0.05% Tween 20 to the wash buffer can help reduce non-specific binding.
Blocking Step Incubate with a blocking buffer (e.g., 5% normal serum in PBS) for 1 hour.Reduces non-specific antibody binding if performing immunofluorescence co-staining.Use serum from the same host species as the secondary antibody.
Problem 2: Particulate or Punctate Background Staining

This can appear as small, bright, non-specific dots or aggregates in the sample.

Solution: Filter the Staining Solution

BODIPY® FL Hydrazide can sometimes form aggregates in solution.

Protocol: Staining Solution Filtration

  • Prepare the BODIPY® FL Hydrazide working solution.

  • Centrifuge the solution at high speed for 5-10 minutes.

  • Carefully collect the supernatant, avoiding the pellet.

  • Alternatively, filter the solution through a 0.22 µm syringe filter before use.

Visual Guides

Workflow for Reducing Background Fluorescence

G cluster_prep Sample Preparation cluster_troubleshooting Troubleshooting Steps cluster_staining Staining cluster_imaging Imaging Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Standard Protocol Quenching Quenching (0.1% NaBH4 in PBS) Permeabilization->Quenching If High Background Staining BODIPY FL Hydrazide Incubation Permeabilization->Staining If Low Background Blocking Blocking (e.g., 5% Normal Serum) Quenching->Blocking Blocking->Staining Washing Thorough Washing (3x 5-10 min in PBS) Staining->Washing Mounting Mounting (Antifade Medium) Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging G Start High Background Observed Q_Diffuse Is the background diffuse? Start->Q_Diffuse A_Quench Implement NaBH4 Quenching Step Q_Diffuse->A_Quench Yes Q_Particulate Is the background particulate? Q_Diffuse->Q_Particulate No A_Quench->Q_Particulate A_Filter Filter Staining Solution Q_Particulate->A_Filter Yes Q_Washing Are washing steps adequate? Q_Particulate->Q_Washing No A_Filter->Q_Washing A_IncreaseWash Increase Wash Time and/or Add Detergent Q_Washing->A_IncreaseWash No End Optimized Staining Q_Washing->End Yes A_IncreaseWash->End

References

how to prevent BODIPY FL Hydrazide photobleaching during microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of BODIPY FL Hydrazide during microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in microscopy?

A1: this compound is a green-fluorescent dye known for its high photostability, high fluorescence quantum yield, and sharp emission spectra.[1][2] Its hydrazide functional group allows it to react with aldehydes and ketones, making it useful for labeling polysaccharides and glycoproteins.[3] These properties make it a valuable tool for fluorescence microscopy and fluorescence polarization assays.[2]

Q2: What is photobleaching and why is it a problem for this compound?

A2: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, such as this compound, upon exposure to excitation light.[4] This process leads to a loss of the molecule's ability to fluoresce, resulting in a fading signal during imaging. The primary mechanism involves the fluorophore entering an excited triplet state, which can then react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can chemically damage the fluorophore, rendering it non-fluorescent. While BODIPY dyes are generally more photostable than traditional dyes like fluorescein, they are still susceptible to photobleaching, especially under intense or prolonged illumination.

Mechanism of Photobleaching

Caption: Simplified Jablonski diagram illustrating the photobleaching process.

Q3: How can I determine if signal loss is due to photobleaching?

A3: If you observe a progressive decrease in your fluorescent signal specifically in the area being illuminated by the excitation light, it is likely due to photobleaching. The signal in unexposed areas of the sample will remain bright. To confirm this, you can create a photobleaching curve by imaging a single area over time and plotting the decrease in fluorescence intensity.

Troubleshooting Guide

Problem: My this compound signal is fading rapidly during imaging.

This is a common issue that can be attributed to several factors. Use the following flowchart and table to diagnose and resolve the problem.

Troubleshooting Flowchart

G start Signal Fades Rapidly q1 Are you using an antifade reagent? start->q1 a1_no Incorporate an antifade mounting medium. (See Table 1) q1->a1_no No q2 Is the illumination intensity minimized? q1->q2 Yes a1_no->q2 a2_no Reduce laser power/ illumination intensity. Use neutral density filters. q2->a2_no No q3 Is the exposure time optimized? q2->q3 Yes a2_no->q3 a3_no Decrease camera exposure time. Use a more sensitive detector. q3->a3_no No end Signal Stabilized q3->end Yes a3_no->end

Caption: Troubleshooting flowchart for a rapidly fading BODIPY FL signal.

Potential Cause Recommended Solution
Excessive Light Exposure - Reduce the laser power or illumination intensity to the minimum required for a clear image. - Use neutral density filters to attenuate the excitation light. - Decrease the camera exposure time.
Absence of Antifade Reagent - Mount your sample using a commercial or homemade antifade medium. - For live-cell imaging, add a compatible antifade reagent to the imaging medium.
Suboptimal Imaging Protocol - Use transmitted light to locate the region of interest before switching to fluorescence imaging. - Acquire images only when necessary; avoid prolonged, continuous exposure.
Incompatible Antifade Reagent - Some antifade reagents, like those containing p-phenylenediamine (PPD), may not be optimal for BODIPY dyes. - It has been reported that ProLong antifade reagents may not work well with BODIPY dyes. - Consider using antifade reagents based on n-propyl gallate or DABCO, or test commercial reagents like ProLong Diamond, which has shown compatibility.
High Oxygen Concentration - For fixed samples, most antifade reagents act as oxygen scavengers. - For live-cell imaging, consider using specialized reagents like ProLong Live, which contains enzymes to metabolize free radicals.

Antifade Reagents for this compound

Using an antifade reagent is a highly effective method to combat photobleaching. These reagents work by scavenging free radicals and reducing the concentration of molecular oxygen.

Comparison of Antifade Reagents
Antifade Reagent TypeCommon ExamplesReported Compatibility with BODIPY DyesRefractive Index (Approx.)Notes
Glycerol-based (Commercial) ProLong™ Gold, ProLong™ Diamond, VECTASHIELD®Generally compatible, though some reports suggest ProLong™ may not be ideal for BODIPY dyes. ProLong™ Diamond has been shown to protect BODIPY dyes.1.47Ready-to-use, some are available with DAPI. ProLong™ products cure over time.
Glycerol-based (Homemade) n-Propyl gallate (NPG) in glycerol/PBSGenerally compatible and recommended for BODIPY dyes.~1.46Can be prepared in the lab. NPG can be difficult to dissolve.
PVA-based (Homemade) 1,4-Diazabicyclo-[2.2.2]-octane (DABCO) in PVAGenerally compatible.~1.41Provides a semi-permanent mount.
Live-Cell Reagents ProLong™ Live Antifade Reagent, Trolox, L-Ascorbic acidProLong™ Live is compatible with a wide range of dyes. Trolox and Ascorbic acid are commonly used antioxidants.~1.3Added to the imaging medium. Minimal effects on cell viability.

Experimental Protocols

Protocol 1: Fixed-Cell Imaging with Antifade Mounting Medium

This protocol provides a general workflow for staining fixed cells with this compound and mounting with an antifade reagent.

Workflow for Fixed-Cell Imaging

G cluster_prep Sample Preparation cluster_stain Staining cluster_mount Mounting & Imaging Fixation 1. Fix Cells (e.g., 4% PFA) Permeabilization 2. Permeabilize (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 3. Block (e.g., 5% BSA) Permeabilization->Blocking Staining 4. Incubate with This compound Blocking->Staining Washing 5. Wash to remove unbound dye Staining->Washing Mounting 6. Mount with Antifade Reagent Washing->Mounting Curing 7. Cure (if applicable) in the dark Mounting->Curing Imaging 8. Image with Optimized Settings Curing->Imaging

Caption: General workflow for fixed-cell imaging with this compound.

Detailed Steps:
  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Staining: Incubate with this compound at the desired concentration (typically 0.5–5 µM for fixed cells) for 20-60 minutes, protected from light.

  • Washing: Wash cells three to four times with PBS to remove unbound dye.

  • Mounting: Remove excess PBS and add a drop of antifade mounting medium (e.g., ProLong™ Diamond or a homemade NPG-based medium) to the coverslip.

  • Curing: If using a curing mountant like ProLong™ Gold or Diamond, allow the slide to cure for at least 24 hours at room temperature in the dark for the best refractive index matching and antifade protection.

  • Imaging: Image the sample using the lowest possible illumination intensity and exposure time that provides an adequate signal-to-noise ratio.

Protocol 2: Live-Cell Imaging with Antifade Reagent

This protocol outlines the steps for imaging live cells stained with this compound while minimizing photobleaching.

Detailed Steps:
  • Cell Culture: Plate cells in a suitable live-cell imaging dish (e.g., glass-bottom dish).

  • Labeling: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock to the final working concentration (typically 0.1–2 µM for live cells) in pre-warmed, phenol red-free culture medium.

  • Replace the existing medium with the labeling medium and incubate the cells for the recommended time (e.g., 15-30 minutes), protected from light.

  • Washing (Recommended): Gently wash the cells two to three times with pre-warmed, phenol red-free culture medium to remove any unbound dye.

  • Adding Antifade Reagent: Prepare the live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent) in fresh imaging medium according to the manufacturer's instructions. Typically, this involves a 1:100 dilution and a 15-120 minute incubation period.

  • Imaging:

    • Place the imaging dish on a heated microscope stage with CO₂ control to maintain a physiological environment.

    • Use the lowest possible illumination intensity and exposure time to acquire images.

    • For time-lapse experiments, use acquisition settings that minimize light exposure between time points.

By implementing these strategies and protocols, you can significantly reduce the photobleaching of this compound and acquire high-quality, stable fluorescence microscopy data.

References

Technical Support Center: Optimizing BODIPY FL Hydrazide for Fixed Cell Staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BODIPY FL Hydrazide staining. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your fixed-cell staining experiments for clear and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for staining fixed cells?

This compound is a green-fluorescent dye that specifically reacts with aldehyde and ketone groups.[1][2] In fixed cell staining, aldehydes are often introduced through the use of fixatives like paraformaldehyde. The hydrazide group on the BODIPY FL molecule forms a stable covalent bond (a hydrazone) with these aldehyde groups, allowing for fluorescent labeling of cellular components.[1][2] This reaction can be made more stable through reduction with agents like sodium borohydride.[3]

Q2: What are the key advantages of using BODIPY dyes?

BODIPY dyes offer several benefits for fluorescence microscopy, including:

  • High Photostability: They are more resistant to photobleaching compared to traditional dyes like fluorescein, allowing for longer exposure times during imaging.

  • Narrow Emission Spectra: This property reduces spectral overlap in multicolor imaging experiments, improving the clarity of signals from different fluorophores.

  • High Quantum Yield: BODIPY dyes are very bright, providing a strong signal.

  • Low Background Interference: Their neutral molecular nature can reduce non-specific binding, leading to a better signal-to-noise ratio.

Q3: What is the recommended concentration range for this compound in fixed cell staining?

The optimal concentration can vary depending on the cell type and experimental conditions. However, a general starting range for fixed cells is between 0.5 µM and 5 µM. It is always recommended to perform a concentration titration to find the ideal balance between a strong signal and low background for your specific experiment.

Q4: Can I use this compound for live-cell imaging?

While this compound's primary application is for fixed cells due to its reactivity with aldehydes, other forms of BODIPY dyes are well-suited for live-cell imaging to visualize structures like lipid droplets. For live-cell applications, it is crucial to use a variant of BODIPY that does not require aldehyde fixation for labeling.

Troubleshooting Guide

High background and non-specific staining are common issues in fluorescence microscopy. Below is a guide to help you troubleshoot and optimize your this compound staining protocol.

Problem: High Background Fluorescence

High background can obscure your signal and make data interpretation difficult.

Potential Cause Troubleshooting Steps
Excessive Dye Concentration Reduce the concentration of your this compound working solution. A titration experiment is the best way to determine the optimal concentration.
Inadequate Washing Increase the number and duration of wash steps after dye incubation to remove unbound dye. Use a gentle agitation during washing.
Fixation-Induced Fluorescence Aldehyde fixatives can leave unreacted aldehyde groups that contribute to background. Consider reducing the fixative concentration or fixation time. An optional step is to quench unreacted aldehydes with a sodium borohydride solution after fixation.
Dye Aggregates The dye may form aggregates in the staining solution. To prevent this, centrifuge the working solution at high speed before use and carefully collect the supernatant, or filter it through a 0.22 µm syringe filter.
Non-Specific Binding The dye may bind non-specifically to hydrophobic regions of proteins or lipids. Optimizing the dye concentration and ensuring thorough washing are key to minimizing this.
Problem: Weak or No Signal

A faint or absent signal can be due to several factors related to the protocol or reagents.

Potential Cause Troubleshooting Steps
Low Dye Concentration The concentration of this compound may be too low. Perform a titration to find the optimal concentration for a detectable signal.
Insufficient Incubation Time The incubation time may be too short for the dye to react. Try extending the incubation period, ensuring the sample is protected from light. A typical range is 20-60 minutes.
Photobleaching BODIPY dyes are relatively photostable, but prolonged exposure to excitation light can still cause signal loss. Minimize light exposure during incubation and imaging. Use an antifade mounting medium to protect your sample.
Improper Storage of Dye Ensure the this compound stock solution is stored correctly, protected from light and at the recommended temperature (-20°C or -80°C for long-term storage), to maintain its stability. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Recommended Reagent Concentrations

The following table provides a starting point for concentrations of key reagents in your staining protocol.

ReagentStock ConcentrationWorking ConcentrationPurpose
This compound 10 mM in DMSO0.5 - 5 µM in PBSPrimary staining reagent
Paraformaldehyde (PFA) 16% (w/v) aqueous4% (w/v) in PBSCell fixative
Triton X-100 10% (v/v) in PBS0.1 - 0.5% (v/v) in PBSPermeabilization agent
Sodium Borohydride Freshly prepared0.1% in PBSQuenching of unreacted aldehydes (optional)
DAPI or Hoechst Stain 1 mg/mL in water1 µg/mL in PBSNuclear counterstain
Standard Staining Protocol for Fixed Adherent Cells
  • Cell Culture: Grow adherent cells on glass coverslips or in imaging-compatible plates to the desired confluency.

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.

  • (Optional) Quenching: To reduce background from unreacted aldehydes, incubate the cells with a freshly prepared 0.1% sodium borohydride solution in PBS for 10 minutes at room temperature. Wash three times with PBS.

  • Permeabilization: If targeting intracellular structures, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

  • Staining: Prepare the this compound working solution at the desired concentration (e.g., 1-5 µM) in PBS. Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • (Optional) Counterstaining: Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes. Wash twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for BODIPY FL (Excitation/Emission: ~503/510 nm).

Visual Workflows and Troubleshooting Logic

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow for this compound Staining A Cell Culture B Fixation (4% PFA) A->B C Washing (PBS) B->C D Optional: Quenching (Sodium Borohydride) C->D E Permeabilization (Triton X-100) D->E F Staining (this compound) E->F G Final Washing (PBS) F->G H Mounting G->H I Imaging H->I

Caption: A standard workflow for staining fixed cells with this compound.

G cluster_troubleshooting Troubleshooting Logic for High Background Start High Background Observed Q1 Is dye concentration optimized? Start->Q1 A1 Perform concentration titration Q1->A1 No Q2 Are wash steps sufficient? Q1->Q2 Yes A1->Q2 A2 Increase number and duration of washes Q2->A2 No Q3 Is there fixation-induced fluorescence? Q2->Q3 Yes A2->Q3 A3 Reduce fixative concentration or add quenching step Q3->A3 Yes End Optimized Staining Q3->End No A3->End

Caption: A decision-making diagram for troubleshooting high background fluorescence.

References

troubleshooting poor labeling efficiency with BODIPY FL Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BODIPY™ FL Hydrazide. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and answer frequently asked questions related to the use of BODIPY™ FL Hydrazide for fluorescent labeling of glycoproteins and other carbonyl-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of BODIPY™ FL Hydrazide?

A1: BODIPY™ FL Hydrazide is a green-fluorescent dye that contains a hydrazide moiety (-NHNH₂). This hydrazide group reacts with aldehyde or ketone groups on target molecules, such as polysaccharides and glycoproteins, to form a hydrazone bond.[1][2][3] This initial reaction forms a reversible Schiff base product, which can then be stabilized by a reducing agent like sodium borohydride or sodium cyanoborohydride to form a stable linkage.[2][3]

Q2: What are the primary applications of BODIPY™ FL Hydrazide?

A2: The most common application is the fluorescent labeling of glycoproteins. Aldehyde groups are introduced into the carbohydrate moieties of glycoproteins through mild oxidation with sodium periodate. BODIPY™ FL Hydrazide then specifically reacts with these newly formed aldehydes. This method is advantageous for labeling antibodies, as the glycosylation sites are often located on the Fc region, away from the antigen-binding sites, thus preserving the antibody's function. Other applications include the labeling of any molecule containing an aldehyde or ketone group.

Q3: How should I store and handle BODIPY™ FL Hydrazide?

A3: BODIPY™ FL Hydrazide powder should be stored at -20°C in the dark and kept dry. Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, stock solutions can be kept at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to one month is recommended, always protected from light.

Q4: What are the spectral properties of BODIPY™ FL Hydrazide?

A4: BODIPY™ FL Hydrazide is a green-fluorescent dye with excitation and emission maxima similar to fluorescein (FITC).

  • Excitation Maximum (λex): ~495-505 nm

  • Emission Maximum (λem): ~513-516 nm

  • Molar Extinction Coefficient (ε): ~80,000 cm⁻¹M⁻¹

  • Fluorescence Quantum Yield (Φ): ~0.92 (in methanol)

One of the key advantages of BODIPY™ dyes is that their fluorescence is relatively insensitive to changes in pH and solvent polarity, providing a stable signal in various experimental conditions.

Troubleshooting Guide: Poor Labeling Efficiency

Low or no fluorescent signal can be frustrating. This section provides a step-by-step guide to troubleshoot poor labeling efficiency.

dot

Troubleshooting_Poor_Labeling start Start: Poor Labeling Efficiency check_oxidation Step 1: Verify Aldehyde/Ketone Generation (for Glycoproteins) start->check_oxidation check_dye_quality Step 2: Check Dye Integrity and Concentration check_oxidation->check_dye_quality Oxidation Verified oxidation_periodate Is the sodium periodate solution fresh? Is it protected from light? check_oxidation->oxidation_periodate check_reaction_conditions Step 3: Optimize Labeling Reaction Conditions check_dye_quality->check_reaction_conditions Dye Quality Verified dye_storage Was the dye stored correctly (dark, -20°C, dry)? check_dye_quality->dye_storage check_purification Step 4: Evaluate Purification and Detection check_reaction_conditions->check_purification Reaction Conditions Optimized reaction_ph Is the reaction pH between 5.0 and 7.5? check_reaction_conditions->reaction_ph purification_method Is the purification method (e.g., gel filtration) appropriate to separate free dye from labeled protein? check_purification->purification_method oxidation_periodate->check_oxidation No, remake fresh solution oxidation_conditions Are the oxidation time, temperature, and pH optimal? oxidation_periodate->oxidation_conditions Yes oxidation_conditions->check_oxidation No, optimize conditions dye_storage->check_dye_quality No, use fresh dye dye_concentration Is the dye concentration accurate? Was it fully dissolved in anhydrous DMSO? dye_storage->dye_concentration Yes dye_concentration->check_dye_quality No, re-prepare stock solution reaction_ph->check_reaction_conditions No, adjust buffer pH reaction_ratio Is the molar ratio of dye to protein optimized? reaction_ph->reaction_ratio Yes reaction_ratio->check_reaction_conditions No, perform titration reaction_time Is the incubation time sufficient? reaction_ratio->reaction_time Yes reaction_time->check_reaction_conditions No, increase incubation time purification_method->check_purification No, choose a different method detection_instrument Are the instrument settings (excitation/emission wavelengths) correct for BODIPY FL? purification_method->detection_instrument Yes detection_instrument->check_purification No, adjust instrument settings

Caption: Troubleshooting workflow for poor BODIPY FL Hydrazide labeling efficiency.

Q5: My fluorescent signal is weak or absent. What could be the cause?

A5: Weak or no signal can stem from several factors throughout the labeling process. Here's a breakdown of potential issues:

  • Inefficient Aldehyde Generation (for glycoproteins):

    • Problem: The initial oxidation step is crucial. If not enough aldehyde groups are generated on the glycoprotein, the hydrazide dye will have nothing to react with.

    • Solution:

      • Use a freshly prepared solution of sodium periodate (NaIO₄), as it can degrade over time.

      • Ensure the oxidation reaction is performed in the dark (e.g., in an amber tube or a tube wrapped in foil) as periodate is light-sensitive.

      • Optimize the concentration of NaIO₄. For selective oxidation of sialic acid residues, use 1 mM. For broader oxidation of other sugars, a higher concentration of up to 10 mM may be required.

      • Control the reaction temperature and time. A common starting point is 30 minutes on ice (0-4°C).

  • Degraded or Improperly Prepared Dye:

    • Problem: BODIPY™ FL Hydrazide is sensitive to light and moisture. Improper storage or handling can lead to degradation.

    • Solution:

      • Always store the dye desiccated and protected from light at -20°C.

      • Prepare stock solutions in anhydrous DMSO to prevent hydrolysis of the hydrazide.

      • Aliquot stock solutions to minimize freeze-thaw cycles.

  • Suboptimal Labeling Reaction Conditions:

    • Problem: The efficiency of the hydrazone bond formation is dependent on several parameters.

    • Solution:

      • pH: The reaction is most efficient at a slightly acidic to neutral pH, typically between 5.0 and 7.5. A common buffer is 0.1 M sodium acetate at pH 5.5.

      • Molar Ratio: A molar excess of the hydrazide dye to the glycoprotein is generally required. A starting point is a 5-10 mM final concentration of the hydrazide reagent. However, this should be optimized for each specific protein to avoid both under-labeling and potential issues with dye aggregation or precipitation.

      • Incubation Time: The reaction may require several hours to proceed to completion. Typical incubation times range from 2 hours to overnight at room temperature.

  • Issues with Purification and Detection:

    • Problem: The labeled protein may be lost during purification, or the detection settings may be incorrect.

    • Solution:

      • Use a suitable purification method, such as gel filtration (e.g., Sephadex G-25) or dialysis, to efficiently remove unreacted dye while recovering the labeled protein.

      • Ensure your fluorescence detection instrument (e.g., plate reader, microscope, flow cytometer) is set to the correct excitation and emission wavelengths for BODIPY™ FL (Ex: ~495 nm, Em: ~515 nm).

Troubleshooting Guide: High Background Signal

A high background can obscure the specific signal from your labeled molecule. Here are common causes and solutions.

Q6: I'm observing high background fluorescence. How can I reduce it?

A6: High background can be caused by several factors, including autofluorescence of the sample and non-specific binding of the dye.

  • Autofluorescence:

    • Problem: Many biological samples, especially cells and tissues, have endogenous molecules that fluoresce, often in the green spectrum where BODIPY™ FL emits. Fixatives like glutaraldehyde can also induce autofluorescence.

    • Solution:

      • Include an unstained control sample to assess the level of autofluorescence.

      • Perform a quenching step after fixation. Treatment with a fresh solution of sodium borohydride (e.g., 0.1% in PBS) can reduce aldehyde-induced autofluorescence.

  • Non-Specific Binding of the Dye:

    • Problem: Excess, unreacted dye that is not removed during purification will contribute to high background. The hydrophobic nature of BODIPY™ dyes can also lead to non-specific binding to proteins or lipids.

    • Solution:

      • Thorough Washing: Ensure adequate washing steps after the labeling reaction to remove all unbound dye.

      • Purification: Efficiently separate the labeled protein from free dye using methods like gel filtration or dialysis.

      • Optimize Dye Concentration: Using an excessive concentration of the dye can increase non-specific binding. Titrate the dye concentration to find the optimal balance between specific signal and background.

      • Blocking: For cell-based assays, use a blocking agent like Bovine Serum Albumin (BSA) or normal serum to block non-specific binding sites.

  • Dye Aggregates:

    • Problem: BODIPY™ FL Hydrazide can sometimes form aggregates in solution, which appear as bright, punctate background signals.

    • Solution:

      • Centrifuge the dye stock solution at high speed before use and carefully take the supernatant.

      • Consider filtering the working solution through a 0.22 µm syringe filter.

Experimental Protocols and Data

Glycoprotein Labeling Workflow

dot

Glycoprotein_Labeling_Workflow start Start: Purified Glycoprotein oxidation Step 1: Oxidation (Generate Aldehydes) start->oxidation purification1 Step 2: Purification (Remove excess Periodate) oxidation->purification1 oxidation->purification1 NaIO₄, pH 5.5, 30 min, dark labeling Step 3: Labeling (Hydrazone Bond Formation) purification1->labeling purification1->labeling Gel filtration or desalting column purification2 Step 4: Purification (Remove excess Dye) labeling->purification2 labeling->purification2 This compound, pH 5.5-7.5, 2h to overnight, RT analysis Step 5: Analysis purification2->analysis purification2->analysis Gel filtration or dialysis end End: Labeled Glycoprotein analysis->end analysis->end Spectroscopy (DOL), SDS-PAGE, Functional Assays

Caption: General experimental workflow for labeling glycoproteins with this compound.

Protocol 1: Glycoprotein Labeling

This protocol provides a general guideline for labeling glycoproteins. Optimization may be required for specific proteins.

Materials:

  • Purified Glycoprotein (e.g., antibody)

  • BODIPY™ FL Hydrazide

  • Sodium Periodate (NaIO₄)

  • Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis equipment

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Oxidation of Glycoprotein: a. Dissolve the glycoprotein in Oxidation Buffer to a concentration of 1-5 mg/mL. b. Prepare a fresh 20 mM stock solution of NaIO₄ in Oxidation Buffer. This solution is light-sensitive and should be prepared immediately before use and kept in the dark. c. Add the NaIO₄ stock solution to the glycoprotein solution to a final concentration of 1-10 mM. d. Incubate the reaction for 30 minutes on ice (0-4°C) in the dark. e. Remove the excess NaIO₄ using a desalting column pre-equilibrated with Oxidation Buffer.

  • Labeling with BODIPY™ FL Hydrazide: a. Prepare a 25-50 mM stock solution of BODIPY™ FL Hydrazide in anhydrous DMSO. b. Add the hydrazide stock solution to the oxidized glycoprotein solution. A typical starting point is a 5-10 mM final concentration of the hydrazide. c. Incubate the reaction for 2 hours to overnight at room temperature, protected from light.

  • Purification of Labeled Glycoprotein: a. Remove the unreacted BODIPY™ FL Hydrazide from the labeled glycoprotein using a desalting column or by dialysis against PBS, pH 7.4. b. Store the purified labeled glycoprotein at 4°C, protected from light. For long-term storage, consider adding a stabilizer and storing at -20°C or -80°C.

Quantitative Data: Reaction Parameters

The efficiency of the labeling reaction is dependent on several factors. The table below summarizes typical starting conditions and ranges for optimization.

ParameterRecommended RangeTypical Starting ConditionNotes
Oxidation
Glycoprotein Concentration1-10 mg/mL5 mg/mLHigher concentrations can improve reaction kinetics but may lead to aggregation.
Sodium Periodate (NaIO₄)1-20 mM10 mMUse 1 mM for selective oxidation of sialic acids.
Oxidation pH5.0 - 6.55.5
Oxidation Time15-60 minutes30 minutes
Oxidation Temperature0-25°C (Ice to RT)4°C (on ice)Lower temperatures can improve selectivity.
Labeling
BODIPY™ FL Hydrazide1-20 mM5-10 mMMolar excess is required; optimize for each protein.
Labeling pH5.0 - 7.55.5The hydrazone formation is most efficient in this range.
Labeling Time2-16 hours2 hoursCan be extended overnight for improved efficiency.
Labeling Temperature4-25°C (Ice to RT)Room Temperature
Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to each protein molecule. It can be calculated spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of BODIPY™ FL (~505 nm, Aₘₐₓ).

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

    • Correction Factor (CF) = A₂₈₀ of free dye / Aₘₐₓ of free dye

    • Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / (ε_prot × path length)

      • (ε_prot is the molar extinction coefficient of the protein at 280 nm)

  • Calculate the dye concentration.

    • Dye Concentration (M) = Aₘₐₓ / (ε_dye × path length)

      • (ε_dye for BODIPY™ FL is ~80,000 M⁻¹cm⁻¹)

  • Calculate the DOL.

    • DOL = Dye Concentration (M) / Protein Concentration (M)

References

Technical Support Center: BODIPY FL Hydrazide Staining in Tissue Sections

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BODIPY FL Hydrazide applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve high-quality staining results in tissue sections.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it bind to?

This compound is a green-fluorescent dye that contains a hydrazide reactive group. This group specifically reacts with aldehydes and ketones to form a hydrazone, which can be further stabilized by a reducing agent. In tissue sections, it is often used to label glycoproteins and polysaccharides after their oxidation to generate aldehyde groups. However, aldehyde-based fixatives like formaldehyde can also introduce reactive sites, potentially leading to non-specific binding.[1][2]

Q2: What are the primary causes of high background and non-specific binding with this compound?

High background fluorescence can obscure specific signals and complicate data interpretation.[][4] The main causes include:

  • Tissue Autofluorescence: Many tissues naturally fluoresce, especially when fixed with aldehydes. This intrinsic fluorescence can be a significant source of background noise.[5]

  • Excess Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding to various cellular components.

  • Insufficient Washing: Inadequate washing steps after staining will leave unbound dye in the tissue, contributing to background signal.

  • Dye Aggregation: BODIPY dyes can be hydrophobic and may form aggregates in aqueous solutions, leading to bright, non-specific punctate staining.

  • Fixation-Induced Binding: Aldehyde fixatives (e.g., formaldehyde, glutaraldehyde) create aldehyde groups throughout the tissue, which can become unintended binding sites for the hydrazide dye.

Q3: How can I reduce tissue autofluorescence?

Several methods can be employed to quench autofluorescence:

  • Chemical Quenching:

    • Sodium Borohydride: Treatment with a fresh solution of sodium borohydride can reduce autofluorescence caused by aldehyde fixatives.

    • Sudan Black B: This reagent is effective at quenching lipofuscin-based autofluorescence, which is common in tissues like the brain. However, it may introduce its own background in red and far-red channels.

    • Commercial Quenching Kits: Reagents like TrueBlack™ Lipofuscin Autofluorescence Quencher and TrueVIEW™ Autofluorescence Quenching Kit are designed to reduce autofluorescence from various sources, including lipofuscin, collagen, and red blood cells.

  • Photobleaching: Exposing the section to the excitation light source before imaging can selectively bleach the autofluorescence. However, this may also affect the specific signal if not done carefully.

Troubleshooting Guide

This guide addresses common problems encountered during this compound staining of tissue sections.

Problem Potential Cause(s) Recommended Solution(s)
High Diffuse Background 1. Dye concentration is too high. 2. Insufficient washing. 3. Tissue autofluorescence.1. Titrate the this compound concentration. Start with a lower concentration (e.g., 1-5 µM) and optimize for the best signal-to-noise ratio. 2. Increase the number and duration of wash steps with PBS after dye incubation. Consider adding a mild detergent like Tween-20 to the wash buffer. 3. Include an unstained control to assess autofluorescence. Use an appropriate quenching method (see Q3 in FAQs).
Bright, Punctate Staining (Blotches) 1. Aggregation of the BODIPY dye in the staining solution.1. Prepare the this compound stock solution in a high-quality, anhydrous solvent like DMSO or ethanol. 2. When diluting the stock into aqueous staining buffer, vortex the solution vigorously and use it immediately. 3. Centrifuge the working solution at high speed or filter it through a 0.22 µm syringe filter before application to remove aggregates.
Non-Specific Nuclear Staining 1. Charge-based interactions between the negatively charged dye and positively charged nuclear components.1. Use a signal enhancer solution designed to block non-specific binding due to charge interactions. 2. Ensure adequate blocking steps are included in your protocol.
Weak or No Specific Signal 1. Insufficient generation of aldehyde/ketone targets. 2. Over-fixation of the tissue, masking target sites. 3. Degradation of the dye.1. If targeting glycans, ensure the periodate oxidation step is performed correctly. 2. Consider using a shorter fixation time or a lower concentration of the fixative. Antigen retrieval techniques may be necessary for some targets, although this is less common for glycan staining. 3. Store the this compound stock solution protected from light at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: General Staining of Glycoproteins in Paraffin-Embedded Tissue Sections

This protocol outlines the steps for labeling glycoproteins after periodic acid oxidation.

Materials:

  • Deparaffinization and rehydration reagents (Xylene, graded ethanol series)

  • 1% Periodic Acid

  • 10 mM this compound stock solution in DMSO

  • Staining Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • 0.1% Sodium Borohydride in PBS (prepare fresh)

  • Antifade mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 10 minutes).

    • Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (5 minutes), 70% (5 minutes).

    • Rinse in deionized water.

  • Oxidation:

    • Incubate sections in 1% periodic acid for 20 minutes at room temperature in the dark.

    • Rinse thoroughly with deionized water.

  • Staining:

    • Prepare the working solution by diluting the this compound stock in staining buffer to a final concentration of 5-10 µM.

    • Apply the staining solution to the sections and incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Wash the sections three times with wash buffer for 5-10 minutes each to remove unbound dye.

  • Reduction/Stabilization (Optional but Recommended):

    • To stabilize the hydrazone linkage and reduce any remaining aldehydes, incubate with freshly prepared 0.1% sodium borohydride in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslip using an antifade mounting medium.

    • Image using a fluorescence microscope with appropriate filters for BODIPY FL (Excitation/Emission: ~495/516 nm).

Protocol 2: Minimizing Background from Aldehyde Fixation

This protocol is optimized for tissues fixed with formaldehyde and includes steps to block and quench non-specific binding sites.

Materials:

  • Frozen or paraffin-embedded tissue sections

  • PBS

  • Quenching/Blocking Solution: 0.1% Sodium Borohydride in PBS (prepare fresh)

  • Permeabilization Buffer (optional for intracellular targets): 0.1-0.25% Triton X-100 in PBS

  • This compound working solution (1-5 µM in PBS)

  • Antifade mounting medium

Procedure:

  • Section Preparation:

    • For paraffin sections, deparaffinize and rehydrate as described in Protocol 1.

    • For frozen sections, bring to room temperature and wash with PBS.

  • Quenching and Blocking:

    • Incubate sections with freshly prepared 0.1% sodium borohydride in PBS for 15-20 minutes at room temperature. This step reduces both autofluorescence and unreacted aldehyde groups from fixation.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures, incubate with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Staining:

    • Apply a low concentration (e.g., 1-5 µM) of this compound working solution and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash thoroughly three to five times with PBS for 5-10 minutes each.

  • Mounting and Imaging:

    • Mount with an antifade medium and image.

Visual Guides

Experimental Workflow for this compound Staining

G cluster_prep Tissue Preparation cluster_prevention Background Reduction cluster_staining Staining Procedure cluster_final Final Steps Fixation Fixation (e.g., 4% PFA) Sectioning Sectioning (Paraffin or Frozen) Fixation->Sectioning Deparaffinize Deparaffinize & Rehydrate Sectioning->Deparaffinize Paraffin only Quenching Autofluorescence Quenching (e.g., NaBH4, TrueBlack™) Sectioning->Quenching Frozen Deparaffinize->Quenching Blocking Block Non-Specific Sites Quenching->Blocking Oxidation Oxidation (Optional) (e.g., Periodic Acid) Blocking->Oxidation Stain This compound Incubation Oxidation->Stain Wash Extensive Washing Stain->Wash Reduction Reduction/Stabilization (Optional, e.g., NaBH4) Wash->Reduction Mount Mount with Antifade Medium Reduction->Mount Image Fluorescence Imaging Mount->Image

Caption: Workflow for minimizing non-specific this compound staining.

Troubleshooting Logic for High Background

G cluster_source Identify Source cluster_solution Implement Solution Start High Background Observed Unstained Check Unstained Control Start->Unstained Autofluorescence Signal in Unstained? Unstained->Autofluorescence SecondaryOnly Check 'No Primary' Control (if applicable) Autofluorescence->SecondaryOnly No Quench Apply Quenching Agent (e.g., NaBH4, Sudan Black) Autofluorescence->Quench Yes SecondaryBinding Signal in Control? SecondaryOnly->SecondaryBinding OptimizeDye Optimize Dye Concentration & Washing SecondaryBinding->OptimizeDye No CheckBlocking Improve Blocking Step SecondaryBinding->CheckBlocking Yes End Problem Resolved Quench->End FilterDye Filter Dye Solution OptimizeDye->FilterDye FilterDye->End CheckBlocking->End

Caption: Troubleshooting logic for diagnosing high background fluorescence.

References

improving signal-to-noise ratio for BODIPY FL Hydrazide probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BODIPY® FL Hydrazide probes. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a high signal-to-noise ratio.

Troubleshooting Guides

A common challenge when using fluorescent probes is achieving a strong signal with minimal background noise. The following table outlines potential issues you may encounter with BODIPY® FL Hydrazide, their probable causes, and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Weak or No Signal Inefficient Labeling: - Insufficient aldehyde/ketone groups on the target molecule. - Suboptimal reaction conditions (pH, temperature, incubation time). - Degraded BODIPY® FL Hydrazide.- Optimize Oxidation: If labeling glycans, ensure complete oxidation of sugars to generate aldehydes. Use fresh sodium periodate solution. - Adjust Reaction pH: The hydrazone bond formation is most efficient at a slightly acidic pH (typically pH 5.0-6.0). - Increase Incubation Time/Temperature: Extend the labeling reaction time or gently increase the temperature (e.g., to 37°C) to enhance efficiency. - Use Fresh Probe: Prepare a fresh stock solution of BODIPY® FL Hydrazide in high-quality anhydrous DMSO. Store stock solutions properly at -20°C or -80°C, protected from light and moisture.[1]
Photobleaching: - Excessive exposure to excitation light.- Minimize Light Exposure: Use neutral density filters to reduce illumination intensity. Locate the region of interest using transmitted light before switching to fluorescence imaging. - Use Antifade Reagents: Mount samples in a high-quality antifade mounting medium. - Optimize Imaging Settings: Use the lowest possible laser power and shortest exposure time that provides an adequate signal.
High Background Non-Specific Binding: - Hydrophobic interactions of the BODIPY® dye with cellular components. - Inadequate blocking.- Optimize Probe Concentration: Titrate the BODIPY® FL Hydrazide concentration to find the lowest effective concentration.[2] - Improve Washing Steps: Increase the number and duration of washes after the labeling step to remove unbound probe. Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. - Use an Appropriate Blocking Buffer: For immunofluorescence applications, use a blocking buffer containing serum from the same species as the secondary antibody or a protein-based blocker like BSA or casein.[3][4]
Autofluorescence: - Endogenous fluorescence from the sample (e.g., from collagen, elastin, or fixatives like glutaraldehyde).- Use a Quenching Agent: Treat fixed samples with a quenching agent like sodium borohydride to reduce aldehyde-induced autofluorescence. - Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the specific BODIPY® FL signal from the autofluorescence spectrum. - Choose the Right Fixative: If possible, use a fixative that induces less autofluorescence, such as a methanol-based fixative, though this may not be suitable for all applications.[5]
Probe Aggregation: - High probe concentration leading to self-quenching.- Lower Probe Concentration: Use the lowest possible concentration of BODIPY® FL Hydrazide that still provides a detectable signal. - Ensure Proper Solubilization: Ensure the probe is fully dissolved in the working solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with BODIPY® FL Hydrazide?

A1: The formation of the hydrazone bond between the hydrazide group of the probe and an aldehyde or ketone on the target molecule is most efficient in a slightly acidic buffer, typically between pH 5.0 and 6.0. However, the fluorescence of the BODIPY® FL fluorophore itself is stable over a wide pH range.

Q2: How can I reduce photobleaching of my BODIPY® FL Hydrazide signal?

A2: To minimize photobleaching, you should reduce the exposure of your sample to the excitation light as much as possible. This can be achieved by using the lowest necessary laser power, shortest possible exposure times, and using neutral density filters. Additionally, mounting your sample in a commercially available antifade reagent can significantly protect your signal.

Q3: I am seeing a lot of non-specific background staining. What can I do?

A3: High background can be due to several factors. First, ensure you are using an optimal concentration of the BODIPY® FL Hydrazide probe by performing a concentration titration. Second, thorough washing after the staining step is crucial to remove any unbound probe. You can increase the number and duration of your wash steps. For applications involving antibodies, using an effective blocking buffer is key to preventing non-specific binding.

Q4: Can I use BODIPY® FL Hydrazide for live-cell imaging?

A4: Yes, BODIPY® FL Hydrazide can be used for live-cell imaging. However, it is important to use a low concentration of the probe and minimize the incubation time to reduce potential cytotoxicity. Also, ensure that your imaging buffer is phenol red-free, as phenol red can quench the fluorescence signal.

Q5: How should I store my BODIPY® FL Hydrazide stock solution?

A5: BODIPY® FL Hydrazide should be dissolved in high-quality anhydrous DMSO to prepare a stock solution. This stock solution should be stored at -20°C or -80°C, protected from light and moisture, to prevent degradation. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Labeling of Glycoproteins on Fixed Cells

This protocol provides a general guideline for the fluorescent labeling of cell surface glycoproteins on fixed cells using BODIPY® FL Hydrazide.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Sodium periodate solution (1-10 mM in PBS, freshly prepared)

  • Quenching solution (e.g., 1 mM glycine in PBS)

  • Labeling buffer (e.g., 0.1 M sodium acetate, pH 5.5)

  • BODIPY® FL Hydrazide stock solution (10 mM in anhydrous DMSO)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells twice with ice-cold PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Oxidation:

    • Incubate the fixed cells with freshly prepared sodium periodate solution for 20 minutes at room temperature in the dark. This step generates aldehyde groups on the sialic acid residues of glycoproteins.

    • Wash the cells twice with PBS.

  • Quenching (Optional but Recommended):

    • Incubate the cells with the quenching solution for 5 minutes at room temperature to stop the periodate reaction.

    • Wash the cells three times with PBS.

  • Labeling:

    • Equilibrate the cells with the labeling buffer for 5 minutes.

    • Prepare the BODIPY® FL Hydrazide working solution by diluting the stock solution in the labeling buffer to a final concentration of 1-10 µM.

    • Incubate the cells with the BODIPY® FL Hydrazide working solution for 1-2 hours at room temperature in the dark.

  • Washing:

    • Wash the cells three times with the labeling buffer for 5 minutes each to remove unbound probe.

    • Perform a final wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for BODIPY® FL (Excitation/Emission: ~505/513 nm).

Visualizations

TroubleshootingWorkflow Troubleshooting Low Signal-to-Noise Ratio Start Low Signal-to-Noise Ratio WeakSignal Weak or No Signal Start->WeakSignal HighBackground High Background Start->HighBackground InefficientLabeling Inefficient Labeling? WeakSignal->InefficientLabeling Photobleaching Photobleaching? WeakSignal->Photobleaching NonSpecificBinding Non-Specific Binding? HighBackground->NonSpecificBinding InefficientLabeling->Photobleaching No OptimizeLabeling Optimize Labeling: - Check pH (5.0-6.0) - Increase incubation time/temp - Use fresh probe InefficientLabeling->OptimizeLabeling Yes ReduceLight Reduce Light Exposure: - Use ND filters - Minimize exposure time - Use antifade reagent Photobleaching->ReduceLight Yes Autofluorescence Autofluorescence? NonSpecificBinding->Autofluorescence No OptimizeWashing Optimize Washing & Blocking: - Increase wash steps - Titrate probe concentration - Use effective blocking buffer NonSpecificBinding->OptimizeWashing Yes ProbeAggregation Probe Aggregation? Autofluorescence->ProbeAggregation No QuenchAutofluorescence Quench Autofluorescence: - Use sodium borohydride - Use spectral unmixing Autofluorescence->QuenchAutofluorescence Yes LowerConcentration Lower Probe Concentration ProbeAggregation->LowerConcentration Yes

Caption: A flowchart for troubleshooting low signal-to-noise ratio.

ExperimentalWorkflow Experimental Workflow for Glycoprotein Labeling Start Start: Fixed Cells on Coverslip Fixation 1. Cell Fixation (e.g., 4% PFA) Start->Fixation Oxidation 2. Oxidation (Sodium Periodate) Fixation->Oxidation Quenching 3. Quenching (Optional) Oxidation->Quenching Labeling 4. Labeling (BODIPY® FL Hydrazide) Quenching->Labeling Washing 5. Washing Labeling->Washing Mounting 6. Mounting (Antifade Medium) Washing->Mounting Imaging 7. Fluorescence Imaging Mounting->Imaging

Caption: Workflow for labeling glycoproteins on fixed cells.

References

solving solubility issues with BODIPY FL Hydrazide in biological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when using BODIPY FL Hydrazide in biological buffers.

Troubleshooting Guide

Researchers often face difficulties dissolving this compound directly into aqueous buffers due to its hydrophobic nature. This can lead to issues such as dye precipitation, aggregation, and reduced fluorescence signal. The following guide provides a systematic approach to overcome these problems.

Solubility Data Summary

This compound exhibits poor solubility in water but is soluble in polar organic solvents.[1][2] The recommended approach is to first prepare a concentrated stock solution in an anhydrous organic solvent and then dilute this stock into the final aqueous biological buffer.

Solvent/BufferSolubilityRecommended Stock ConcentrationFinal Co-solvent ConcentrationNotes
WaterPoorly soluble[1][2]Not RecommendedN/ADirect dissolution in water or aqueous buffers is not advised.
Dimethyl Sulfoxide (DMSO)Soluble[1]1-10 mM< 1% (typically 0.1-0.5%)Use high-purity, anhydrous DMSO to avoid introducing moisture which can cause precipitation.
N,N-Dimethylformamide (DMF)Soluble1-10 mM< 1%Similar to DMSO, ensure the use of an anhydrous grade.
EthanolSoluble1-10 mM< 1%Can be an alternative to DMSO or DMF.
MethanolSoluble1-10 mM< 1%Another potential organic solvent for stock solution preparation.
Biological Buffers (PBS, HBSS, HEPES)PoorWorking Concentration (e.g., 0.5-10 µM)Dependent on stock dilutionThe final working solution is prepared by diluting the organic stock solution into the buffer.
Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Carefully weigh the required amount of this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 1-10 mM).

  • Dissolution: Vortex the tube thoroughly until the dye is completely dissolved. If dissolution is slow, gentle warming (up to 37°C) or brief sonication can be applied. The solution should be clear and free of visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of the Final Working Solution in a Biological Buffer

This protocol details the dilution of the organic stock solution into an aqueous buffer to achieve the final working concentration.

Materials:

  • This compound stock solution (from Protocol 1)

  • Desired biological buffer (e.g., PBS, HBSS), filtered and at the correct pH

  • Vortex mixer or magnetic stirrer

Procedure:

  • Buffer Preparation: Ensure your biological buffer is at room temperature.

  • Dilution: While vortexing or rapidly stirring the aqueous buffer, add the required volume of the this compound stock solution dropwise. This rapid mixing is crucial to prevent localized high concentrations of the dye that can lead to precipitation.

  • Final Co-solvent Concentration: Be mindful of the final concentration of the organic co-solvent in your working solution. For most cell-based applications, it is advisable to keep the final DMSO concentration below 1%, and ideally at 0.5% or lower, to minimize cytotoxicity.

  • Use Immediately: It is best to prepare the working solution fresh for each experiment to minimize the risk of precipitation over time.

Troubleshooting Workflow

If you encounter solubility issues, such as visible precipitate or low fluorescence signal, follow this troubleshooting workflow.

G start Solubility Issue Observed (Precipitation, Low Signal) check_stock Check Stock Solution: Is it clear? Stored properly? start->check_stock prepare_new_stock Prepare Fresh Stock Solution (Protocol 1) check_stock->prepare_new_stock No check_dilution Review Dilution Method: Added stock to vortexing buffer? check_stock->check_dilution Yes prepare_new_stock->check_dilution optimize_dilution Optimize Dilution: Increase vortex speed, add dropwise check_dilution->optimize_dilution No check_concentration Check Working Concentration: Is it too high? check_dilution->check_concentration Yes optimize_dilution->check_concentration lower_concentration Lower Working Concentration check_concentration->lower_concentration Yes check_cosolvent Check Final Co-solvent %: Is it sufficient? check_concentration->check_cosolvent No success Problem Solved lower_concentration->success increase_cosolvent Slightly Increase Co-solvent % (e.g., 0.5% to 1%) - check cell tolerance check_cosolvent->increase_cosolvent No sonicate Briefly Sonicate Final Solution check_cosolvent->sonicate Yes increase_cosolvent->sonicate sonicate->success

A decision-making workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why did my this compound precipitate when I added it to my biological buffer?

Precipitation is a common issue with hydrophobic dyes like this compound when they are introduced into an aqueous environment. The primary reason is that the dye molecules are not well-solvated by water and tend to aggregate. To prevent this, you should first dissolve the dye in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute this stock solution dropwise into your rapidly mixing aqueous buffer to achieve the final working concentration. This method ensures that the dye molecules are quickly dispersed and surrounded by buffer components before they have a chance to aggregate.

Q2: I dissolved the dye in DMSO, but it still precipitated upon dilution in PBS. What should I do?

Several factors could be at play:

  • Concentration: Your final working concentration might be too high for the solubility limit in the buffer, even with a co-solvent. Try reducing the final concentration of the dye.

  • Co-solvent Percentage: The final percentage of DMSO might be too low to keep the dye in solution. While you need to be mindful of cell toxicity, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might be necessary.

  • Mixing: The dilution technique is critical. Ensure you are adding the DMSO stock to a rapidly vortexing or stirring buffer to promote rapid dispersion.

  • Sonication: Brief sonication of the final working solution can sometimes help to redissolve small aggregates.

Q3: Can the pH of my biological buffer affect the solubility of this compound?

Yes, the pH and ionic strength of the buffer can influence the solubility of fluorescent dyes. While BODIPY dyes are generally considered relatively insensitive to pH in terms of their fluorescence, extreme pH values could potentially affect the dye's solubility. It is recommended to use standard biological buffers such as PBS or HBSS at a physiological pH.

Q4: My fluorescence signal is very low. Could this be a solubility problem?

Absolutely. Low fluorescence intensity can be a direct consequence of poor solubility for two main reasons:

  • Aggregation-Caused Quenching (ACQ): When hydrophobic fluorophores like BODIPY aggregate in aqueous solutions, their fluorescence can be significantly quenched, leading to a much weaker signal.

  • Precipitation: If the dye has precipitated out of the solution, the actual concentration of soluble, fluorescing molecules will be much lower than intended.

To resolve this, follow the troubleshooting steps to improve solubility, which should in turn enhance the fluorescence signal.

Q5: How should I store my this compound solutions?

The powdered, solid form should be stored at -20°C, desiccated, and protected from light. The concentrated stock solution in anhydrous DMSO should be stored in small, single-use aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles, as this can introduce moisture and degrade the dye. It is highly recommended to prepare the final working solution in your biological buffer fresh on the day of the experiment.

Q6: What causes dye aggregation and how does it affect my experiment?

Dye aggregation occurs when the hydrophobic BODIPY molecules self-associate in an aqueous environment to minimize their contact with water. This process is influenced by both the dye concentration and the polarity of the solvent. Aggregation is generally undesirable as it can lead to precipitation, a decrease in fluorescence intensity (quenching), and non-specific binding in your sample, ultimately affecting the accuracy and quality of your imaging or assay data.

G cluster_0 Aqueous Environment (Biological Buffer) cluster_1 Experimental Consequences bodipy_single Soluble BODIPY (Fluorescent) bodipy_agg Aggregated BODIPY (Quenched/Precipitated) bodipy_single->bodipy_agg High Concentration Low Co-solvent low_signal Low Fluorescence Signal bodipy_agg->low_signal precipitate Visible Precipitate bodipy_agg->precipitate artifacts Staining Artifacts bodipy_agg->artifacts

The relationship between solubility, aggregation, and experimental issues.

References

Validation & Comparative

A Head-to-Head Comparison: Validating BODIPY FL Hydrazide Staining with Western Blot Analysis for Glycoprotein Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology, proteomics, and drug development, the accurate detection and characterization of glycoproteins are paramount. These complex biomolecules play critical roles in a myriad of cellular processes, and alterations in their glycosylation patterns are often associated with disease states. Two prominent techniques for identifying glycoproteins in complex mixtures are fluorescent staining with reagents like BODIPY FL Hydrazide and the well-established Western blot analysis using lectins or antibodies. This guide provides an objective comparison of these methods, offering detailed experimental protocols and a framework for validating results across both platforms.

Principles of Detection: A Chemical vs. Affinity-Based Approach

This compound Staining is a chemical detection method that provides a broad-spectrum analysis of glycoproteins. The technique relies on the oxidation of cis-vicinal diols present in the sugar moieties of glycoproteins by a gentle oxidizing agent, such as sodium periodate. This oxidation creates reactive aldehyde groups. This compound, a green-fluorescent dye, then specifically reacts with these newly formed aldehydes to form a stable Schiff base, rendering the glycoproteins fluorescent. This method is advantageous for its ability to detect a wide range of glycoproteins without prior knowledge of their specific carbohydrate structures.

Western Blot Analysis for Glycoproteins , on the other hand, is an affinity-based detection method. After separating proteins by gel electrophoresis and transferring them to a membrane, glycoproteins are identified using specific probes. These probes are typically:

  • Lectins: These are carbohydrate-binding proteins that recognize and bind to specific sugar residues or glycan structures. By using a panel of lectins, researchers can gain insights into the specific types of glycans present on the proteins.

  • Glycan-Specific Antibodies: Highly specific monoclonal or polyclonal antibodies can be used to detect proteins with particular glycan modifications, such as O-GlcNAc.

This method offers higher specificity compared to general glycoprotein stains and can be used to confirm the presence of particular carbohydrate structures on a protein of interest.

Comparative Analysis

To facilitate a direct comparison, the following table summarizes the key characteristics of this compound staining and Western blot analysis for glycoprotein detection.

FeatureThis compound StainingWestern Blot Analysis (Lectin/Antibody-based)
Principle Chemical reaction with periodate-oxidized glycans.Affinity binding of lectins or antibodies to specific glycan structures.
Specificity General glycoprotein stain; detects most glycoproteins.Specific to the carbohydrate epitope recognized by the lectin or antibody used.
Sensitivity High; can detect nanogram levels of glycoprotein.[1]Varies depending on the probe and detection system; can be very high with enzymatic amplification.
Information Provided Indicates the presence and relative abundance of glycoproteins.Confirms the presence of specific glycan structures on individual proteins.
Workflow In-gel or on-membrane staining post-electrophoresis.Protein transfer to a membrane followed by blocking, probing, and detection steps.
Time to Result Relatively fast (a few hours).Longer, often requiring overnight incubations.
Cost Generally lower cost per sample.Can be more expensive due to the cost of specific lectins or antibodies and detection reagents.
Validation Can be validated by enzymatic deglycosylation or Western blotting.Considered a validation method itself for confirming glycosylation.

A study comparing hydrazide chemistry and lectin-affinity-based enrichment for N-glycoproteomics found that while hydrazide chemistry had a high enrichment efficiency, the lectin-based method identified a greater number of glycoproteins and N-glycosylation sites, suggesting that the two methods may not be entirely complementary and can yield different results.

Experimental Protocols

Detailed methodologies for both techniques are crucial for obtaining reliable and reproducible results.

This compound Staining Protocol (for in-gel staining)
  • Gel Electrophoresis: Separate the protein sample on a 1D or 2D polyacrylamide gel.

  • Fixation: Fix the gel in a solution of 50% methanol, 10% acetic acid for 30 minutes. Repeat for another 30 minutes.

  • Washing: Wash the gel with deionized water three times for 10 minutes each.

  • Oxidation: Incubate the gel in a freshly prepared 20 mM sodium periodate solution in 3% acetic acid for 20 minutes in the dark.

  • Washing: Wash the gel with 3% acetic acid three times for 5 minutes each.

  • Staining: Incubate the gel in a 50 µM this compound solution in 3% acetic acid for 60-90 minutes at room temperature in the dark.

  • Destaining: Wash the gel with deionized water several times to reduce background fluorescence.

  • Imaging: Visualize the fluorescently labeled glycoproteins using a gel imager with appropriate excitation (e.g., 488 nm) and emission (e.g., 520 nm) filters.

Western Blot Protocol for Glycoprotein Detection (using biotinylated lectin)
  • Gel Electrophoresis and Transfer: Separate the protein sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[2][3]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., Carbo-Free™ Blocking Solution or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific binding.[2][3]

  • Lectin Incubation: Incubate the membrane with a biotinylated lectin (e.g., Concanavalin A for mannose-containing glycans, Wheat Germ Agglutinin for N-acetylglucosamine) diluted in blocking buffer (typically 1-10 µg/mL) for 1-2 hours at room temperature.

  • Washing: Wash the membrane three to four times with TBST for 5-10 minutes each to remove unbound lectin.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin conjugated to horseradish peroxidase (HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three to four times with TBST for 5-10 minutes each.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each technique and a proposed validation workflow.

BODIPY_FL_Hydrazide_Workflow cluster_gel In-Gel Process gel_electrophoresis 1. SDS-PAGE fixation 2. Fixation gel_electrophoresis->fixation oxidation 3. Periodate Oxidation fixation->oxidation staining 4. This compound Staining oxidation->staining imaging 5. Fluorescence Imaging staining->imaging

Caption: Workflow for this compound glycoprotein staining.

Western_Blot_Workflow cluster_blot On-Membrane Process sds_page 1. SDS-PAGE transfer 2. Protein Transfer sds_page->transfer blocking 3. Blocking transfer->blocking lectin_incubation 4. Biotinylated Lectin Incubation blocking->lectin_incubation streptavidin_hrp 5. Streptavidin-HRP Incubation lectin_incubation->streptavidin_hrp detection 6. Chemiluminescent Detection streptavidin_hrp->detection

Caption: Workflow for Western blot-based glycoprotein detection.

A Framework for Validation

To ensure the accuracy and reliability of glycoprotein detection, it is advisable to validate the results from a general stain like this compound with a more specific method like Western blotting. The following workflow outlines a logical approach for such a validation study.

Validation_Workflow cluster_validation Validation Strategy sample_prep Prepare Identical Protein Samples run_gels Run Duplicate Gels sample_prep->run_gels bodipy_stain Stain one gel with this compound run_gels->bodipy_stain western_blot Transfer proteins from the second gel for Western Blot run_gels->western_blot image_bodipy Image BODIPY-stained gel bodipy_stain->image_bodipy probe_lectin Probe membrane with specific lectin western_blot->probe_lectin compare Compare band patterns and intensities image_bodipy->compare image_blot Image Western blot probe_lectin->image_blot image_blot->compare

Caption: A logical workflow for validating BODIPY staining with Western blot.

Conclusion

References

A Comparative Guide to Quantitative Fluorescence Analysis: BODIPY FL Hydrazide vs. Dansyl Hydrazine for Carbonyl Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of oxidative stress and cellular signaling, the accurate quantification of protein carbonylation is a critical endeavor. This guide provides an objective comparison of two fluorescent probes used for this purpose: the bright and photostable BODIPY FL Hydrazide and the classic, widely-used Dansyl Hydrazide. This comparison is supported by experimental data and detailed protocols to facilitate an informed selection of the most suitable reagent for your specific research needs.

Performance Comparison of Fluorescent Hydrazides

The selection of a fluorescent hydrazide for carbonyl detection is fundamentally guided by its photophysical properties, which directly impact sensitivity and compatibility with existing instrumentation. This compound generally offers superior brightness and photostability, while Dansyl Hydrazide remains a reliable and cost-effective option for many applications.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and Dansyl Hydrazide, providing a clear basis for comparison.

PropertyThis compoundDansyl Hydrazide
Excitation Maximum (λex) ~503 nm[1]~340 nm
Emission Maximum (λem) ~509 nm[1]~525 nm
Molar Extinction Coefficient (ε) ~92,000 cm⁻¹M⁻¹[1]~4,300 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.97[1]0.07 (in water) - 0.66 (in dioxane)
Key Advantages High brightness and photostability, narrow emission spectrum, pH insensitivity.[2]Well-established reagent, stable hydrazone adducts, cost-effective.
Key Disadvantages Higher cost compared to traditional dyes.Lower quantum yield and extinction coefficient, UV excitation can lead to higher background fluorescence from biological samples.

Experimental Protocols: Detection of Protein Carbonylation

A common application for fluorescent hydrazides is the detection and quantification of carbonylated proteins in biological samples, often analyzed by gel electrophoresis or high-performance liquid chromatography (HPLC). Below are detailed, parallel protocols for using this compound and Dansyl Hydrazide for the analysis of protein carbonylation in cell lysates via SDS-PAGE.

General Workflow for Protein Carbonyl Detection

The fundamental principle involves the derivatization of protein carbonyls with a fluorescent hydrazide to form a stable, fluorescent hydrazone, which can then be visualized and quantified.

cluster_workflow Experimental Workflow A Sample Preparation (Cell Lysis) B Protein Quantification A->B C Derivatization with Fluorescent Hydrazide B->C D Removal of Excess Dye C->D E SDS-PAGE D->E F Fluorescence Imaging E->F G Data Analysis F->G cluster_pathway ROS-Mediated Protein Carbonylation Signaling Ligand Ligand (e.g., Endothelin-1) Receptor Receptor Ligand->Receptor ROS Reactive Oxygen Species (ROS) Production Receptor->ROS Carbonylation Protein Carbonylation ROS->Carbonylation Protein Target Protein Protein->Carbonylation Degradation Proteasomal Degradation Carbonylation->Degradation Function Altered Protein Function Carbonylation->Function Response Cellular Response (e.g., Proliferation, Apoptosis) Degradation->Response Function->Response

References

A Comparative Guide to BODIPY FL Hydrazide for High-Performance Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging fluorescence microscopy, the selection of an appropriate fluorescent probe is paramount to generating high-quality, reproducible data. BODIPY FL Hydrazide has emerged as a robust tool for the covalent labeling of carbonyls—aldehydes and ketones—present on polysaccharides, glycoproteins, and products of oxidative stress. This guide provides an objective comparison of this compound's performance against common alternatives across various microscopy platforms, supported by key photophysical data and detailed experimental protocols.

Performance Overview and Spectroscopic Properties

This compound is a green-fluorescent dye renowned for its exceptional brightness and photostability.[1] Belonging to the boron-dipyrromethene family, it possesses a high fluorescence quantum yield, often approaching 1.0, and a large molar extinction coefficient.[1][2] Unlike many other fluorophores, its fluorescence is relatively insensitive to changes in solvent polarity and pH.[3] These characteristics make it a reliable choice for quantitative studies in complex biological environments.

The primary alternatives for labeling carbonyls include hydrazide and aminooxy derivatives of other popular fluorophores, such as the Alexa Fluor series. Alexa Fluor 488, spectrally similar to BODIPY FL, is a sulfonated rhodamine derivative, which renders it more hydrophilic.[4] This increased water solubility can be advantageous in certain applications, though it alters its interaction with cellular components compared to the more hydrophobic BODIPY FL dye. Other alternatives include classic probes like Dansyl Hydrazine and Cascade Blue Hydrazide, which are useful for multicolor experiments.

The following table summarizes the key spectroscopic properties of this compound and its main competitors.

PropertyThis compoundAlexa Fluor 488 HydrazideCascade Blue HydrazideDansyl Hydrazine
Excitation Max (nm) ~503~493~376 / 399~338
Emission Max (nm) ~509~517~423~530 (in Dioxane)
Molar Extinction (M⁻¹cm⁻¹) ~92,000~71,000~28,000~4,300
Quantum Yield (Φ) 0.97~0.92*~0.540.07 (in H₂O) - 0.66 (in Dioxane)
Brightness (Ext. Coeff. x QY) ~89,240 ~65,320 ~15,120 Variable
Key Feature High Photostability, HydrophobicHigh Photostability, HydrophilicLarge Stokes Shift, Blue EmissionEnvironmentally Sensitive

Note: The quantum yield for Alexa Fluor 488 Hydrazide is estimated from the parent Alexa Fluor 488 dye, as the specific value for the hydrazide conjugate is not commonly published.

Performance Across Microscopy Systems

The choice of fluorophore is critically dependent on the microscopy technique employed. The high photostability and brightness of this compound make it highly suitable for demanding imaging applications.

Widefield and Confocal Microscopy: In both widefield and laser-scanning confocal microscopy, photobleaching is a significant concern. BODIPY dyes are demonstrably more photostable than older green dyes like fluorescein. This allows for longer exposure times and more intense laser power, enabling the detection of low-abundance targets and the acquisition of high-resolution Z-stacks without significant signal loss. While Alexa Fluor 488 also offers excellent photostability, the hydrophobic nature of BODIPY FL may lead to different subcellular localization patterns, particularly in lipid-rich environments like membranes and lipid droplets.

Experimental Protocols

Effective labeling of cellular carbonyls with this compound requires a two-step process: the generation of aldehydes and the subsequent reaction with the hydrazide probe.

Protocol 1: Labeling of Cell Surface Glycoproteins

This protocol is designed for labeling sialic acid residues on the surface of live or fixed cells.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS), pH 6.5 and 7.4

  • Sodium meta-periodate (NaIO₄)

  • This compound stock solution (1-10 mM in DMSO)

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) (Optional, for stabilization)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 7.4).

  • Oxidation: To generate aldehydes, incubate the cells in a freshly prepared solution of 1 mM sodium meta-periodate in PBS (pH 6.5) for 20 minutes on ice in the dark. This reaction selectively oxidizes the cis-diol groups of sialic acids.

  • Quenching: Stop the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes on ice.

  • Washing: Wash the cells three times with PBS (pH 7.4) to remove residual periodate and glycerol.

  • Labeling: Dilute the this compound stock solution to a final working concentration of 5-20 µM in PBS (pH 7.4). Incubate the cells with this solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS (pH 7.4) to remove unbound dye.

  • (Optional) Reduction: To form a more stable linkage, the resulting hydrazone can be reduced. Incubate cells with 1 mg/mL sodium borohydride in PBS for 10 minutes at room temperature. Caution: Sodium borohydride should be handled with care.

  • Fixation (if starting with live cells): If not already fixed, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Mounting and Imaging: Wash the coverslips three times with PBS, mount them onto glass slides using an antifade mounting medium, and proceed with imaging.

Visualizations

Experimental Workflow for Cell Surface Labeling

The diagram below outlines the key steps in labeling cell surface glycoproteins with this compound for microscopic analysis.

G cluster_prep Cell Preparation cluster_reaction Labeling Reaction cluster_final Final Steps start Start: Cultured Cells on Coverslip wash1 Wash 3x with PBS start->wash1 oxidize Oxidize with NaIO₄ (Generates Aldehydes) wash1->oxidize quench Quench with Glycerol oxidize->quench wash2 Wash 3x with PBS quench->wash2 labeling Incubate with This compound wash2->labeling wash3 Wash 3x with PBS labeling->wash3 fix Fix with 4% PFA (if necessary) wash3->fix mount Mount with Antifade Reagent fix->mount image Image on Microscope mount->image G glycoprotein Glycoprotein (Vicinal Diol) aldehyde Aldehyde Intermediate glycoprotein->aldehyde  NaIO₄ Oxidation   hydrazone Fluorescent Hydrazone (Reversible) aldehyde->hydrazone hydrazide BODIPY FL Hydrazide hydrazide->hydrazone  Schiff Base Formation   stable_link Stable Fluorescent Linkage hydrazone->stable_link  Reduction (e.g., NaBH₄)  

References

A Comparative Guide to the Cytotoxicity of BODIPY FL Hydrazide in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in long-term live-cell imaging, the selection of a fluorescent probe with minimal cytotoxicity is paramount to ensure the integrity of experimental data. This guide provides a comparative assessment of BODIPY FL Hydrazide, a commonly used green-fluorescent dye, and its alternatives, with a focus on their performance and cytotoxic profiles in long-term imaging applications.

Performance Comparison: this compound and Alternatives

The primary concern with the use of fluorescent probes in long-term imaging is phototoxicity, which is induced by the generation of reactive oxygen species (ROS) upon illumination. This can lead to cellular stress, apoptosis, and ultimately, cell death, thereby compromising the experiment's validity. BODIPY dyes, including this compound, are known to be susceptible to phototoxicity. The choice of an appropriate fluorescent probe, therefore, involves a trade-off between brightness, photostability, and biocompatibility.

Here, we compare the general performance and cytotoxicity of this compound with two common alternatives: Rhodamine B Hydrazide and CF® Dye Hydrazides.

FeatureThis compoundRhodamine B HydrazideCF® Dye Hydrazides
Brightness HighHighVery High
Photostability HighHighVery High
Cytotoxicity Moderate to High (primarily phototoxicity)Moderate to HighLow
Primary Cytotoxicity Mechanism Phototoxicity (ROS generation)General cellular stressGenerally designed for low cytotoxicity
Suitability for Long-Term Imaging Caution advised due to phototoxicityCaution advisedGenerally more suitable

Note: The cytotoxicity of any fluorescent probe can be cell-type dependent and influenced by the experimental conditions, such as dye concentration and light exposure.

Experimental Protocols

Accurate assessment of cytotoxicity is crucial for validating the use of a fluorescent probe in long-term imaging. Below are detailed protocols for two standard cytotoxicity assays: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis detection.

Protocol 1: Long-Term Cytotoxicity Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of their viability over an extended period.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound and alternative fluorescent probes

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment.

  • Dye Incubation: After 24 hours, treat the cells with varying concentrations of this compound and the alternative probes. Include an untreated control group.

  • Long-Term Culture: Incubate the cells for the desired long-term imaging period (e.g., 24, 48, 72 hours), simulating the conditions of the imaging experiment (including intermittent light exposure if applicable).

  • MTT Addition: At each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol distinguishes between live, apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine exposure.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound and alternative fluorescent probes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the fluorescent probes as described in the MTT assay protocol.

  • Long-Term Culture and Light Exposure: Incubate the cells for the desired duration, mimicking the imaging experiment's conditions.

  • Cell Harvesting: At each time point, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptosis rate.

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the experimental processes and the underlying biological mechanisms of cytotoxicity, the following diagrams are provided.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed cells in multi-well plates dye_treatment Treat with fluorescent probes (this compound & Alternatives) cell_seeding->dye_treatment long_term_incubation Long-term incubation with intermittent light exposure dye_treatment->long_term_incubation mtt_assay MTT Assay (Cell Viability) long_term_incubation->mtt_assay Measure metabolic activity annexin_assay Annexin V/PI Assay (Apoptosis) long_term_incubation->annexin_assay Detect apoptosis markers viability_analysis Calculate % Cell Viability mtt_assay->viability_analysis apoptosis_analysis Quantify % Apoptotic Cells annexin_assay->apoptosis_analysis comparison Comparative Analysis of Cytotoxicity

Cytotoxicity Assessment Workflow

Phototoxicity_Pathway Signaling Pathway of Phototoxicity probe Fluorescent Probe (e.g., this compound) excited_probe Excited State Probe probe->excited_probe light Light Excitation light->probe oxygen Molecular Oxygen (O2) excited_probe->oxygen Energy Transfer ros Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) oxygen->ros cellular_damage Cellular Damage (Lipids, Proteins, DNA) ros->cellular_damage apoptosis Apoptosis cellular_damage->apoptosis

Phototoxicity Signaling Pathway

Conclusion

The assessment of cytotoxicity is a critical step in validating the use of fluorescent probes for long-term live-cell imaging. While this compound is a bright and photostable dye, its potential for phototoxicity necessitates careful consideration and thorough evaluation. For extended imaging experiments, alternatives such as CF® Dye Hydrazides, which are specifically engineered for low cytotoxicity, may offer a more reliable choice. Researchers should perform rigorous cytotoxicity testing using standardized protocols, such as the MTT and Annexin V/PI assays, to select the most appropriate probe for their specific experimental needs, ensuring the generation of accurate and reproducible data.

comparative analysis of BODIPY dyes for live-cell imaging applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of fluorescent probes is a critical determinant for the success of live-cell imaging experiments. Boron-dipyrromethene (BODIPY) dyes have emerged as a versatile and robust class of fluorophores, offering significant advantages for visualizing dynamic cellular processes.[1] Their unique photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and excellent photostability, make them superior alternatives to traditional dyes like fluorescein and rhodamine in many applications.[1][] This guide provides a comparative analysis of commonly used BODIPY dyes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their specific live-cell imaging needs.

Key Advantages of BODIPY Dyes in Live-Cell Imaging:

  • High Photostability: BODIPY dyes exhibit remarkable resistance to photobleaching, enabling long-term time-lapse imaging with minimal signal degradation.[1][]

  • High Quantum Yield: Many BODIPY derivatives display high fluorescence quantum yields, resulting in bright signals that are crucial for detecting low-abundance targets.

  • Narrow Emission Spectra: The sharp emission peaks of BODIPY dyes minimize spectral overlap, making them ideal for multicolor imaging experiments.

  • Environmental Insensitivity: The fluorescence of most BODIPY dyes is largely unaffected by changes in pH and solvent polarity, ensuring stable and reliable signals within the complex cellular environment.

  • Low Cytotoxicity: When used at appropriate concentrations, BODIPY dyes generally exhibit low toxicity to living cells, preserving normal cellular function during imaging.

Comparative Photophysical Properties of Common BODIPY Dyes

The selection of a BODIPY dye is often dictated by its spectral characteristics and compatibility with available imaging instrumentation. The following table summarizes the key photophysical properties of several widely used BODIPY dyes.

DyeExcitation Max (λabs, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Primary Applications
BODIPY FL ~503~512>80,000~0.9General labeling, green channel imaging
BODIPY 493/503 ~493~503>80,000HighStaining of neutral lipids and lipid droplets
BODIPY 581/591 ~581~591Not specifiedNot specifiedLipid peroxidation sensor, red channel imaging
BODIPY TR ~588~621Not specifiedNot specifiedRed channel imaging, compatible with GFP
BODIPY 630/650 ~625~640~101,000HighFar-red imaging, deep tissue applications

Note: Spectral properties can vary slightly depending on the solvent and local environment.

Experimental Protocols

General Protocol for Live-Cell Staining with BODIPY Dyes

This protocol provides a general guideline for staining live cells with BODIPY dyes. Optimization of dye concentration and incubation time is recommended for each cell type and experimental setup.

Materials:

  • BODIPY dye stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Complete cell culture medium

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 70-80%) on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a working solution of the BODIPY dye in serum-free medium or PBS. The final concentration typically ranges from 0.1 to 5 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the BODIPY staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS or fresh culture medium to remove unbound dye and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed culture medium to the cells. Image the stained cells using a fluorescence microscope equipped with the appropriate filter set for the chosen BODIPY dye.

Photostability Assessment in Live Cells

This protocol allows for the comparative analysis of the photostability of different BODIPY dyes under specific imaging conditions.

Materials:

  • Live cells stained with different BODIPY dyes (prepared as described above)

  • Fluorescence microscope with time-lapse imaging capabilities

Procedure:

  • Cell Preparation and Staining: Prepare and stain live cells with the BODIPY dyes to be compared, using identical conditions for each.

  • Image Acquisition:

    • Select a field of view containing several well-stained cells for each dye.

    • Set the imaging parameters (e.g., excitation intensity, exposure time) to be identical for all dyes.

    • Acquire a time-lapse series of images, capturing images at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 10-20 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) within a stained cell for each time point.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time zero).

    • Plot the normalized fluorescence intensity as a function of time for each dye. The rate of fluorescence decay indicates the photostability of the dye, with a slower decay representing higher photostability.

Multicolor Live-Cell Imaging with BODIPY Dyes

The narrow emission spectra of BODIPY dyes make them well-suited for multicolor imaging. This protocol outlines a general approach for co-staining cells with two different BODIPY dyes.

Materials:

  • Two spectrally distinct BODIPY dyes (e.g., BODIPY 493/503 for lipid droplets and BODIPY 630/650 for another target)

  • Live cells and staining reagents as described in the general protocol.

Procedure:

  • Sequential Staining:

    • Stain the cells with the first BODIPY dye following the general protocol.

    • After washing, stain the cells with the second BODIPY dye, again following the general protocol. Note: The order of staining may need to be optimized.

  • Image Acquisition:

    • Image the cells using a fluorescence microscope with filter sets appropriate for each dye.

    • Acquire images sequentially for each channel to minimize spectral bleed-through.

  • Image Analysis:

    • Merge the images from the different channels to visualize the co-localization of the two dyes within the cells.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for the comparative analysis of BODIPY dyes and a conceptual signaling pathway that could be investigated using these probes.

Experimental_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Fluorescence Microscopy cluster_analysis Data Analysis cell_culture Cell Culture seeding Seeding on Imaging Plates cell_culture->seeding dye_prep Prepare BODIPY Working Solutions seeding->dye_prep incubation Incubate Cells with Dyes dye_prep->incubation washing Wash to Remove Unbound Dye incubation->washing image_acq Image Acquisition (Time-lapse, Multicolor) washing->image_acq intensity Fluorescence Intensity Measurement image_acq->intensity colocalization Colocalization Analysis image_acq->colocalization photostability Photostability Analysis intensity->photostability

Comparative analysis workflow for BODIPY dyes.

Signaling_Pathway stimulus External Stimulus (e.g., Drug Treatment) receptor Membrane Receptor stimulus->receptor pathway Signaling Cascade receptor->pathway lipid_metabolism Alteration in Lipid Metabolism pathway->lipid_metabolism lipid_droplet Lipid Droplet Formation (Visualized with BODIPY 493/503) lipid_metabolism->lipid_droplet

References

Advanced & Novel Applications

FRET (Förster Resonance Energy Transfer) using BODIPY FL Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BODIPY FL hydrazide for Förster Resonance Energy Transfer (FRET) assays. This document outlines the principles of FRET, the key characteristics of this compound, detailed protocols for biomolecule labeling and FRET analysis, and quantitative data to facilitate experimental design and interpretation.

Introduction to FRET and this compound

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor chromophore and an acceptor chromophore.[1] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically in the range of 1-10 nm, making FRET a powerful tool for studying molecular interactions, conformational changes, and enzymatic activities.[1][2][3]

This compound is a bright, green-fluorescent dye with excellent photostability and a high fluorescence quantum yield approaching unity.[4] Its key feature is the hydrazide functional group, which readily reacts with aldehyde and ketone moieties. This reactivity makes it particularly well-suited for labeling glycoproteins, polysaccharides, and other biomolecules containing or engineered to contain carbonyl groups.

Key Features of this compound

BODIPY FL offers several advantages for FRET-based assays:

  • High Quantum Yield: Ensures a bright donor signal for sensitive detection.

  • Photostability: Resists photobleaching, allowing for longer or repeated measurements.

  • Environmental Insensitivity: Its fluorescence is largely unaffected by changes in solvent polarity and pH.

  • Specific Reactivity: The hydrazide group allows for targeted labeling of carbonyl-containing molecules.

  • Favorable Spectral Properties: Its excitation and emission spectra are well-defined, making it a suitable FRET donor for a variety of acceptor dyes.

Quantitative Data

The following tables summarize the key spectral and photophysical properties of this compound and provide examples of its application in quantitative FRET assays.

Table 1: Spectral and Photophysical Properties of this compound

PropertyValueReference
Maximum Excitation Wavelength (λex)~503 nm
Maximum Emission Wavelength (λem)~509 nm
Molar Extinction Coefficient (ε)~92,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ)~0.97
Excited-State Lifetime (τ)~5 nanoseconds or longer

Table 2: Example Quantitative Data from FRET Assays using BODIPY FL Derivatives

Assay TypeFRET Pair (Donor/Acceptor)Measured ParameterValueReference
Time-Resolved FRET (TR-FRET)Terbium/BODIPY FLBinding Affinity (Kd)3.01 nM
Hydrogel Swelling SensorBODIPY azide/BODIPY azideFRET Efficiency (Dry State)~72%
Hydrogel Swelling SensorBODIPY azide/BODIPY azideFRET Efficiency (Swollen State)~2%
Quantum Dot-Dye FRETCdSe QDs/BODIPYFRET Efficiency (in solution)76%
Time-Resolved FRET (TR-FRET)Terbium/BODIPY FLIC50 (Pomalidomide)6.4 nM

Experimental Protocols

Labeling of Glycoproteins with this compound

This protocol describes the labeling of glycoproteins by first oxidizing the sialic acid residues to generate aldehyde groups, which then react with the hydrazide moiety of the dye.

G cluster_oxidation Step 1: Oxidation cluster_labeling Step 2: Labeling cluster_reduction Step 3: Reduction (Optional but Recommended) cluster_purification Step 4: Purification Glycoprotein Glycoprotein (with sialic acids) Periodate Sodium meta-periodate Glycoprotein->Periodate Incubate (e.g., 20 min, on ice) Aldehyde Glycoprotein (with aldehyde groups) Periodate->Aldehyde BODIPY This compound Aldehyde->BODIPY Incubate (e.g., 1-2 hours, RT) Labeled_Glycoprotein Labeled Glycoprotein (Schiff base) BODIPY->Labeled_Glycoprotein Reducing_Agent Sodium Cyanoborohydride Labeled_Glycoprotein->Reducing_Agent Incubate (e.g., 30 min, RT) Stable_Labeled_Glycoprotein Stable Labeled Glycoprotein Reducing_Agent->Stable_Labeled_Glycoprotein Purification Gel Filtration or Dialysis Stable_Labeled_Glycoprotein->Purification Final_Product Purified Labeled Glycoprotein Purification->Final_Product

Caption: Workflow for labeling glycoproteins with this compound.

Materials:

  • Glycoprotein of interest

  • This compound

  • Sodium meta-periodate

  • Sodium cyanoborohydride (optional, for stable linkage)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5

  • Dimethylsulfoxide (DMSO)

  • Purification column (e.g., gel filtration) or dialysis membrane

Protocol:

  • Preparation of Reagents:

    • Dissolve the glycoprotein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a fresh 20 mM solution of sodium meta-periodate in the reaction buffer.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • If performing the reduction step, prepare a 1 M stock solution of sodium cyanoborohydride in water.

  • Oxidation of the Glycoprotein:

    • Add an equal volume of the 20 mM sodium meta-periodate solution to the glycoprotein solution.

    • Incubate the reaction on ice for 20 minutes in the dark.

    • Quench the reaction by adding glycerol to a final concentration of 1 mM and incubating for 5 minutes on ice.

    • Remove the excess periodate and byproducts by desalting or dialysis against the reaction buffer.

  • Labeling Reaction:

    • To the oxidized glycoprotein, add the this compound stock solution to achieve a 10-20 fold molar excess of the dye over the protein.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Reduction to a Stable Linkage (Optional):

    • To stabilize the hydrazone bond, add sodium cyanoborohydride to a final concentration of 50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Glycoprotein:

    • Remove the unreacted dye and other small molecules by gel filtration or dialysis. The appropriate buffer for purification will depend on the downstream application.

FRET Assay for Protein-Protein Interaction

This protocol outlines a general procedure for detecting the interaction between two proteins, one labeled with BODIPY FL (the donor) and the other with a suitable acceptor fluorophore.

G cluster_no_interaction No Interaction cluster_interaction Interaction Donor_NI Protein A (BODIPY FL Labeled) Emission_NI Donor Emission at ~509 nm Donor_NI->Emission_NI High Donor_I Protein A (BODIPY FL Labeled) Acceptor_NI Protein B (Acceptor Labeled) Excitation_NI Excitation at ~503 nm Excitation_NI->Donor_NI Complex Protein A-B Complex FRET FRET Donor_I->FRET Energy Transfer Donor_Emission_I Donor Emission at ~509 nm Donor_I->Donor_Emission_I Low (Quenched) Acceptor_I Protein B (Acceptor Labeled) Acceptor_Emission Acceptor Emission Acceptor_I->Acceptor_Emission High Excitation_I Excitation at ~503 nm Excitation_I->Donor_I FRET->Acceptor_I

Caption: Principle of a FRET assay for protein-protein interaction.

Materials:

  • BODIPY FL-labeled protein (Donor)

  • Acceptor-labeled protein

  • Assay Buffer (optimized for the specific protein interaction)

  • Microplate reader with fluorescence detection capabilities

Protocol:

  • Prepare Protein Solutions:

    • Prepare serial dilutions of the unlabeled interactor protein in the assay buffer.

    • Prepare a solution of the BODIPY FL-labeled protein at a constant concentration (typically in the low nanomolar range).

  • Set up the Assay Plate:

    • In a microplate, add the BODIPY FL-labeled protein to all wells.

    • Add the serial dilutions of the acceptor-labeled protein to the respective wells.

    • Include control wells:

      • Donor only (BODIPY FL-labeled protein)

      • Acceptor only (acceptor-labeled protein)

      • Buffer only

  • Incubation:

    • Incubate the plate at the appropriate temperature for a sufficient time to allow the protein-protein interaction to reach equilibrium.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the microplate reader to the excitation maximum of BODIPY FL (~503 nm).

    • Measure the fluorescence emission at two wavelengths:

      • The emission maximum of BODIPY FL (~509 nm)

      • The emission maximum of the acceptor fluorophore

    • Alternatively, measure the fluorescence lifetime of the donor.

  • Data Analysis:

    • Calculate the FRET efficiency (E) using the following formula: E = 1 - (F_DA / F_D) Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.

    • Alternatively, calculate the ratio of acceptor emission to donor emission.

    • Plot the FRET efficiency or the emission ratio as a function of the acceptor-labeled protein concentration to determine the binding affinity (Kd).

Signaling Pathways and Workflows

The following diagrams illustrate the broader context in which FRET assays using this compound can be applied.

G cluster_drug_discovery Drug Discovery Workflow Compound_Library Compound Library HTS High-Throughput Screening (FRET Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Validation Hit Validation (Dose-Response) Hit_Identification->Hit_Validation Lead_Optimization Lead Optimization Hit_Validation->Lead_Optimization Candidate Drug Candidate Lead_Optimization->Candidate

Caption: Application of FRET in a high-throughput drug discovery workflow.

G cluster_pathway Generic Signaling Pathway Analysis Ligand Ligand Receptor Receptor Ligand->Receptor Binding FRET_1 FRET to study Ligand-Receptor Binding Ligand->FRET_1 Kinase Kinase Receptor->Kinase Activation Receptor->FRET_1 Substrate Substrate Kinase->Substrate Phosphorylation FRET_2 FRET biosensor for Kinase Activity Kinase->FRET_2 Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Substrate->FRET_2 Downstream_Response Downstream Cellular Response Phosphorylated_Substrate->Downstream_Response

References

Application Notes and Protocols: In Vivo and Whole-Animal Imaging with BODIPY™ FL Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY™ FL Hydrazide is a green-fluorescent dye that serves as a powerful tool for the detection and imaging of protein carbonylation, a key biomarker of oxidative stress.[1][2][3] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, leads to the modification of proteins, lipids, and nucleic acids. The carbonylation of proteins, involving the formation of aldehyde and ketone groups, is a stable and irreversible post-translational modification that is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][4]

The hydrazide moiety of BODIPY™ FL Hydrazide reacts specifically with these carbonyl groups on proteins and other biomolecules to form a stable hydrazone bond. This covalent labeling allows for the sensitive and specific visualization of carbonylated biomolecules in various experimental settings, from in vitro assays to in vivo whole-animal imaging. These application notes provide an overview of the use of BODIPY™ FL Hydrazide for in vivo imaging and detailed protocols for its application in mouse and zebrafish models.

Principle of Detection

The detection of carbonylated proteins with BODIPY™ FL Hydrazide is based on a covalent reaction between the hydrazide group of the probe and the carbonyl groups (aldehydes and ketones) present on oxidized proteins. This reaction forms a stable hydrazone linkage, resulting in the fluorescent labeling of the carbonylated proteins. The bright and photostable fluorescence of the BODIPY™ FL dye allows for sensitive detection and quantification of the extent of protein carbonylation.

Signaling Pathway: Oxidative Stress and Protein Carbonylation

cluster_0 Inducers of Oxidative Stress cluster_1 Cellular Response cluster_2 Detection Disease States Disease States (e.g., Neurodegeneration, Cancer) ROS Increased Reactive Oxygen Species (ROS) Disease States->ROS Environmental Factors Environmental Factors (e.g., Toxins, Radiation) Environmental Factors->ROS Metabolic Dysfunction Metabolic Dysfunction Metabolic Dysfunction->ROS Antioxidants Depletion of Antioxidants ROS->Antioxidants Carbonylation Protein Carbonylation (Aldehydes & Ketones) ROS->Carbonylation Antioxidants->Carbonylation BODIPY_Hydrazide BODIPY FL Hydrazide Carbonylation->BODIPY_Hydrazide Reacts with Fluorescent_Signal Fluorescent Signal BODIPY_Hydrazide->Fluorescent_Signal Generates A Prepare BODIPY FL Hydrazide Formulation B Anesthetize Mouse A->B C Administer Probe (e.g., IV Injection) B->C D Place in In Vivo Imaging System C->D E Acquire Fluorescent and Brightfield Images D->E F Analyze Images: Define ROIs and Quantify Signal E->F G Statistical Analysis and Interpretation F->G A Prepare BODIPY FL Hydrazide Staining Solution B Incubate Zebrafish Larvae in Staining Solution A->B C Wash Larvae with Fresh Embryo Medium B->C D Anesthetize and Mount Larvae C->D E Image with Fluorescence or Confocal Microscope D->E F Quantify Fluorescence Intensity E->F G Compare Experimental Groups F->G

References

Developing "Turn-On" Fluorescent Probes with BODIPY FL Hydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL hydrazide is a versatile fluorophore that serves as an excellent platform for the development of "turn-on" fluorescent probes. Its intrinsic fluorescence is often quenched in its hydrazide form, but upon reaction with specific analytes, a significant increase in fluorescence intensity is observed. This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes highly sensitive for the detection and imaging of various biologically and environmentally important molecules.

The core principle behind many this compound-based "turn-on" probes lies in the reaction of the hydrazide moiety with the target analyte. This reaction can lead to the formation of a more rigid molecular structure, such as a hydrazone or a cyclized product, which restricts intramolecular rotation or alters the electronic properties of the fluorophore, thereby enhancing its fluorescence quantum yield.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as "turn-on" fluorescent probes for the detection of key analytes such as formaldehyde, metal ions (Fe³⁺), and reactive oxygen species (hypochlorous acid and peroxynitrite).

Applications Overview

This compound-based probes have been successfully developed for the detection of a range of analytes. The hydrazide group can react with aldehydes and ketones to form hydrazones, a reaction that can be exploited for the detection of reactive carbonyl species or for the labeling of glycoproteins after periodate oxidation.[3][4] Furthermore, by incorporating other reactive groups into the BODIPY-hydrazone structure, probes for other analytes can be designed.

Key Applications:
  • Detection of Formaldehyde: Formaldehyde, a reactive carbonyl species, reacts with BODIPY-substituted hydrazine to form a highly fluorescent hydrazone, enabling the sensitive detection of this toxic molecule in aqueous solutions and living cells.[5]

  • Sensing of Metal Ions (Fe³⁺): Pyridylhydrazone-tethered BODIPY probes exhibit a fluorescence "turn-on" response upon binding to Fe³⁺ ions. This is attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts the C=N bond isomerization, a pathway for non-radiative decay.

  • Detection of Hypochlorous Acid (HOCl): Pyridylhydrazone-BODIPY probes can react with HOCl, a reactive oxygen species, to undergo an oxidative cyclization reaction, forming a rigid triazolopyridine structure. This structural change blocks the non-radiative decay pathways and results in a significant fluorescence enhancement.

  • Probing for Peroxynitrite (ONOO⁻): Certain BODIPY-based probes with ketone or other reactive moieties can selectively react with peroxynitrite, leading to a "turn-on" fluorescence response. Although direct use of the hydrazide for this purpose is less common, the general principle of reaction-based sensing with BODIPY fluorophores is well-established.

Quantitative Data Summary

The following tables summarize the key performance metrics of various "turn-on" fluorescent probes based on BODIPY-hydrazide and its derivatives.

Probe/AnalyteFluorophore CoreQuantum Yield (Φ) - OffQuantum Yield (Φ) - OnFold Increase in FluorescenceLimit of Detection (LOD)Reference(s)
Formaldehyde BODIPY-Hydrazine-->9000.18 µM
Fe³⁺ BODIPY-Pyridylhydrazone0.0130.033~2.50.58 µM
Hypochlorous Acid BODIPY-Hydrazone0.060.62>1156 nM
Hypochlorous Acid BODIPY-Pyridylhydrazone---0.21 µM

Note: "-" indicates data not explicitly reported in the cited sources.

Signaling Pathways and Reaction Mechanisms

The "turn-on" mechanism of these probes is driven by specific chemical reactions between the probe and the analyte. These reactions result in a change in the photophysical properties of the BODIPY fluorophore.

TurnOn_Mechanism cluster_legend Legend cluster_FA Formaldehyde (FA) Detection cluster_Fe Fe³⁺ Detection cluster_HOCl Hypochlorous Acid (HOCl) Detection Probe (Low Fluorescence) Probe (Low Fluorescence) Analyte Analyte Probe-Analyte Complex (High Fluorescence) Probe-Analyte Complex (High Fluorescence) BODIPY_Hydrazine BODIPY-Hydrazine (Low Fluorescence) BODIPY_Hydrazone BODIPY-Hydrazone (High Fluorescence) BODIPY_Hydrazine->BODIPY_Hydrazone Reaction FA Formaldehyde FA->BODIPY_Hydrazone BODIPY_PH BODIPY-Pyridylhydrazone (Low Fluorescence) BODIPY_PH_Fe BODIPY-PH-Fe³⁺ Complex (High Fluorescence) BODIPY_PH->BODIPY_PH_Fe Chelation Fe Fe³⁺ Fe->BODIPY_PH_Fe BODIPY_PH_HOCl BODIPY-Pyridylhydrazone (Low Fluorescence) Triazolopyridine Triazolopyridine Product (High Fluorescence) BODIPY_PH_HOCl->Triazolopyridine Oxidative Cyclization HOCl HOCl HOCl->Triazolopyridine Protocol1_Workflow Start Start Prepare_Stock Prepare Probe Stock Solution (e.g., 1 mM in DMSO) Start->Prepare_Stock Prepare_Working Prepare Probe Working Solution (e.g., 10 µM in buffer) Prepare_Stock->Prepare_Working Prepare_Analyte Prepare Analyte Stock Solution (in appropriate buffer) Add_Analyte Add Analyte to Probe Solution Prepare_Analyte->Add_Analyte Measure_Baseline Measure Baseline Fluorescence (Probe only) Prepare_Working->Measure_Baseline Measure_Baseline->Add_Analyte Incubate Incubate for a specified time Add_Analyte->Incubate Measure_Final Measure Final Fluorescence Incubate->Measure_Final Analyze Analyze Data (Calculate fold-change) Measure_Final->Analyze End End Analyze->End Protocol2_Workflow Start Start Seed_Cells Seed cells on coverslips Start->Seed_Cells Treat_Cells Treat cells with formaldehyde (or leave untreated for control) Seed_Cells->Treat_Cells Load_Probe Load cells with BODIPY-hydrazine probe Treat_Cells->Load_Probe Wash_Cells Wash cells to remove excess probe Load_Probe->Wash_Cells Image_Cells Image cells using fluorescence microscopy Wash_Cells->Image_Cells Analyze_Images Analyze fluorescence intensity Image_Cells->Analyze_Images End End Analyze_Images->End Protocol3_Workflow Start Start Wash_Cells Wash cells with cold PBS Start->Wash_Cells Oxidize Oxidize cell surface glycans with Sodium Periodate Wash_Cells->Oxidize Quench Quench oxidation reaction Oxidize->Quench Wash_Again Wash cells with labeling buffer Quench->Wash_Again Label Label with this compound Wash_Again->Label Wash_Final Wash to remove excess hydrazide Label->Wash_Final Analyze Analyze by microscopy or flow cytometry Wash_Final->Analyze End End Analyze->End

References

Application Notes and Protocols for Studying Protein Carbonylation in Neurodegenerative Diseases using BODIPY FL Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein carbonylation is an irreversible post-translational modification that serves as a major hallmark of oxidative stress. In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, the accumulation of carbonylated proteins is implicated in cellular dysfunction and disease progression.[1][2] BODIPY FL Hydrazide is a green-fluorescent dye that reacts specifically with aldehyde and ketone groups present on carbonylated proteins.[3] This reaction forms a stable hydrazone bond, allowing for the sensitive detection and quantification of protein carbonylation in various biological samples, including brain tissue homogenates and cultured neuronal cells.[4][5]

The use of this compound offers significant advantages over traditional methods like the 2,4-dinitrophenylhydrazine (DNPH)-based colorimetric or immunochemical assays. The fluorescent nature of this compound provides higher sensitivity and a more direct and rapid detection method, eliminating the need for secondary antibodies and enzymatic amplification, thus reducing procedural complexity and potential for error.

These application notes provide detailed protocols for the use of this compound to study protein carbonylation in the context of neurodegenerative diseases, covering sample preparation from brain tissue, protein labeling, and detection by fluorescence microscopy and SDS-PAGE.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its application in detecting protein carbonylation.

Table 1: Spectroscopic Properties of this compound

PropertyValueReference
Maximum Excitation Wavelength (λex)503 nm
Maximum Emission Wavelength (λem)509 nm
Molar Extinction Coefficient92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)0.97
Recommended Laser Line488 nm
Common Emission Filter515/30 nm

Table 2: Comparison of Protein Carbonylation Detection Methods

FeatureThis compoundDNPH Assay (Spectrophotometric/Western Blot)
Principle Direct fluorescent labeling of carbonyls.Derivatization with DNPH followed by colorimetric measurement or immunodetection.
Sensitivity HighModerate to High
Protocol Length Shorter, single-step labeling.Longer, multi-step process.
Direct Detection Yes (Fluorescence)No (Requires secondary detection)
Multiplexing Feasible with other fluorescent probes.Limited
Live Cell Imaging Potentially applicable with cell-permeable analogs.Not suitable.

Experimental Protocols

Protocol 1: Preparation of Brain Tissue Homogenates

This protocol describes the preparation of brain tissue homogenates for the analysis of protein carbonylation.

Materials:

  • Frozen brain tissue (e.g., hippocampus, cortex)

  • Homogenization Buffer: 10 mM HEPES (pH 7.4), 137 mM NaCl, 4.6 mM KCl, 1.1 mM KH₂PO₄, 0.6 mM MgSO₄

  • Protease Inhibitor Cocktail

  • Dounce homogenizer

  • Microcentrifuge

Procedure:

  • Thaw the frozen brain tissue on ice.

  • Weigh the tissue and add 10 volumes of ice-cold Homogenization Buffer containing a protease inhibitor cocktail.

  • Homogenize the tissue on ice using a Dounce homogenizer until a uniform suspension is achieved.

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Store the protein extracts at -80°C until use.

Protocol 2: Labeling of Carbonylated Proteins with this compound for SDS-PAGE

This protocol details the labeling of protein carbonyls in brain tissue homogenates with this compound for subsequent analysis by one-dimensional SDS-PAGE.

Materials:

  • Brain tissue homogenate (from Protocol 1)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Fluorescence gel imager

Procedure:

  • Thaw the brain tissue homogenate on ice.

  • In a microcentrifuge tube, add 50-100 µg of protein extract.

  • Add this compound to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes at 95°C.

  • Load the samples onto an SDS-PAGE gel.

  • After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence imager with appropriate filters for BODIPY FL (Excitation: ~488 nm, Emission: ~520 nm).

  • As a loading control, the gel can be subsequently stained with a total protein stain like Coomassie Blue.

Protocol 3: Fluorescence Microscopy of Protein Carbonylation in Brain Tissue Sections

This protocol provides a method for the detection of protein carbonylation in fixed brain tissue sections using this compound.

Materials:

  • Fixed brain tissue sections (e.g., paraffin-embedded or frozen)

  • Phosphate-buffered saline (PBS)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • This compound working solution (e.g., 10-20 µM in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded tissue sections, or bring frozen sections to room temperature.

  • Wash the sections three times with PBS for 5 minutes each.

  • Permeabilize the sections by incubating with Permeabilization solution for 10-15 minutes at room temperature.

  • Wash the sections three times with PBS for 5 minutes each.

  • Block non-specific binding by incubating the sections with Blocking solution for 30-60 minutes at room temperature.

  • Incubate the sections with this compound working solution for 1-2 hours at room temperature in a humidified, dark chamber.

  • Wash the sections three times with PBS for 5 minutes each to remove unbound dye.

  • (Optional) Counterstain the nuclei by incubating with DAPI for 5-10 minutes.

  • Wash the sections three times with PBS for 5 minutes each.

  • Mount the coverslips using an antifade mounting medium.

  • Visualize the fluorescent signal using a fluorescence microscope with appropriate filter sets for BODIPY FL and the nuclear counterstain.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in protein carbonylation in neurodegenerative diseases and the experimental workflow for its detection.

G Mechanism of Protein Carbonylation cluster_sources Sources of Carbonyl Stress ROS Reactive Oxygen Species (ROS) Protein Native Protein ROS->Protein Direct Oxidation of Amino Acid Side Chains (Pro, Arg, Lys, Thr) LPO Lipid Peroxidation Products (e.g., 4-HNE, MDA) LPO->Protein Adduction AGEs Advanced Glycation End Products AGEs->Protein Adduction MCO Metal-Catalyzed Oxidation MCO->Protein Oxidation CarbonylatedProtein Carbonylated Protein

Figure 1. Primary pathways leading to protein carbonylation.

G Consequences of Protein Carbonylation in Neurodegeneration CarbonylatedProtein Accumulation of Carbonylated Proteins LossOfFunction Loss of Protein Function CarbonylatedProtein->LossOfFunction Aggregation Protein Aggregation CarbonylatedProtein->Aggregation CellularDysfunction Cellular Dysfunction LossOfFunction->CellularDysfunction ProteasomeInhibition Proteasome Inhibition Aggregation->ProteasomeInhibition ProteasomeInhibition->CellularDysfunction NeuronalDeath Neuronal Death CellularDysfunction->NeuronalDeath Neurodegeneration Neurodegenerative Disease NeuronalDeath->Neurodegeneration

Figure 2. Downstream effects of protein carbonylation.

G Experimental Workflow for this compound Labeling SamplePrep Sample Preparation (Brain Tissue Homogenization or Cell Lysis) Labeling Labeling with This compound SamplePrep->Labeling Detection Detection Method Labeling->Detection SDSPAGE SDS-PAGE and In-Gel Fluorescence Imaging Detection->SDSPAGE Microscopy Fluorescence Microscopy Detection->Microscopy Quantification Image and Data Analysis SDSPAGE->Quantification Microscopy->Quantification

Figure 3. Workflow for detecting carbonylated proteins.

References

Application Notes and Protocols for Multiplex Imaging with BODIPY FL Hydrazide and Near-Infrared (NIR) Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiplex imaging enables the simultaneous visualization of multiple molecular targets within a single biological sample, providing crucial insights into the spatial relationships and interactions of different cellular components. This is particularly valuable in complex biological systems and disease models. Combining the unique properties of BODIPY FL Hydrazide for glycoprotein labeling with the advantages of near-infrared (NIR) dyes for protein detection offers a powerful strategy for high-content, multi-parametric imaging.

This compound is a bright, photostable green-fluorescent dye that specifically reacts with aldehyde and ketone groups present on glycoproteins following periodate oxidation. NIR dyes, on the other hand, offer significant advantages for multiplexing, including minimal spectral overlap with commonly used visible fluorophores, reduced autofluorescence from biological tissues, and deeper tissue penetration. This combination allows for the clear and distinct visualization of glycoproteins and specific proteins of interest within the same sample.

These application notes provide detailed protocols for sequential multiplex staining using this compound and NIR dye-conjugated antibodies, along with data tables for dye selection and diagrams to illustrate the experimental workflow.

Data Presentation

Table 1: Spectral Properties of this compound
PropertyValueReference
Excitation Maximum (nm)~495[1]
Emission Maximum (nm)~516[1]
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)~80,000[2]
Fluorescence Quantum Yield (Φ)High[2]
PhotostabilityHigh[3]
Table 2: Comparative Spectral Properties of Selected Near-Infrared (NIR) Dyes
DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Common Applications
Alexa Fluor 647~650~671~270,0000.33Immunofluorescence, Flow Cytometry
Cy5~649~670~250,0000.20Immunofluorescence, Western Blotting
Alexa Fluor 680~681~704~183,0000.36In-Vivo Imaging, Western Blotting
IRDye 800CW~774~789~240,000~0.09 - 0.12In-Vivo Imaging, Western Blotting
Alexa Fluor 750~749~775~290,0000.12In-Vivo Imaging, Multiplexing
Cy7~750~773~250,000LowIn-Vivo Imaging

Experimental Protocols

Protocol 1: NIR Dye Antibody Conjugation

This protocol describes the conjugation of an amine-reactive NIR dye to a primary antibody.

Materials:

  • Primary antibody of interest

  • Amine-reactive NIR dye (e.g., NHS ester)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation: Dissolve the antibody in the conjugation buffer at a concentration of 1-2 mg/mL.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive NIR dye in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the antibody solution, add the reactive dye solution at a molar ratio of dye-to-antibody between 8:1 and 20:1.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the dye-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with PBS.

  • Concentration Determination: Measure the absorbance of the conjugated antibody at 280 nm and the absorbance maximum of the NIR dye to determine the antibody concentration and the degree of labeling.

  • Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

Protocol 2: Sequential Multiplex Staining of Glycoproteins and a Target Protein

This protocol outlines the sequential staining of glycoproteins with this compound followed by immunofluorescence staining with a NIR dye-conjugated primary antibody.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells on coverslips

  • Xylene and ethanol series for deparaffinization and rehydration (for FFPE sections)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Periodic acid solution (10 mM in water)

  • Sodium metabisulfite solution (1% w/v in water)

  • This compound working solution (10 µM in 1% acetic acid)

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • NIR dye-conjugated primary antibody (from Protocol 1)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

I. Sample Preparation:

  • For FFPE sections: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • For cultured cells: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Rinse three times with PBS.

II. Glycoprotein Staining: 3. Oxidation: Incubate the samples with 10 mM periodic acid for 20 minutes at room temperature in the dark. 4. Wash: Rinse the samples three times with PBS. 5. Reduction (Optional but Recommended): To quench unreacted periodate, incubate with 1% sodium metabisulfite for 5 minutes. 6. Wash: Rinse the samples three times with PBS. 7. This compound Staining: Incubate the samples with 10 µM this compound working solution for 1 hour at room temperature in the dark. 8. Wash: Rinse the samples three times with PBS.

III. Immunofluorescence Staining: 9. Permeabilization: If targeting an intracellular antigen, incubate the samples with Permeabilization Buffer for 10 minutes at room temperature. 10. Wash: Rinse the samples three times with PBS. 11. Blocking: Incubate the samples with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding. 12. Primary Antibody Incubation: Dilute the NIR dye-conjugated primary antibody in Blocking Buffer to its optimal concentration and incubate the samples overnight at 4°C in a humidified chamber. 13. Wash: Rinse the samples three times with PBS for 5 minutes each.

IV. Counterstaining and Mounting: 14. Nuclear Counterstaining: Incubate the samples with DAPI solution for 5 minutes at room temperature. 15. Wash: Rinse the samples three times with PBS. 16. Mounting: Mount the coverslips or slides with an antifade mounting medium. 17. Imaging: Acquire images using a fluorescence microscope equipped with appropriate filter sets for BODIPY FL (green channel) and the NIR dye (far-red/NIR channel).

Mandatory Visualization

Multiplex_Imaging_Workflow cluster_sample_prep Sample Preparation cluster_glycoprotein_staining Glycoprotein Staining cluster_immunofluorescence Immunofluorescence cluster_final_steps Final Steps Fixation Fixation (e.g., 4% PFA) Oxidation Periodate Oxidation Fixation->Oxidation Deparaffinization Deparaffinization & Rehydration (FFPE) Deparaffinization->Oxidation BODIPY_Staining This compound Staining (Green Channel) Oxidation->BODIPY_Staining Permeabilization Permeabilization (e.g., Triton X-100) BODIPY_Staining->Permeabilization Blocking Blocking (e.g., BSA) Permeabilization->Blocking NIR_Antibody NIR Dye-Conjugated Primary Antibody (NIR Channel) Blocking->NIR_Antibody Counterstain Nuclear Counterstain (e.g., DAPI) NIR_Antibody->Counterstain Mounting Mounting Counterstain->Mounting Imaging Image Acquisition Mounting->Imaging

Caption: Sequential staining workflow for multiplex imaging.

Spectral_Separation BODIPY BODIPY FL (Visible Spectrum) Overlap Minimal Spectral Overlap BODIPY->Overlap NIR NIR Dye (Near-Infrared Spectrum) NIR->Overlap Microscope Fluorescence Microscope Overlap->Microscope

Caption: Principle of spectral separation in multiplex imaging.

References

Application Notes: Bioorthogonal Labeling Strategies Involving BODIPY FL Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BODIPY® FL Hydrazide is a highly efficient green fluorescent dye used in bioorthogonal labeling. Characterized by its boron-dipyrromethene core, it exhibits exceptional photostability, a high fluorescence quantum yield, and fluorescence that is largely insensitive to pH and solvent polarity.[1][2][] Its hydrazide functional group allows for specific reaction with aldehydes and ketones, functional groups that can be selectively introduced into biomolecules, making it an ideal tool for "bioorthogonal" labeling—reactions that occur in complex biological environments without interfering with native biochemical processes.[4]

The primary application of BODIPY FL Hydrazide is the covalent labeling of carbonyl groups on biomolecules such as glycoproteins, polysaccharides, and carbonylated proteins, which are markers of oxidative stress.[5] This enables sensitive detection and visualization in various applications, including microscopy, flow cytometry, and high-performance liquid chromatography (HPLC).

Principle of Reaction

The labeling strategy is based on the reaction between the hydrazide moiety of BODIPY FL and a carbonyl group (aldehyde or ketone) on the target biomolecule. This reaction forms a hydrazone bond, initially as a reversible Schiff base. For a more permanent linkage, this bond can be stabilized through reduction with an agent like sodium cyanoborohydride to form a stable alkylhydrazine linkage. The reaction is highly specific and can be performed under mild, aqueous conditions suitable for biological samples.

Reaction_Mechanism Figure 1: this compound Reaction Mechanism BODIPY BODIPY FL Hydrazide SchiffBase Reversible Hydrazone (Schiff Base) BODIPY->SchiffBase + Biomolecule Biomolecule with Aldehyde/Ketone Group Biomolecule->SchiffBase StableLinkage Stable Labeled Biomolecule SchiffBase->StableLinkage Reduction (Optional) Reducer Reducing Agent (e.g., Sodium Cyanoborohydride) Reducer->SchiffBase

Caption: Reaction of this compound with a carbonyl-containing biomolecule.

Quantitative Data

Table 1: Photophysical Properties of this compound

This table summarizes the key optical properties of the BODIPY FL fluorophore. Its high extinction coefficient and quantum yield contribute to its bright fluorescence signal.

PropertyValueReference
Excitation Maximum (λex)~503-505 nm
Emission Maximum (λem)~509-516 nm
Molar Extinction Coefficient (ε)~91,000-92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)~0.97
Recommended Filter SetFITC / FAM
Table 2: Performance and Application Characteristics

This compound offers significant advantages in sensitivity and performance compared to traditional labeling reagents.

CharacteristicDescriptionReference
Sensitivity In HPLC analysis of N-linked glycans, labeling with a BODIPY-hydrazide derivative was at least 30 times more sensitive than the standard approach using 2-aminobenzamide.
Limit of Detection Analysis of maltohexaose labeled by a BODIPY-hydrazide provided a limit of detection in the low tens of femtomole range.
Fluorescence Enhancement In a "DarkZone" quenched probe design, the BODIPY FL derivative exhibited a 4-fold fluorescence enhancement upon reaction with an aldehyde.
Photostability BODIPY dyes are known for their excellent photostability, making them suitable for demanding applications like microscopy.
Stability of Linkage The initial hydrazone bond can be reversed. For stable conjugation, reduction is recommended. Oximes (formed from hydroxylamines) are generally more stable than hydrazones.

Experimental Protocols

Protocol 1: Fluorescent Labeling of Glycoproteins

This protocol details the method for labeling glycoproteins by first oxidizing their sialic acid residues (or other vicinal diols) to generate aldehyde groups, followed by conjugation with this compound.

Experimental_Workflow Figure 2: Glycoprotein Labeling Workflow start Start: Glycoprotein Solution step1 1. Periodate Oxidation (Generate Aldehydes) start->step1 step2 2. Desalting/Dialysis (Remove Excess Periodate) step1->step2 step3 3. Labeling Reaction (Add this compound) step2->step3 step4 4. Purification (Remove Unreacted Dye) step3->step4 end End: Purified Labeled Glycoprotein step4->end

Caption: Workflow for the bioorthogonal labeling of glycoproteins.

Materials and Reagents:

  • Glycoprotein of interest (e.g., antibody)

  • This compound

  • Sodium meta-periodate (NaIO₄)

  • Sodium acetate buffer (0.1 M, pH 5.5)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting column or dialysis tubing for purification

  • Phosphate-Buffered Saline (PBS)

Procedure:

Part A: Generation of Aldehyde Groups (Oxidation) If your biomolecule already contains accessible aldehyde or ketone groups, skip to Part B.

  • Prepare Periodate Solution: Prepare a fresh 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). This solution should be used immediately.

  • Prepare Protein Solution: Prepare a solution of your glycoprotein (e.g., 5 mg/mL) in 0.1 M sodium acetate buffer (pH 5.5).

  • Oxidation Reaction: Mix equal volumes of the protein solution and the periodate solution (e.g., 1 mL of each). Incubate the reaction for 5-15 minutes at room temperature, protected from light. The periodate cleaves the vicinal diols on sugar residues to create aldehyde functional groups.

  • Remove Excess Periodate: Immediately purify the oxidized glycoprotein from the excess periodate using a desalting column or through dialysis against 0.1 M sodium acetate buffer (pH 5.5). This step is critical to prevent the periodate from reacting with the dye.

Part B: Labeling with this compound

  • Prepare Dye Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add the this compound stock solution to the purified, oxidized protein solution. A common starting point is a 10-20 fold molar excess of dye to protein. For example, add 200 µL of 50 mM hydrazide solution to 2 mL of the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature, protected from light. For a more stable linkage, a reducing agent like sodium cyanoborohydride (NaCNBH₃) can be added at a final concentration of ~5 mM during this step.

  • Purification: Purify the labeled glycoprotein from the unreacted dye. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS).

Storage and Handling:

  • This compound (Solid): Store at -20°C in the dark, desiccated. It is stable for up to 24 months under these conditions.

  • Stock Solutions: Store stock solutions in DMSO at -20°C or -80°C, protected from light. Use within 1-6 months.

  • Labeled Conjugates: Store the final labeled protein under conditions appropriate for that specific protein, typically at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

References

Application Notes: BODIPY FL Hydrazide for the Detection of Formaldehyde in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (FA) is a highly reactive aldehyde that plays a dual role in biological systems. It is recognized as an environmental toxin and a carcinogen, yet it is also an endogenous product of essential metabolic processes, including one-carbon metabolism and histone demethylation. The transient and localized nature of endogenous formaldehyde production necessitates sensitive and specific detection methods to understand its physiological and pathological roles. BODIPY FL Hydrazide is a green-fluorescent probe that can be employed for the detection of formaldehyde in biological samples. The hydrazide moiety of the probe reacts with formaldehyde to form a stable hydrazone, leading to a significant increase in fluorescence intensity. This "turn-on" response allows for the visualization and quantification of formaldehyde in cellular and subcellular compartments.

Principle of Detection

This compound is a cell-permeable molecule that exhibits low intrinsic fluorescence. In the presence of formaldehyde, the hydrazide group undergoes a condensation reaction with the aldehyde to form a fluorescent BODIPY FL hydrazone. This reaction is the basis for the detection of formaldehyde. The mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of formaldehyde, followed by dehydration to form the stable hydrazone adduct. This structural change alters the electronic properties of the fluorophore, resulting in a significant enhancement of its fluorescence quantum yield.

Materials and Equipment

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde solution, 37%

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Cells of interest (e.g., HeLa, A549)

  • Paraformaldehyde (PFA) for cell fixation (optional)

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

Equipment:

  • Fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~495/516 nm)

  • Fluorescence plate reader

  • Flow cytometer

  • Incubator (37 °C, 5% CO₂)

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Standard laboratory glassware and plasticware

Data Presentation

Table 1: Spectroscopic Properties of this compound and its Formaldehyde Adduct

PropertyThis compound (Free)This compound-Formaldehyde Adduct
Excitation Maximum (λex) ~495 nm~503 nm
Emission Maximum (λem) ~516 nm~509 nm
Quantum Yield LowHigh
Appearance Non-fluorescent (or weakly fluorescent)Bright green fluorescence

Table 2: Representative Performance Characteristics of Hydrazide-Based BODIPY Probes for Formaldehyde Detection

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 - 1 µM[]
Response Time 15 - 60 minutes[]
Fold-Increase in Fluorescence 10 - 100 fold[]
Optimal pH Range 7.0 - 8.0General knowledge

Note: The values in Table 2 are representative of hydrazine-based BODIPY probes designed for formaldehyde detection and may vary for this compound.

Experimental Protocols

Protocol 1: In Vitro Detection of Formaldehyde

This protocol describes the detection of formaldehyde in a cell-free system.

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Preparation of Formaldehyde Standards: Prepare a series of formaldehyde standards (e.g., 0, 1, 5, 10, 25, 50, 100 µM) by diluting a concentrated formaldehyde solution in PBS (pH 7.4).

  • Reaction Setup: In a 96-well black plate, add 5 µL of the 1 mM this compound stock solution to 95 µL of each formaldehyde standard to achieve a final probe concentration of 50 µM.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~495 nm and emission at ~516 nm.

  • Data Analysis: Plot the fluorescence intensity as a function of formaldehyde concentration to generate a standard curve.

Protocol 2: Detection of Exogenous Formaldehyde in Live Cells

This protocol details the procedure for imaging formaldehyde introduced to cultured cells.

  • Cell Culture: Seed cells on a glass-bottom dish or a 96-well plate and culture overnight in a 37°C, 5% CO₂ incubator.

  • Cell Treatment: Remove the culture medium and wash the cells once with warm PBS.

  • Loading of the Probe: Add serum-free medium containing 5 µM this compound to the cells. Incubate for 30 minutes at 37°C.

  • Formaldehyde Treatment: Remove the probe-containing medium and wash the cells once with PBS. Add medium containing various concentrations of formaldehyde (e.g., 0, 50, 100, 200 µM) and incubate for 30-60 minutes.

  • Imaging: Wash the cells twice with PBS. Add fresh PBS or imaging buffer to the cells. Image the cells using a fluorescence microscope with a suitable filter set.

  • (Optional) Nuclear Staining: After formaldehyde treatment, cells can be incubated with a nuclear stain like Hoechst 33342 (1 µg/mL) for 10 minutes before imaging.

Protocol 3: Detection of Endogenous Formaldehyde in Live Cells

This protocol is designed to visualize formaldehyde produced within the cells.

  • Cell Culture: Culture cells as described in Protocol 2.

  • Induction of Endogenous Formaldehyde (if applicable): If studying a specific pathway, treat cells with an appropriate stimulus to induce endogenous formaldehyde production.

  • Probe Loading: Wash the cells with PBS and then incubate with 5 µM this compound in serum-free medium for 30-60 minutes at 37°C.

  • Imaging: Wash the cells twice with PBS and add fresh imaging buffer. Image the cells immediately using a fluorescence microscope.

Mandatory Visualizations

Chemical Reaction of this compound with Formaldehyde cluster_0 BODIPY BODIPY FL Hydrazide Product Fluorescent Hydrazone BODIPY->Product + H₂C=O FA Formaldehyde Bright Green\nFluorescence Bright Green Fluorescence Product->Bright Green\nFluorescence

Caption: Reaction of this compound with formaldehyde.

Experimental Workflow for Live Cell Imaging A Seed Cells B Incubate with This compound A->B C Wash Cells B->C D Treat with Formaldehyde (Exogenous) or Induce (Endogenous) C->D E Wash Cells D->E F Image with Fluorescence Microscope E->F Signaling Pathway Leading to Endogenous Formaldehyde cluster_0 Nucleus cluster_1 Mitochondrion Histone Methylated Histones/DNA Demethylase Histone/DNA Demethylases Histone->Demethylase FA_nuc Formaldehyde Demethylase->FA_nuc Demethylation Biological Effects Biological Effects FA_nuc->Biological Effects Metabolism One-Carbon Metabolism FA_mito Formaldehyde Metabolism->FA_mito FA_mito->Biological Effects

References

Illuminating the Nanoscale: Single-Molecule Imaging with BODIPY FL Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BODIPY FL Hydrazide is a bright, photostable green-fluorescent dye that offers a powerful tool for single-molecule imaging, particularly for the study of glycoproteins and other biomolecules bearing aldehyde or ketone groups. Its hydrazide functional group allows for covalent labeling of oxidized carbohydrates, enabling the visualization and tracking of individual glycoconjugates on the surface of living cells. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in single-molecule localization microscopy (SMLM) and single-particle tracking (SPT) experiments.

The principle behind single-molecule imaging with BODIPY dyes often relies on the transient formation of red-shifted ground-state dimers (DII). These dimers can be stochastically excited, causing them to fluoresce brightly as individual emitters, which can then be localized with nanometer precision. This allows for the reconstruction of super-resolution images and the tracking of molecular dynamics far below the diffraction limit of light.[1][2][3][4]

Applications

Single-molecule imaging with this compound opens up new avenues for investigating the molecular organization and dynamics of the cell surface, with applications in:

  • Glycobiology: Studying the distribution, diffusion, and clustering of specific glycoproteins on the plasma membrane. This can provide insights into the organization of the glycocalyx and its role in cell adhesion, recognition, and signaling.

  • Virology: Tracking the interaction of individual viral glycoproteins with host cell receptors.

  • Immunology: Investigating the spatial organization of immune synapses and the dynamics of receptor-ligand interactions.

  • Drug Development: Assessing the binding and mechanism of action of drugs that target cell surface glycoproteins.

Quantitative Data Summary

The following table summarizes representative quantitative data that can be obtained from single-molecule imaging experiments using this compound and similar probes for tracking cell surface glycans.

ParameterTypical Value RangeMethodBiological Context
Localization Precision 10 - 30 nmSMLMImaging of cell surface glycoproteins.[5]
Diffusion Coefficient (D) 0.01 - 0.5 µm²/sSPTDiffusion of N-linked and O-linked glycans on the plasma membrane of cancer cells.
Fluorescence Quantum Yield ~0.97SpectroscopyPhotophysical property of the BDP FL dye core.
Excitation Maximum (λex) ~495-503 nmSpectroscopySpectral property of this compound.
Emission Maximum (λem) ~509-516 nmSpectroscopySpectral property of this compound.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Glycoproteins with this compound

This protocol describes the site-specific labeling of glycoproteins on live cells by first oxidizing sialic acid residues to create aldehyde groups, followed by reaction with this compound.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • HEPES buffered saline (HBS) or appropriate cell culture medium without serum

  • Sodium periodate (NaIO₄)

  • This compound

  • Anhydrous DMSO

  • Glycerol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency on glass-bottom dishes suitable for high-resolution microscopy.

    • Wash the cells twice with ice-cold PBS.

  • Oxidation of Sialic Acids:

    • Prepare a fresh 1 mM solution of sodium periodate in ice-cold PBS.

    • Incubate the cells with the sodium periodate solution for 15 minutes on ice in the dark. This step oxidizes the vicinal diols of sialic acid residues to generate aldehyde groups.

    • Wash the cells three times with ice-cold PBS to remove excess periodate.

  • Labeling with this compound:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 2-10 µM in PBS.

    • Incubate the cells with the this compound solution for 30 minutes at room temperature in the dark.

    • Wash the cells three times with PBS to remove unbound dye.

  • Cell Fixation (Optional):

    • If imaging fixed cells, incubate with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Imaging:

    • Replace the PBS with a suitable imaging buffer (e.g., phenol red-free medium or a specialized SMLM imaging buffer).

    • Proceed to single-molecule imaging.

Protocol 2: Single-Molecule Localization Microscopy (SMLM) of Labeled Glycoproteins

This protocol outlines the general procedure for acquiring SMLM data of cells labeled with this compound.

Materials:

  • Labeled cells in a glass-bottom dish

  • SMLM imaging buffer (e.g., a buffer containing an oxygen scavenging system and a reducing agent to promote blinking)

  • A fluorescence microscope equipped for SMLM (e.g., TIRF or HILO illumination) with a high-NA objective and an EMCCD or sCMOS camera.

Procedure:

  • Microscope Setup:

    • Mount the sample on the microscope stage.

    • Use a 488 nm or similar laser for excitation of the BODIPY FL monomer to locate the cells of interest.

    • For SMLM imaging of the red-shifted DII states, use a 561 nm laser for excitation.

  • Image Acquisition:

    • Illuminate the sample with the 561 nm laser at a high power density (e.g., 1-5 kW/cm²) to induce the blinking of single molecules.

    • Acquire a stream of images (typically 5,000-20,000 frames) with a short exposure time (e.g., 10-50 ms).

    • Adjust the laser power to ensure a sparse distribution of single-molecule events in each frame.

  • Data Analysis:

    • Use appropriate SMLM analysis software (e.g., ThunderSTORM, rapidSTORM) to perform single-molecule localization. This involves identifying and fitting the point spread function (PSF) of each blinking event to determine the precise coordinates of the molecule.

    • Reconstruct the super-resolution image from the list of localizations.

    • Perform cluster analysis or other quantitative analyses to characterize the spatial distribution of the labeled glycoproteins.

Visualizations

Signaling Pathway Diagram

Glycoprotein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GP Glycoprotein (BODIPY-labeled) Adaptor Adaptor Protein GP->Adaptor Recruitment Rec Receptor Rec->GP Interaction Ligand Extracellular Ligand Ligand->Rec Binding Kinase Kinase Cascade Adaptor->Kinase TF Transcription Factor Kinase->TF Activation Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response Nucleus->Response Gene Expression SMLM_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis CellCulture 1. Cell Culture Oxidation 2. Glycan Oxidation CellCulture->Oxidation Labeling 3. BODIPY FL Hydrazide Labeling Oxidation->Labeling Microscopy 4. SMLM Imaging Labeling->Microscopy Localization 5. Single-Molecule Localization Microscopy->Localization Reconstruction 6. Super-Resolution Image Reconstruction Localization->Reconstruction Quantification 7. Quantitative Analysis Reconstruction->Quantification SMLM_Principle Monomer BODIPY Monomer (Dark State) Dimer Transient Dimer (DII) (Bright State) Monomer->Dimer Bi-molecular Encounter Dimer->Monomer Dissociation Emission Red-Shifted Fluorescence Dimer->Emission Excitation 561 nm Laser Excitation Excitation->Dimer Localization Nanometer-Scale Localization Emission->Localization Image Super-Resolution Image Localization->Image Iterative Reconstruction

References

Application Notes and Protocols for Detecting Hydroxyl Radicals in Living Cells using BODIPY-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydroxyl radicals (•OH) are highly reactive oxygen species (ROS) that play a significant role in various physiological and pathological processes, including cellular signaling, aging, and the development of diseases such as cancer and neurodegenerative disorders. Due to their extremely short half-life and high reactivity, the direct detection of hydroxyl radicals in living cells presents a significant challenge. This document provides detailed application notes and protocols for the detection of hydroxyl radicals in living cells using BODIPY-based fluorescent probes.

Two distinct methods are presented:

  • Indirect Detection using BODIPY FL Hydrazide: This method leverages the high reactivity of hydroxyl radicals to induce lipid peroxidation, which in turn generates stable aldehyde and ketone byproducts. This compound reacts with these carbonyl compounds, resulting in a fluorescent signal that serves as an indirect measure of hydroxyl radical activity.

  • Direct Detection using a BODIPY-Triphenylphosphine Conjugate: This approach utilizes a specialized BODIPY probe functionalized with a triphenylphosphine (TPP) moiety. The TPP group is selectively oxidized by hydroxyl radicals, leading to a "turn-on" fluorescent response, allowing for the direct visualization of hydroxyl radical generation.

These protocols are intended for researchers, scientists, and drug development professionals working in cell biology, pharmacology, and related fields.

Method 1: Indirect Detection of Hydroxyl Radicals via Lipid Peroxidation using this compound

Principle and Mechanism

This compound is a green-fluorescent dye that specifically reacts with aldehydes and ketones to form a stable hydrazone.[1] While it does not directly react with hydroxyl radicals, it can be used to detect the downstream consequences of hydroxyl radical-induced cellular damage. Hydroxyl radicals readily attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction known as lipid peroxidation. This process generates a variety of reactive carbonyl species, including malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).[2] this compound then reacts with these carbonyl groups, and the resulting increase in fluorescence can be correlated with the extent of lipid peroxidation and, by extension, the initial hydroxyl radical activity.

G hydroxyl_radical Hydroxyl Radical (•OH) lipid_peroxidation Lipid Peroxidation hydroxyl_radical->lipid_peroxidation initiates carbonyls Reactive Carbonyls (Aldehydes, Ketones) lipid_peroxidation->carbonyls generates fluorescent_product Fluorescent Hydrazone Product carbonyls->fluorescent_product reacts with bodipy_hydrazide This compound (Non-fluorescent) bodipy_hydrazide->fluorescent_product

Indirect detection of hydroxyl radicals.
Quantitative Data

ParameterValueReference
Excitation Wavelength~488-505 nm[3]
Emission Wavelength~500-550 nm[3]
Typical Fold Increase in FluorescenceDependent on extent of lipid peroxidation[4]
Recommended Probe Concentration1-20 µM
Experimental Protocol

1. Reagent Preparation:

  • This compound Stock Solution (10 mM): Dissolve 1 mg of this compound in 345 µL of anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • Working Solution (1-20 µM): Dilute the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to the desired final concentration. The optimal concentration should be determined empirically for each cell type and experimental condition.

2. Cell Culture and Plating:

  • Culture cells to 70-80% confluency in a suitable imaging vessel (e.g., glass-bottom dishes or chamber slides).

3. Induction of Oxidative Stress (Hydroxyl Radical Generation):

Choose one of the following methods to induce hydroxyl radical formation. Always include an untreated control group.

  • Exogenous Induction (Fenton Reaction):

    • Prepare fresh solutions of a ferrous salt (e.g., 10 µM FeCl₂ or FeSO₄) and hydrogen peroxide (H₂O₂; 100 µM) in serum-free medium.

    • Wash cells twice with warm PBS.

    • Treat cells with the Fenton reagents for a predetermined duration (e.g., 30-60 minutes) at 37°C.

  • Endogenous Induction (PMA Stimulation):

    • Prepare a stock solution of Phorbol 12-myristate 13-acetate (PMA) in DMSO.

    • Wash cells twice with warm PBS.

    • Treat cells with PMA (e.g., 1 µM) in serum-free medium for the desired time (e.g., 30 minutes to 4 hours) at 37°C to stimulate the production of endogenous ROS.

4. Staining with this compound:

  • After inducing oxidative stress, wash the cells twice with warm PBS to remove the inducing agents.

  • Add the pre-warmed this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

5. Washing and Imaging:

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

  • Immediately image the cells using a fluorescence microscope with appropriate filters for green fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

  • Quantify the mean fluorescence intensity of individual cells or regions of interest using appropriate image analysis software.

Method 2: Direct Detection of Hydroxyl Radicals using a BODIPY-Triphenylphosphine Probe

Principle and Mechanism

For the direct detection of hydroxyl radicals, a BODIPY fluorophore can be conjugated with a triphenylphosphine (TPP) moiety. In its native state, the TPP group quenches the fluorescence of the BODIPY core through a photoinduced electron transfer (PeT) mechanism. Hydroxyl radicals, being powerful oxidizing agents, selectively oxidize the non-fluorescent TPP (P(III)) to the corresponding phosphine oxide (P(V)=O). This oxidation disrupts the PeT process, leading to a "turn-on" of the BODIPY fluorescence. The increase in fluorescence intensity is directly proportional to the concentration of hydroxyl radicals.

Quantitative Data
ParameterValueReference
Excitation Wavelength~580 nm
Emission Wavelength~650 nm
Fold Increase in FluorescenceUp to 14-fold
Limit of Detection0.05 µM
Recommended Probe Concentration10 µM
Experimental Protocol

1. Reagent Preparation:

  • BODIPY-TPP Stock Solution (10 mM): Dissolve the BODIPY-TPP conjugate in anhydrous DMSO. Store at -20°C, protected from light.

  • Working Solution (10 µM): Dilute the stock solution in serum-free cell culture medium or PBS.

2. Cell Culture and Plating:

  • Culture cells to 70-80% confluency in a suitable imaging vessel.

3. Staining with BODIPY-TPP Probe:

  • Wash cells twice with warm PBS.

  • Add the pre-warmed BODIPY-TPP working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

4. Induction of Oxidative Stress:

  • After loading the cells with the probe, induce hydroxyl radical formation using either the Fenton reaction or PMA stimulation as described in Method 1, Section 3. Perform this step in the continued presence of the probe.

5. Washing and Imaging:

  • Wash the cells twice with warm PBS.

  • Add fresh, pre-warmed imaging medium.

  • Image the cells immediately using a fluorescence microscope with appropriate filters for red/far-red fluorescence (Excitation: ~580 nm, Emission: ~650 nm).

  • Quantify the fluorescence intensity as described in Method 1, Section 5.

Experimental Workflow

The following diagram illustrates the general workflow for detecting hydroxyl radicals in living cells using fluorescent probes.

G cell_culture Cell Culture (70-80% confluency) probe_loading Probe Loading (this compound or BODIPY-TPP) cell_culture->probe_loading wash1 Wash (PBS) probe_loading->wash1 oxidative_stress Induce Oxidative Stress (e.g., Fenton Reaction, PMA) wash1->oxidative_stress wash2 Wash (PBS) oxidative_stress->wash2 imaging Fluorescence Microscopy / Flow Cytometry wash2->imaging analysis Image and Data Analysis imaging->analysis

General workflow for hydroxyl radical detection.

Concluding Remarks

The choice between the indirect and direct methods for detecting hydroxyl radicals will depend on the specific experimental goals. The indirect method using this compound is useful for assessing the overall oxidative damage resulting from hydroxyl radical activity, particularly lipid peroxidation. The direct method using a BODIPY-TPP probe offers higher specificity for the direct detection of hydroxyl radicals. For both methods, it is crucial to include appropriate controls, such as untreated cells and cells treated with an antioxidant, to validate the results. The protocols provided herein should serve as a starting point, and optimization of parameters such as probe concentration and incubation times may be necessary for specific cell types and experimental conditions.

References

Safety Operating Guide

Proper Disposal of BODIPY FL Hydrazide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of BODIPY FL Hydrazide, a green-fluorescent dye commonly used for labeling molecules. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Safety goggles to protect from splashes.

  • Chemical-resistant gloves (nitrile or neoprene) to prevent skin contact.

  • A laboratory coat to protect clothing and skin.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Waste Characterization and Segregation

This compound, due to its chemical nature as a hydrazide derivative and a fluorescent organic dye, should be treated as hazardous chemical waste . It is crucial to segregate this waste from non-hazardous laboratory trash to prevent contamination and ensure proper disposal.

Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of waste containing this compound.

1. Waste Collection:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, clearly labeled hazardous waste container.

  • Solid Waste: Dispose of contaminated items such as gloves, pipette tips, and absorbent materials as solid hazardous waste. Place them in a sealed, labeled bag or container.

  • Empty Vials: The original this compound vial should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of down the drain with copious amounts of water, pending institutional guidelines.

2. Containerization:

  • Use only approved, chemically compatible containers for hazardous waste. These are typically provided by your institution's EHS department.

  • Ensure containers are in good condition, with no leaks or cracks.

  • Keep containers securely closed when not in use to prevent spills and evaporation.

3. Labeling:

  • Clearly label all waste containers with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "This compound "

    • The solvent(s) and approximate concentration of the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

4. Storage:

  • Store waste containers in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated and have secondary containment to capture any potential leaks.

  • Do not store incompatible chemicals together.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and handover.

  • NEVER dispose of this compound waste in the regular trash or pour it down the drain.[1]

Quantitative Data Summary

PropertyValueReference
CAS Number178388-71-1[1]
Molecular FormulaC14H17BF2N4O[1]
Excitation Wavelength (λex)~495 nm[2]
Emission Wavelength (λem)~516 nm[2]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Waste Collection & Containerization cluster_finalization Final Steps start Start: Generate This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize as Hazardous Chemical Waste ppe->characterize segregate Segregate from Non-Hazardous Waste characterize->segregate waste_type Determine Waste Type segregate->waste_type aqueous Aqueous Waste: Collect in Labeled Hazardous Waste Container waste_type->aqueous Liquid solid Solid Waste: Collect in Labeled Hazardous Waste Bag/Container waste_type->solid Solid vial Empty Vials: Triple-Rinse, Collect First Rinse as Hazardous waste_type->vial Vial label_container Label Container Correctly: 'HAZARDOUS WASTE', Chemical Name, Conc., Date aqueous->label_container solid->label_container vial->label_container store Store in Designated Secondary Containment Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs

References

Essential Safety and Logistical Information for Handling BODIPY FL Hydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when working with fluorescent dyes like BODIPY FL Hydrazide. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.

This compound is a green-fluorescent dye that reacts with aldehydes and ketones.[1] While specific hazard data is limited, it is crucial to handle it with care, assuming it may have irritant properties.[2] Avoid inhalation, and contact with skin and eyes.[2][3]

Personal Protective Equipment (PPE)

The appropriate level of PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Required Personal Protective Equipment
Weighing Solid Powder - Chemical-resistant gloves (e.g., Nitrile)[3]- Safety goggles with side shields- Lab coat- Respiratory protection (e.g., N95 respirator or use of a chemical fume hood) to avoid dust inhalation
Preparing Stock Solutions - Chemical-resistant gloves (e.g., Nitrile)- Safety goggles with side shields- Lab coat- Work within a well-ventilated area or a chemical fume hood
Handling Solutions & Labeling Reactions - Chemical-resistant gloves (e.g., Nitrile)- Safety goggles with side shields- Lab coat
Accidental Spill Cleanup - Chemical-resistant gloves (e.g., Nitrile), consider double-gloving- Safety goggles and a face shield- Impervious lab coat or gown- Respiratory protection may be necessary depending on the spill size and ventilation

Experimental Protocols: Safe Handling and Disposal Procedures

Receiving and Storage:

  • Upon receipt, store this compound at -20°C in the dark and desiccated.

  • Transportation can be at room temperature for up to three weeks.

  • Stock solutions can be stored at -20°C for one month or -80°C for six months, protected from light.

Preparation of Solutions:

  • Always handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Wear the appropriate PPE as detailed in the table above.

  • This compound is poorly soluble in water but soluble in polar organic solvents like DMSO and DMF.

  • When preparing stock solutions, use the batch-specific molecular weight provided on the product vial and documentation.

Handling of Solutions:

  • Avoid contact with skin and eyes.

  • Handle solutions in a well-ventilated area.

  • Wash hands thoroughly after handling.

Spill Management:

  • In case of a spill, evacuate personnel to a safe area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE for cleanup.

  • Absorb liquid spills with an inert material (e.g., diatomite, universal binders).

  • For solid spills, collect the material promptly.

  • Decontaminate surfaces by scrubbing with alcohol.

  • Collect all contaminated materials in a suitable, closed container for disposal.

Disposal Plan:

  • All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, should be collected in a suitable, closed container.

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

  • Discharge into the environment must be avoided.

First Aid Measures

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.

  • In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Don Appropriate PPE B Weigh Solid in Fume Hood A->B Proceed C Prepare Stock Solution B->C Proceed D Perform Experiment C->D Proceed E Spill? D->E F Collect Waste E->F No H Evacuate Area E->H Yes G Dispose per Regulations F->G Proceed I Don Enhanced PPE H->I J Contain & Clean Spill I->J K Decontaminate Area J->K K->F Collect Waste

Caption: Safe handling workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.